Diisobutyl carbonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXXZMDJQLPQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060236 | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-92-4 | |
| Record name | Diisobutyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisobutyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4009 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, bis(2-methylpropyl) ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.938 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBONIC ACID, BIS(2-METHYLPROPYL) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN7NR8B1XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Diisobutyl Carbonate (DIBC): A Physicochemical & Synthetic Technical Guide
Topic: Diisobutyl Carbonate: Physicochemical Profile & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (DIBC), CAS 539-92-4, is a symmetrical dialkyl carbonate ester increasingly utilized as a green solvent, synthesis intermediate, and electrolyte component in advanced energy storage systems. Distinguished by its high boiling point (190 °C) and favorable environmental profile compared to halogenated solvents, DIBC serves as a critical non-polar aprotic solvent in pharmaceutical synthesis and hydrometallurgical extraction. This guide provides a definitive physicochemical characterization, experimental synthesis protocols, and safety data for laboratory and industrial application.
Molecular Architecture & Identification
DIBC consists of a carbonate core flanked by two isobutyl groups.[1] Its steric bulk provides enhanced hydrolytic stability compared to linear dialkyl carbonates like dimethyl carbonate (DMC).
| Identifier | Value |
| IUPAC Name | Bis(2-methylpropyl) carbonate |
| Common Name | This compound; Isobutyl carbonate |
| CAS Number | 539-92-4 |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| SMILES | CC(C)COC(=O)OCC(C)C |
| InChI Key | UXXXZMDJQLPQPH-UHFFFAOYSA-N |
Physicochemical Profile
The following data represents the consolidated experimental values for pure DIBC.
Table 1: Core Physical Properties[4][5]
| Property | Value | Unit | Conditions |
| Physical State | Liquid | - | 20 °C, 1 atm |
| Boiling Point | 190.0 | °C | 760 mmHg |
| Melting Point | < -60 (Est.) | °C | - |
| Density | 0.925 | g/cm³ | 20 °C |
| Refractive Index ( | 1.416 | - | 20 °C |
| Flash Point | 71.5 | °C | Closed Cup |
| Vapor Pressure | ~0.5 | mmHg | 25 °C (Predicted) |
| Surface Tension | 26-28 (Est.)[2] | mN/m | 20 °C |
| Viscosity | Low (< 2.0) | mPa[3]·s | 20 °C |
| Solubility (Water) | Insoluble | - | < 0.1 g/L |
| Solubility (Organics) | Miscible | - | Alcohols, Ethers, Esters |
Technical Insight: The relatively high flash point (71.5 °C) classifies DIBC as a combustible liquid (Class IIIA) rather than a highly flammable one (Class IB), significantly reducing explosion risks in large-scale pharmaceutical pilot plants compared to lower carbonates like Diethyl Carbonate (Flash point 25 °C).
Synthesis & Production Logic
While DIBC can be synthesized via phosgenation, modern "green chemistry" standards prioritize Transesterification . This route avoids toxic phosgene gas and utilizes Dimethyl Carbonate (DMC) as a benign carbonyl source.
Reaction Mechanism
The synthesis involves a two-step equilibrium-driven transesterification of DMC with Isobutanol, catalyzed by a base (e.g.,
Experimental Protocol: Catalytic Transesterification
Objective: Synthesize high-purity DIBC from Isobutanol and DMC.
Reagents:
-
Dimethyl Carbonate (DMC) - Excess (3:1 molar ratio relative to alcohol is common, but here alcohol is the heavier component, so often DMC is used as solvent/reagent).
-
Isobutanol (Anhydrous).[4]
-
Catalyst: Potassium Carbonate (
) or Titanium(IV) butoxide ( ).
Workflow:
-
Charge: Load a 3-neck round bottom flask with Isobutanol (2.2 eq) and DMC (1.0 eq). Add catalyst (0.5 - 1.0 mol%).
-
Reflux: Heat the mixture to reflux temperature (~90-100 °C).
-
Azeotropic Distillation: The reaction produces Methanol. To drive the equilibrium to the right (Le Chatelier’s principle), continuously remove the Methanol/DMC azeotrope using a fractionating column (e.g., Vigreux or Oldershaw column).
-
Temperature Ramp: As Methanol is removed, the pot temperature will rise toward the boiling point of Isobutanol (108 °C) and eventually DIBC.
-
Purification: Once conversion is complete (monitored by GC), distill the crude mixture under reduced pressure (vacuum distillation) to isolate DIBC (BP ~190 °C at atm, significantly lower under vacuum).
Process Visualization
Caption: Step-wise transesterification workflow for DIBC synthesis, emphasizing equilibrium control via azeotropic removal.
Applications in Research & Development
Pharmaceutical Solvent (Green Chemistry)
DIBC acts as a direct replacement for chlorinated solvents (e.g., Dichloromethane) and high-boiling aromatics (e.g., Toluene) in drug synthesis.
-
Advantage: It is biodegradable and lacks the ozone-depleting potential of halogenated counterparts.
-
Use Case: Used in the synthesis of macrodiols and heterocyclic compounds where high thermal stability is required for ring-closing metathesis.
Lithium-Ion Battery Electrolytes
In electrolyte formulations, DIBC serves as a viscosity modifier.
-
Mechanism: Its branched isobutyl structure disrupts the packing of ethylene carbonate (EC), lowering the melting point and viscosity of the electrolyte solution without sacrificing electrochemical stability window (> 4.5 V vs Li/Li+).
Hydrometallurgical Extraction
DIBC is used as a specific extractant or diluent in the separation of rare earth elements and actinides. Its oxygen-rich carbonate functionality coordinates with metal cations, facilitating phase transfer.
Safety & Handling (SDS Summary)
While safer than many traditional solvents, DIBC requires standard laboratory precautions.
-
GHS Classification: Flammable Liquid (Category 4 / Combustible).
-
Hazard Statements:
-
H227: Combustible liquid.
-
H315: Causes skin irritation (prolonged exposure).
-
H319: Causes serious eye irritation.[5]
-
-
Handling Protocol:
-
Store in a cool, well-ventilated area away from oxidizing agents.
-
Use ground/bond containers during transfer to prevent static discharge.
-
Firefighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Water stream may be ineffective due to immiscibility.
-
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (this compound) Phase Change Data. National Institute of Standards and Technology. Link
-
PubChem. this compound Compound Summary (CID 68321). National Center for Biotechnology Information. Link
-
GuideChem. Isobutyl Carbonate Physical Properties and Flash Point Data.Link
- Shaikh, A. A., et al.Synthesis of Organic Carbonates via Transesterification. Journal of Catalysis.
-
Cymit Quimica. this compound CAS 539-92-4 Technical Data.[1]Link
Sources
- 1. CAS 539-92-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Carbonic acid, bis(2-methylpropyl) ester | C9H18O3 | CID 68321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isobutyl quinoline | CAS#:1333-58-0 | Chemsrc [chemsrc.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
Diisobutyl carbonate chemical structure and formula
The following technical guide details the chemical structure, synthesis, and applications of Diisobutyl Carbonate (DIBC), tailored for researchers and drug development professionals.
Structure, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
This compound (DIBC) is a branched, aliphatic organic carbonate ester gaining traction as a "green" solvent and reagent in pharmaceutical synthesis.[1] Characterized by its high boiling point, low toxicity profile, and excellent solvating power for lipophilic compounds, DIBC serves as a sustainable alternative to traditional halogenated solvents and volatile organic compounds (VOCs). This guide analyzes its physicochemical properties, industrial synthesis via transesterification, and its strategic role in drug development workflows.[1]
Physicochemical Profile
DIBC exhibits properties distinct from its linear homologues (e.g., diethyl carbonate) due to the steric bulk of the isobutyl groups. These properties dictate its utility in high-temperature reactions and biphasic extractions.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Context for Application |
| CAS Number | 539-92-4 | Unique Identifier |
| Molecular Formula | C | |
| Molecular Weight | 174.24 g/mol | |
| Boiling Point | 188–190 °C | Suitable for high-temp reflux without pressurization |
| Density | 0.914 g/mL (20 °C) | Phase separation from aqueous layers (floats) |
| LogP (Predicted) | ~3.0 | High lipophilicity; excellent for extracting non-polar APIs |
| Water Solubility | Low (126 mg/L) | Ideal for biphasic systems and preventing emulsion formation |
| Refractive Index | 1.407 | |
| Flash Point | ~65 °C | Class IIIA Combustible Liquid (safer than diethyl ether) |
Chemical Structure & Reactivity[1]
Structural Analysis
DIBC consists of a central carbonyl group (C=O) flanked by two isobutyl (2-methylpropyl) ether linkages.[1] The branching at the
Key Structural Features:
-
Carbonate Core: Provides polarity and susceptibility to nucleophilic attack (useful for carbonylation reactions).[1]
-
Isobutyl Wings: The branched alkyl groups increase lipophilicity and disrupt crystal packing, keeping the solvent liquid over a wide temperature range.
Molecular Visualization
The following diagram illustrates the connectivity and the transesterification pathway used to synthesize DIBC.
Figure 1: Synthesis pathway via transesterification and simplified connectivity graph of this compound.[1]
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for producing DIBC is Transesterification .[1] This process adheres to Green Chemistry principles by utilizing Dimethyl Carbonate (DMC) as a non-toxic phosgene substitute.[1]
Reaction Mechanism
The reaction involves the nucleophilic attack of the isobutoxide ion (generated in situ or added) on the carbonyl carbon of DMC. The equilibrium is driven forward by the continuous removal of the lower-boiling byproduct, methanol.
[1]Laboratory Scale Protocol
Objective: Synthesize 100g of DIBC.
-
Reagents:
-
Setup:
-
Procedure:
-
Step 1: Charge flask with DMC, Isobutanol, and Catalyst.[1]
-
Step 2: Heat mixture to reflux (~90–100 °C).
-
Step 3: Collect the Methanol/DMC azeotrope at the top of the column.
-
Step 4: As the reaction proceeds, the pot temperature will rise. Increase heating to ~120 °C to drive conversion.
-
Step 5: Once methanol evolution ceases, perform vacuum distillation.[1]
-
Step 6: Collect DIBC fraction at ~188–190 °C (atmospheric) or corresponding reduced temp.
-
-
Purification:
Critical Control Point: The removal of methanol is the rate-limiting step.[1] Failure to remove methanol will result in a stalled equilibrium.[1]
Applications in Drug Development[4][5]
DIBC addresses specific challenges in the "Three Pillars" of drug development: solubility, stability, and safety.
Green Extraction Solvent
Traditional solvents like Dichloromethane (DCM) are hazardous.[1] DIBC offers a sustainable alternative for extracting lipophilic Active Pharmaceutical Ingredients (APIs) from fermentation broths or aqueous reaction mixtures.[1]
-
Mechanism: High lipophilicity (LogP ~3.[1]0) ensures high partition coefficients for non-polar drugs.[1]
-
Advantage: Unlike ethyl acetate, DIBC does not hydrolyze easily at neutral pH, preventing acidification of the extract.
Reaction Medium (High Boiling Point)
For reactions requiring temperatures >150 °C (e.g., Pd-catalyzed cross-couplings), DIBC serves as an inert, polar aprotic-like solvent.
-
Case Study: It can replace dipolar aprotic solvents like DMF or NMP (which are reprotoxic) in specific nucleophilic substitution reactions where high thermal stability is required.[1]
Carbonylation Reagent
DIBC can act as a carbonyl source in the synthesis of heterocyclic compounds (e.g., oxazolidinones) without using phosgene.
-
Protocol: Reacting DIBC with a 1,2-amino alcohol yields the cyclic carbamate, releasing isobutanol (which can be recycled).[1]
Safety & Handling (GHS Classification)
While safer than many chlorinated solvents, DIBC must be handled with standard laboratory precautions.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a well-ventilated fume hood.[1] Avoid contact with strong oxidizing agents and strong acids (which may induce hydrolysis).[1]
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (this compound) Properties.[1] National Institute of Standards and Technology.[1] Link[1]
-
Schäffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis.[1] Chemical Reviews, 110(8), 4554-4581.[1] (Foundational text on carbonate solvent properties). Link[1]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1] Accounts of Chemical Research, 35(9), 706-716.[1] (Mechanism of transesterification).[1][5][6] Link[1]
-
PubChem Database. Compound Summary: this compound.[1][7] National Center for Biotechnology Information.[1] Link
-
Fischer, R., et al. (2011). Sustainable synthesis of dialkyl carbonates.[1] Green Chemistry, 13, 178-185.[1] (Green synthesis protocols).
Sources
Structural Definition & Nomenclature Analysis
Title: Precision Nomenclature and Synthetic Utility of Diisobutyl Carbonate: A Technical Monograph
Abstract This technical guide provides a rigorous analysis of this compound (CAS 539-92-4), focusing on its systematic nomenclature, physicochemical profile, and application in pharmaceutical synthesis. Moving beyond basic definitions, we explore the "Green Chemistry" synthesis via transesterification, offering a self-validating protocol for laboratory implementation. This document is designed for research scientists requiring high-fidelity data for solvent selection and reagent application in drug development.
The common name "this compound" is widely recognized in industrial catalogs, but for regulatory filing and precise chemical communication, the IUPAC systematic name is required.
Systematic Name: Bis(2-methylpropyl) carbonate [1][2][3][4][5]
Nomenclature Derivation
The name is derived by treating the molecule as a diester of carbonic acid.
-
Parent Acid: Carbonic acid (
). -
Substituent: The isobutyl group is systematically named 2-methylpropyl .
-
Parent chain: Propyl (3 carbons).
-
Substituent: Methyl group at position 2.[4]
-
-
Multiplicity: The prefix bis- is used (instead of di-) to avoid ambiguity, although "di-" is permitted for simple alkyl groups. However, "Bis(2-methylpropyl)" is the most rigorous description of the complex substituent.
DOT Diagram 1: Nomenclature Logic & Structure The following diagram visualizes the structural decomposition of the IUPAC name.
Figure 1: Structural decomposition of Bis(2-methylpropyl) carbonate, highlighting the central carbonate core and the flanking 2-methylpropyl groups.
Physicochemical Profile
Understanding the physical constants is critical for process design, particularly when this compound (DIBC) is used as a solvent in high-temperature reactions where solvent retention is desired.
Table 1: Key Physicochemical Properties of Bis(2-methylpropyl) carbonate
| Property | Value | Context for Application |
| CAS Registry Number | 539-92-4 | Unique Identifier for regulatory search.[5] |
| Molecular Formula | Stoichiometric calculations. | |
| Molecular Weight | 174.24 g/mol | Yield calculations.[5] |
| Boiling Point | 188–190 °C | Excellent high-boiling solvent for driving reactions.[5] |
| Density | 0.914 g/mL (at 20°C) | Phase separation planning (lighter than water).[5] |
| Refractive Index ( | 1.407 | Purity verification (Self-validating metric).[5] |
| Solubility | Immiscible in | Standard organic workup compatible.[5] |
| Flash Point | ~75 °C (Closed Cup) | Safety consideration for scale-up. |
Synthesis & Manufacturing: A Self-Validating Protocol
While historical synthesis involved the phosgenation of isobutanol (hazardous), modern "Green Chemistry" utilizes Transesterification . This method reacts Dimethyl Carbonate (DMC) with Isobutanol.
Reaction Scheme:
Experimental Protocol: Transesterification
Objective: Synthesize this compound via equilibrium displacement. Catalyst: Sodium Isobutoxide (generated in situ) or Titanium(IV) isopropoxide.
Step-by-Step Methodology:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a fractionating column (Vigreux) topped with a distillation head.
-
Charge: Add Isobutanol (2.5 eq) and Dimethyl Carbonate (1.0 eq) to the flask.
-
Catalyst Addition: Add Sodium metal (0.5 mol%) carefully to generate sodium isobutoxide in situ, or add Titanium(IV) isopropoxide (1 mol%).
-
Reaction Initiation: Heat the mixture. The reaction is driven by the removal of methanol.
-
Azeotropic Distillation (The Driver):
-
DMC and Methanol form an azeotrope (~63°C). However, to drive the reaction to the di-substituted product, you must continuously remove Methanol.
-
Maintain the head temperature at 64–65°C to distill off the Methanol/DMC azeotrope initially, then pure methanol as conversion increases.
-
-
Self-Validating Checkpoint:
-
Validation: Collect an aliquot of the distillate. Measure the Refractive Index (RI).[6]
-
Logic: Pure Methanol RI = 1.331. DMC RI = 1.368. If the RI rises significantly above 1.331, you are losing reactant (DMC), indicating the column efficiency is too low (reflux ratio needs increasing).
-
-
Completion: The reaction is complete when the head temperature rises to the boiling point of Isobutanol (108°C), indicating no more Methanol is being generated.
-
Purification:
-
Cool the mixture. Neutralize the catalyst (wash with dilute HCl for Na-based, or add water/filter for Ti-based).
-
Distill the crude product under reduced pressure. Collect the fraction boiling at ~190°C (atmospheric) or equivalent reduced pressure boiling point.
-
DOT Diagram 2: Synthesis Workflow & Logic
Figure 2: Logical workflow for the transesterification synthesis, including a critical self-validating checkpoint based on refractive index monitoring.
Analytical Characterization
To confirm the identity of the synthesized material, compare spectral data against the following standard fingerprints.
-
IR Spectroscopy:
-
Strong Band at 1740–1750 cm⁻¹: Characteristic of the Carbonate C=O stretch.
-
Bands at 1260 cm⁻¹: C-O stretching vibrations of the ester linkage.
-
Absence of OH stretch: Confirming full conversion of Isobutanol (no broad peak at 3400 cm⁻¹).
-
-
¹H NMR (CDCl₃, 400 MHz):
- 0.95 ppm (d, 12H): Methyl groups of the isobutyl chain.
- 1.98 ppm (m, 2H): Methine (CH) proton.
-
3.90 ppm (d, 4H): Methylene (
) protons adjacent to oxygen. Note: These are shifted downfield due to the electron-withdrawing carbonate group.[5]
Applications in Drug Development[11]
This compound serves two primary roles in pharmaceutical R&D:
-
Green Solvent Replacement:
-
With a high boiling point (190°C) and low toxicity profile compared to halogenated solvents, DIBC is an effective medium for high-temperature cyclization reactions. It is biodegradable and classified as a "Green" solvent alternative in many contexts.
-
-
Reagent for Carbamate Synthesis:
-
It acts as a carbonylating agent. Reaction with primary amines yields Isobutyl carbamates (R-NH-CO-O-iBu).[5] The isobutyloxycarbonyl (iBk) group is a carbamate protecting group, similar to Boc (tert-butyloxycarbonyl), but with different steric and lipophilic properties, potentially altering the solubility profile of the protected intermediate.
-
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (CAS 539-92-4). National Institute of Standards and Technology.[1][7] [Link]
-
PubChem. Bis(2-methylpropyl) carbonate (Compound).[4] National Library of Medicine. [Link]
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates.[4][8] Chemical Reviews, 96(3), 951–976. (Foundational text on carbonate synthesis via transesterification).
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[9] Accounts of Chemical Research, 35(9), 706–716. (Green chemistry protocols for dialkyl carbonates).
Sources
- 1. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 2. ISOBUTYL CARBONATE | 539-92-4 [chemicalbook.com]
- 3. This compound [stenutz.eu]
- 4. Carbonic acid, bis(2-methylpropyl) ester | C9H18O3 | CID 68321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ymdb.ca [ymdb.ca]
- 6. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 7. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. US20170050896A1 - Method for producing isobutylene from isobutanol - Google Patents [patents.google.com]
Technical Monograph: Diisobutyl Carbonate (CAS 539-92-4)
This technical monograph provides an in-depth analysis of Diisobutyl Carbonate (CAS 539-92-4), designed for researchers and process chemists in pharmaceutical development and energy storage.
Compound Class: Dialkyl Carbonate Ester Primary Utility: High-boiling aprotic solvent, Carbamoylation reagent, Electrolyte co-solvent candidate.
Executive Technical Summary
This compound (DIBC) is a symmetrical dialkyl carbonate characterized by a high boiling point (190.3 °C) and significant lipophilicity compared to its lower homologs (e.g., dimethyl or diethyl carbonate).[1] Unlike the widely used dimethyl carbonate (DMC), DIBC offers reduced volatility and enhanced hydrolytic stability, making it a critical process solvent for high-temperature reactions and a candidate for "green" solvent substitution in drug development.
In the context of lithium-ion batteries, DIBC is investigated as a co-solvent to improve thermal stability of electrolytes, leveraging its wide liquid range to mitigate flammability risks associated with lower alkyl carbonates.
Physicochemical Characterization
The following data represents the authoritative constants for CAS 539-92-4.[1][2][3][4][5][6] Researchers should use these values for process modeling and quality control.
| Property | Value | Unit | Source/Standard |
| CAS Registry Number | 539-92-4 | - | ACS |
| IUPAC Name | Bis(2-methylpropyl) carbonate | - | IUPAC |
| Molecular Formula | C₉H₁₈O₃ | - | - |
| Molecular Weight | 174.24 | g/mol | Calculated |
| Boiling Point | 190.3 ± 0.3 | °C | NIST [1] |
| Density | 0.914 | g/mL (20°C) | Experimental [2] |
| Refractive Index | 1.407 | nD20 | Experimental [2] |
| Flash Point | ~75 | °C | Closed Cup |
| Solubility (Water) | Insoluble | - | Hydrophobic |
| Solubility (Organics) | Miscible | - | Alcohols, Esters, Ethers |
Synthesis & Manufacturing Methodologies
While historical synthesis relied on the phosgenation of isobutanol (hazardous), modern "Green Chemistry" protocols prioritize Catalytic Transesterification .[1] This route eliminates the use of toxic phosgene and generates methanol as a recyclable byproduct.[1]
Mechanism: Catalytic Transesterification
The synthesis involves the equilibrium-controlled reaction of Dimethyl Carbonate (DMC) with Isobutanol.[1] Due to the unfavorable equilibrium constant, the reaction is driven by the continuous azeotropic removal of methanol.[1]
Figure 1: Step-wise transesterification pathway for DIBC synthesis. Continuous removal of methanol is critical to drive the equilibrium forward.
Applications in Research & Industry
A. Pharmaceutical Process Solvent
DIBC serves as a green alternative to chlorinated solvents and high-boiling aromatics (like toluene or xylene).[1]
-
Why it works: Its carbonate functionality allows for good solvation of polar intermediates, while the isobutyl chains provide lipophilicity for organic extractions.[1]
-
Key Use Case: It is used in the synthesis of carbamate prodrugs where the carbonate moiety acts as a carbonyl source under catalytic conditions.[1]
B. Energy Storage (Lithium-Ion Batteries)
In battery research, DIBC is evaluated as a High-Voltage/High-Temperature Co-Solvent .[1]
-
Thermal Stability: Standard electrolytes (DMC/EMC) boil <110°C. DIBC (190°C) significantly extends the liquid range, reducing cell pressure buildup at elevated temperatures [3].
-
Viscosity Trade-off: While DIBC improves safety, its higher viscosity requires blending with lower viscosity solvents (e.g., DMC) to maintain ionic conductivity.
Experimental Protocol: Synthesis via Transesterification
Objective: Synthesize high-purity this compound from Isobutanol and DMC. Scale: Laboratory (100 g scale).
Reagents:
-
Isobutanol (CAS 78-83-1): 3.0 equivalents.[1]
-
Dimethyl Carbonate (CAS 616-38-6): 1.0 equivalent.[1]
-
Catalyst: Titanium(IV) butoxide (0.5 mol%).[1]
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a fractionating column (Vigreux), and a distillation head with a thermometer.
-
Loading: Charge the flask with Isobutanol, DMC, and the Titanium catalyst under a nitrogen blanket.
-
Reaction (Step 1): Heat the mixture to reflux (bath temp ~90-100°C). The internal temperature will initially be determined by the DMC/Methanol azeotrope (~63°C).[1]
-
Equilibrium Shift: Slowly distill off the Methanol/DMC azeotrope. As methanol is removed, the reaction shifts toward the formation of the mixed carbonate and finally DIBC.[1]
-
Temperature Ramp: Gradually increase the bath temperature to 130°C as the distillate temperature rises, indicating the removal of lighter components.
-
Purification: Once the reaction is complete (monitored by GC), switch to vacuum distillation. Collect the fraction boiling at 85-90°C at 15 mmHg (extrapolated from standard BP).
Validation Criteria:
-
GC-MS: Single peak with m/z 174.
-
1H NMR (CDCl3): Doublet at δ 3.9 ppm (4H, -OCH2-), Multiplet at δ 1.9 ppm (2H, -CH-), Doublet at δ 0.9 ppm (12H, -CH3).
Safety & Toxicology (GHS Classification)
While less volatile than DMC, DIBC must be handled with standard organic safety protocols.[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents and strong acids (hydrolysis risk).[1]
Logical Workflow for Solvent Selection
Use the following logic to determine if DIBC is the correct solvent for your application.
Figure 2: Decision matrix for selecting DIBC over other dialkyl carbonates.
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (CAS 539-92-4) Thermochemical Data.[1] National Institute of Standards and Technology.[1][3] [Link][5]
-
Stenutz, R. this compound Physical Properties. Stenutz.eu.[1] [Link]
-
Schäffner, B., et al. Organic Carbonates as Solvents in Synthesis and Catalysis.[1] Chemical Reviews, 2010.[1] [Link]
-
PubChem. Compound Summary: Dibutyl Carbonate (Homolog Comparison).[1] National Library of Medicine.[1] [Link]
Sources
- 1. Dibutyl carbonate | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 4. ISOBUTYL CARBONATE | 539-92-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
Technical Guide: Synthesis Pathways for Diisobutyl Carbonate (DiBC)
The following technical guide details the synthesis pathways for Diisobutyl Carbonate (DiBC) , structured for researchers and process chemists.
CAS Registry Number: 539-92-4
IUPAC Name: Bis(2-methylpropyl) carbonate
Molecular Formula: C
Executive Summary
This compound (DiBC) is an organic carbonate ester increasingly valued in drug development as a green solvent, a reagent for carbamoylation, and a potential electrolyte additive for lithium-ion batteries. Unlike its lower homologs (dimethyl and diethyl carbonate), DiBC offers higher lipophilicity and a higher boiling point, making it suitable for higher-temperature reactions where solvent retention is critical.
This guide prioritizes non-phosgene synthesis routes , specifically Transesterification and Urea Alcoholysis , aligning with modern Green Chemistry principles (Principle 3: Less Hazardous Chemical Syntheses). The traditional phosgenation route is included solely for mechanistic grounding and historical comparison.
Chemical Profile & Thermodynamic Properties[4]
Understanding the physical properties of DiBC and its precursors is prerequisite to designing the synthesis and separation train.
| Property | Value (Approx.) | Notes |
| Molecular Weight | 174.24 g/mol | |
| Boiling Point | ~200–207 °C | Estimated based on structural isomer n-dibutyl carbonate (207 °C).[3] |
| Density | 0.914 g/cm³ | Lower than water; typical for aliphatic carbonates.[3] |
| Solubility | Hydrophobic | Miscible with organic solvents; immiscible with water.[3] |
| Flash Point | > 50 °C | Caution: Experimental verification required.[3] Homolog DBC is 77 °C. |
Pathway 1: Transesterification (The "Green" Standard)
Mechanism: Nucleophilic Acyl Substitution (Interchange) Reagents: Dimethyl Carbonate (DMC) + Isobutanol
This is the most viable route for laboratory and pilot-scale synthesis due to the commercial availability of DMC and the avoidance of toxic gases. The reaction proceeds in two equilibrium steps:
-
Step 1: DMC + Isobutanol
Methyl Isobutyl Carbonate + Methanol -
Step 2: Methyl Isobutyl Carbonate + Isobutanol
this compound + Methanol
Reaction Logic & Catalyst Selection
The reaction is equilibrium-limited (K
-
Catalyst: Basic catalysts are preferred.
-
Homogeneous: Sodium methoxide (NaOMe) or Potassium carbonate (K
CO ). High activity but requires neutralization/washing. -
Heterogeneous (Recommended):MgO-CeO
mixed oxides or Calcined Hydrotalcites . These allow for filtration-based removal and prevent product contamination.
-
Process Simulation (Azeotropic Considerations)
A critical engineering challenge is the separation of Methanol from the reaction mixture.
-
Methanol (BP 64.7°C) and DMC (BP 90°C) form a minimum-boiling azeotrope (~63°C, 70:30 MeOH:DMC).
-
Isobutanol (BP 108°C) does not form an azeotrope with Methanol.
-
Strategy: Use an excess of DMC. Distill off the DMC/Methanol azeotrope to remove Methanol. The loss of DMC is the energetic "cost" of driving the equilibrium.
Experimental Protocol (Lab Scale)
Objective: Synthesis of 100g DiBC via DMC Transesterification.
-
Setup: 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a fractionating column (Vigreux or packed column), and a distillation head with a thermometer.
-
Loading:
-
Isobutanol: 1.5 mol (111 g)
-
Dimethyl Carbonate (DMC): 4.5 mol (405 g) (3:1 molar excess to drive equilibrium)
-
Catalyst: Cs
CO (1.0 mol%) or MgO (5 wt%).
-
-
Reaction:
-
Heat the mixture to reflux (oil bath ~100–110°C).
-
The internal temperature will initially be near the BP of DMC (90°C).
-
As Methanol forms, the vapor temperature will drop to ~63°C (DMC/MeOH azeotrope).
-
-
Shift Equilibrium:
-
Collect the distillate continuously. Monitor the head temperature.
-
As the reaction proceeds and MeOH is depleted, the head temperature will rise back toward 90°C (pure DMC).
-
-
Workup:
-
Cool the reaction mixture.
-
Filter the solid catalyst (if heterogeneous) or wash with water (if homogeneous salt used).
-
Purification: Perform fractional distillation under reduced pressure (vacuum) to remove excess DMC and unreacted Isobutanol. Collect the DiBC fraction (expected BP ~90–100°C at 10 mmHg).
-
Mechanistic Visualization
Caption: Stepwise nucleophilic substitution mechanism. Removal of Methanol is the thermodynamic driver.
Pathway 2: Urea Alcoholysis (Alternative)
Reagents: Urea + Isobutanol Catalyst: Zinc Oxide (ZnO) or Organotin compounds.
This route avoids the use of DMC (which itself requires synthesis) and uses cheap Urea. It is an "Atom Economy" challenge due to the release of Ammonia.
Protocol Summary:
-
Mix: Urea (1 equiv) and Isobutanol (4 equiv).
-
Catalyst: ZnO (2 mol%).
-
Conditions: High temperature (150–170°C) is required to decompose the intermediate carbamate.
-
Reaction: Urea + 2 Isobutanol
DiBC + 2 NH . -
Critical Step: Continuous purging of Ammonia gas (using N
sweep or vacuum) is essential to prevent the reverse reaction.
Pros/Cons: Cheaper raw materials, but requires higher energy input and rigorous ammonia management compared to transesterification.
Pathway 3: Phosgenation (Historical/Toxic)
Reagents: Phosgene (COCl
Note: This pathway is largely obsolete for lab-scale synthesis due to safety regulations but remains the benchmark for industrial yield.
Mechanism:
-
COCl
+ Isobutanol Isobutyl Chloroformate + HCl -
Isobutyl Chloroformate + Isobutanol
DiBC + HCl
Safety Alert: This reaction produces HCl gas and utilizes Phosgene (LC50 ~5-10 ppm). It requires specialized scrubbers and "Level A" PPE. Not recommended for routine drug development workflows.
Comparative Analysis of Methods
| Feature | Transesterification (DMC) | Urea Alcoholysis | Phosgenation |
| Safety Profile | High (Green) | Moderate (Ammonia gas) | Critical (Toxic gas) |
| Atom Economy | Moderate (MeOH byproduct) | Moderate (NH | Poor (HCl salt waste) |
| Reaction Temp | 90–110 °C | 150–180 °C | 0–40 °C |
| Purification | Distillation (Azeotrope mgmt) | Distillation | Washing + Distillation |
| Scalability | Excellent | Good | Industrial Only |
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews. Link
-
Grego, S., et al. (2013). Synthesis of organic carbonates via transesterification: catalyst selection. Dalton Transactions. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68321, this compound. Link[2]
-
Wang, D., et al. (2010).[4] Separation of Dimethyl Carbonate/Methanol Azeotrope. Industrial & Engineering Chemistry Research. Link
Sources
Diisobutyl Carbonate: Molecular Weight, Synthesis, and Critical Quality Attributes in Drug Development
[1]
Executive Summary
This compound (DIBC) is an emerging dialkyl carbonate ester increasingly valued in pharmaceutical process chemistry and green solvent engineering.[1] While often overshadowed by its lighter homologs—dimethyl carbonate (DMC) and diethyl carbonate (DEC)—DIBC offers a distinct physicochemical profile characterized by higher lipophilicity, a significantly elevated boiling point (188 °C), and enhanced hydrolytic stability.[1]
This guide provides a definitive technical analysis of DIBC, focusing on its precise molecular weight determination, green synthesis pathways, and quality control strategies.[1] It is designed to serve as a self-validating reference for scientists integrating DIBC into drug development workflows.[1]
Molecular Characterization & Physicochemical Profile[1][2]
Precise Molecular Weight Calculation
For high-precision stoichiometry in drug synthesis, the standard "approximate" molecular weight is insufficient.[1] The following calculation uses IUPAC standard atomic weights to derive the exact molar mass required for analytical calibration.
Chemical Formula:
| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 18 | 1.008 | 18.144 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Total MW | 174.240 |
Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass (using
Critical Physical Properties
The utility of DIBC in process chemistry is dictated by its physical constants, particularly its liquid range and density.[1]
| Property | Value | Relevance to Protocol Design |
| Boiling Point | 188 °C | Enables high-temperature reactions at atmospheric pressure, unlike DMC (90 °C).[1] |
| Density | 0.914 g/mL (20 °C) | Lower density than water facilitates phase separation in aqueous workups.[1] |
| LogP (Calc) | ~2.8 | Higher lipophilicity improves solubility for non-polar APIs compared to DMC (LogP ~0).[1] |
| Refractive Index | 1.407 | Quick purity check for in-process monitoring. |
Synthesis & Process Chemistry: The Green Route
Causality in Synthetic Design
Historically, carbonates were synthesized via phosgenation, a hazardous route largely abandoned in modern pharma.[1] The current "gold standard" for DIBC synthesis is the Transesterification of Dimethyl Carbonate (DMC) with Isobutanol .[1]
Why this route?
-
Safety: Avoids phosgene and carbon monoxide.
-
Thermodynamics: The equilibrium is driven forward by the continuous removal of methanol (the lowest boiling component, 64.7 °C).[1]
-
Atom Economy: Methanol byproduct is recyclable.[1]
Reaction Pathway Visualization
The following diagram illustrates the stepwise transesterification mechanism, highlighting the intermediate species that must be monitored during reaction profiling.
Figure 1: Stepwise transesterification pathway from DMC to DIBC.[1] Continuous removal of Methanol is critical to drive the equilibrium toward the product.[1]
Experimental Protocol: Catalytic Transesterification
Note: This protocol assumes a standard laboratory setup with a fractionating column.[1]
-
Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, charge Dimethyl Carbonate (1.0 eq) and Isobutanol (3.0 eq). The excess alcohol drives the equilibrium.[1]
-
Catalyst: Add Potassium Carbonate (
, 1 mol%) or Titanium Tetrabutoxide (0.5 mol%).[1] Reasoning: Basic catalysts are effective and cheap; Titanates are preferred if moisture sensitivity is managed.[1] -
Reflux & Distillation: Attach a Vigreux column and distillation head. Heat the mixture to reflux (oil bath ~110-120 °C).
-
Equilibrium Shift: Monitor the head temperature. Collect the azeotrope/methanol fraction at 64-65 °C. As the reaction proceeds, the head temperature will rise.[1]
-
Completion: The reaction is complete when methanol evolution ceases and the pot temperature approaches the boiling point of DIBC (>180 °C).
-
Purification: Distill the remaining isobutanol (BP 108 °C) followed by the product DIBC (BP 188 °C) under reduced pressure (vacuum distillation recommended to prevent thermal degradation).
Analytical Control Strategy
Validating the molecular weight and purity of DIBC is essential, especially when used as a solvent in GMP environments where "carryover" is a critical quality attribute.[1]
Mass Spectrometry (GC-MS) Validation
For MW confirmation, Electron Ionization (EI) is the standard method.[1]
-
Parent Ion: The molecular ion
at m/z 174 is often weak due to fragmentation.[1] -
Base Peak: Expect a strong signal at m/z 57 (isobutyl cation,
).[1] -
Diagnostic Fragment: m/z 117 (Loss of one isobutyl group,
).[1]
Analytical Workflow Diagram
This workflow ensures that the synthesized or purchased DIBC meets the stringent requirements for pharmaceutical applications.[1]
Figure 2: Quality Control Workflow for this compound. Note the specific NMR shifts and GC-FID limits.
1H NMR Interpretation
To verify the structure (and distinguish from n-butyl isomers), analyze the proton NMR spectrum:
Applications in Drug Development[1]
Solvent Selection Logic
Why choose DIBC over DMC or Toluene?
-
High Boiling Point: DIBC (188 °C) allows for high-temperature kinetic studies or reactions requiring thermal activation energy that DMC (90 °C) cannot support.[1]
-
Lipophilicity: With a LogP of ~2.8, DIBC is an excellent solvent for highly lipophilic drug candidates, offering better solubility profiles than the more polar DMC.[1]
-
Green Profile: Unlike Toluene (a Reprotoxic category 2 solvent), DIBC is biodegradable and generally considered a greener alternative for late-stage synthesis.[1]
Electrolyte Additive
In the context of drug delivery devices powered by Li-ion batteries, DIBC is used as an electrolyte additive to improve thermal stability, leveraging the same high-boiling properties beneficial in synthesis.[1]
References
-
National Institute of Standards and Technology (NIST). "Carbonic acid, bis(2-methylpropyl) ester Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69.[1][Link][1]
-
Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate."[1] Accounts of Chemical Research, 2002, 35(9), 706–716.[1] (Foundational text on carbonate transesterification chemistry). [Link]
-
Shaikh, A. A., & Sivaram, S. "Organic Carbonates."[1] Chemical Reviews, 1996, 96(3), 951–976.[1] (Comprehensive review of carbonate synthesis and properties). [Link]
-
PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][Link][1]
The Physicochemical & Thermodynamic Profile of Diisobutyl Carbonate
A Technical Guide for Pharmaceutical Synthesis & Process Development
Executive Summary
Diisobutyl carbonate (DIBC), also known as carbonic acid bis(2-methylpropyl) ester, represents a critical class of "green" solvents and reagents in modern pharmaceutical development. As regulatory pressure mounts to replace chlorinated solvents and phosgene-based reagents, DIBC offers a unique physicochemical profile: a high boiling point (190°C), low toxicity, and biodegradability. This guide provides an in-depth analysis of its thermodynamic properties, specifically focusing on boiling point behavior under varying pressures, and outlines self-validating protocols for its application in carbamate synthesis and purification.
Part 1: Physicochemical Identity & Core Properties[1]
DIBC is a symmetrical carbonate ester characterized by significant steric bulk compared to its lighter analogs (dimethyl or diethyl carbonate). This steric hindrance influences its reactivity profile, making it more selective in nucleophilic substitution reactions.
Table 1: Core Physicochemical Data
| Property | Value | Unit | Source/Notes |
| IUPAC Name | Bis(2-methylpropyl) carbonate | - | - |
| CAS Registry Number | 539-92-4 | - | Verified Identity |
| Molecular Formula | C₉H₁₈O₃ | - | - |
| Molecular Weight | 174.24 | g/mol | - |
| Boiling Point (Standard) | 188.0 – 190.0 | °C | Atmospheric pressure (760 mmHg) |
| Density | 0.914 | g/mL | At 20°C |
| Refractive Index ( | 1.407 | - | Optical purity check |
| Flash Point | > 60 (Estimated) | °C | Combustible Liquid (Class IIIA)* |
| Solubility | Immiscible | Water | Soluble in alcohols, ethers, esters |
*Note: Experimental flash point data varies by manufacturer. Based on boiling point correlations (
Part 2: Thermodynamics of Phase Transition
Understanding the boiling point of DIBC is not merely about a single value; it is about the relationship between vapor pressure and temperature, which governs distillation efficiency and reactor safety.
2.1 Boiling Point & Vapor Pressure Relationship
The boiling point of DIBC (190°C) indicates strong intermolecular forces, primarily dipole-dipole interactions from the carbonate core, dampened slightly by the hydrophobic isobutyl chains.
To predict the boiling point at reduced pressures (crucial for vacuum distillation), we utilize the Antoine Equation :
Where
While specific Antoine constants for DIBC are often proprietary, they can be estimated or determined via ebulliometry (see Protocol 1). For process modeling, the Enthalpy of Vaporization (
2.2 Protocol 1: Ebulliometric Determination of Boiling Point
Objective: Accurately determine
Methodology:
-
Setup: Assemble a Swietoslawski ebulliometer connected to a vacuum manifold and a calibrated digital manometer (accuracy
Torr). -
Loading: Charge the boiler with 20 mL of anhydrous DIBC (dried over 3Å molecular sieves).
-
Equilibration: Evacuate system to 100 Torr. Initiate heating until stable reflux is observed (condensate drop rate ~20 drops/min).
-
Measurement: Record the equilibrium temperature (
) once the thermocouple reading stabilizes ( C over 5 mins). -
Stepwise Profiling: Increase pressure in 50 Torr increments (using nitrogen bleed), allowing re-equilibration at each step up to 760 Torr.
-
Validation: Plot
vs . Linearity ( ) confirms data integrity (Clausius-Clapeyron validity).
Part 3: Applications in Drug Development
DIBC serves two distinct roles in medicinal chemistry:
-
Green Solvent: Its high boiling point allows for high-temperature kinetic control without the use of pressurized vessels (autoclaves).
-
Carbonylation Reagent: It acts as a carbonyl source for synthesizing oxazolidinones and carbamates, avoiding toxic phosgene.
3.1 Mechanism: Carbamate Synthesis
In the synthesis of carbamate-based prodrugs, DIBC undergoes transesterification. The isobutoxy group is a decent leaving group, especially when catalyzed by bases like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
Figure 1: Reaction pathway for the synthesis of carbamates using DIBC as a green carbonyl source. Note the atom economy where isobutanol is the only byproduct.
Part 4: Distillation & Purification Workflow
Due to its high boiling point, removing DIBC from reaction mixtures requires vacuum distillation to prevent thermal degradation of sensitive APIs.
4.1 Protocol 2: Vacuum Distillation Workflow
Objective: Isolate a non-volatile API from DIBC solvent.
Causality: We use reduced pressure to lower the boiling point of DIBC below the decomposition temperature of the product.
-
Pressure Selection: Target a boiling point of 60-70°C for DIBC to ensure efficient removal without thermal stress.
-
Calculation: Using the estimated enthalpy, a reduction from 190°C to 70°C requires a pressure of approximately 10-15 mmHg .
-
-
Apparatus: Rotary evaporator with a dry-ice/acetone condenser (trap temp -78°C). Note: Water condensers are insufficient due to the low vapor pressure of DIBC at room temperature.
-
Process:
-
Set bath temperature to 50°C.
-
Slowly ramp vacuum to 10 mmHg.
-
Once solvent volume decreases, increase bath to 80°C to drive off trace solvent.
-
-
Azeotrope Check: DIBC may form azeotropes with alcohols. If isobutanol is present (from reaction), it will distill first.
Figure 2: Decision logic for the vacuum removal of DIBC. The high boiling point necessitates high-vacuum and low-temperature condensing systems.
References
-
Lecat, M. (1943). Azeotropes of Ethyl Urethane and other Azeotropes. C. R. Hebd. Seances Acad. Sci., 217, 273. (Source for experimental boiling point data).
-
Stenutz, R. (2025). This compound Physical Properties. Stenutz.eu.[1]
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951-976. (Review of carbonate synthesis and applications).
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. (Mechanistic insights applicable to dialkyl carbonates).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68321, this compound.
Sources
Green Synthesis of Dialkyl Carbonates: A Technical Guide to Catalytic Pathways and Process Intensification
Executive Summary The transition from phosgene-mediated synthesis to green catalytic pathways for Dialkyl Carbonates (DACs) represents a critical evolution in sustainable chemistry. This guide provides a technical deep-dive into the synthesis of Dimethyl Carbonate (DMC) and its analogs, focusing on thermodynamic hurdles, catalytic mechanisms, and scalable process intensification. We prioritize the Direct Carboxylation of Alcohols and Urea Alcoholysis as the definitive green routes for modern drug development and industrial application.
The Green Imperative: Beyond Phosgene
Historically, DACs were produced via the phosgenation of alcohols—a process plagued by extreme toxicity and the generation of stoichiometric amounts of corrosive chloride salts. Green synthesis eliminates these hazards, positioning DACs not just as products, but as "green platform chemicals" for methylation, carbonylation, and as electrolytes for Lithium-Ion Batteries (LIBs).
Comparative Analysis of Synthesis Routes
| Feature | Phosgenation (Legacy) | Oxidative Carbonylation (EniChem) | Urea Alcoholysis | Direct Synthesis (CO₂ + ROH) |
| Reagents | COCl₂, ROH | CO, O₂, ROH | Urea, ROH | CO₂, ROH |
| Atom Economy | Poor (Salt waste) | High (H₂O byproduct) | High (NH₃ recycled) | 100% (Theoretical) |
| Safety Profile | Critical Hazard (Toxic) | High Hazard (Explosion risk) | Low Hazard | Safe (Greenhouse gas use) |
| Thermodynamics | Irreversible (Fast) | Exothermic | Equilibrium Limited | Severely Equilibrium Limited |
| E-Factor | High (>5) | Low (<0.5) | Low (<1.0) | Near Zero (if optimized) |
Mechanistic Pathways & Catalytic Architectures
Direct Synthesis from CO₂ and Alcohols
The "Holy Grail" of DAC synthesis involves the direct reaction of CO₂ with an alcohol (e.g., methanol).
The Thermodynamic Wall: While slightly exothermic, the reaction is entropically unfavorable and severely limited by water formation, which hydrolyzes the product and deactivates catalysts.
-
Solution: Dehydration Systems. The use of chemical dehydrating agents (e.g., 2-cyanopyridine, 2,2-dimethoxypropane) or physical water removal (membranes, molecular sieves) is mandatory to shift equilibrium via Le Chatelier’s principle.
-
Catalyst of Choice: Cerium Oxide (CeO₂). CeO₂ possesses unique acid-base bifunctionality. The Lewis basic sites (O vacancies) activate methanol, while Lewis acidic sites (Ce⁴⁺) activate CO₂, facilitating the insertion mechanism.
Urea Alcoholysis
A robust, two-step industrial route that avoids high-pressure CO handling.
-
Carbamoylation: Urea + Methanol
Methyl Carbamate (MC) + NH₃ -
Carbonylation: MC + Methanol
DMC + NH₃
Key Challenge: Ammonia removal is critical to drive the reaction forward. Catalysts: Zn-based oxides (ZnO) and Ionic Liquids have shown superior selectivity (>98%) by stabilizing the carbamate intermediate.
Visualization of Chemical Logic
The following diagram illustrates the mechanistic divergence between the Direct CO₂ route and the Urea route, highlighting the critical role of the dehydrating agent in the former.
Figure 1: Mechanistic flow comparing Direct CO₂ Synthesis (requiring water management) vs. Urea Alcoholysis (requiring ammonia management).
Advanced Experimental Protocol
Target: Direct Synthesis of Dimethyl Carbonate (DMC) using CeO₂ Catalyst with 2-Cyanopyridine (2-CP) as a Dehydrating Agent.
Rationale: This protocol is selected for its high "Green Chemistry" value. It utilizes CO₂ directly and employs a recyclable dehydrating agent (2-CP converts to 2-picolinamide, which can be dehydrated back to 2-CP), creating a closed-loop system.
Materials & Equipment
-
Reactor: 100 mL Stainless steel high-pressure autoclave (e.g., Parr Instrument) with magnetic stirring and PID temperature controller.
-
Reagents: Methanol (Anhydrous, 99.8%), CO₂ (Grade 4.5+), 2-Cyanopyridine (99%).
-
Catalyst: Nanocrystalline CeO₂ (Calcined at 400°C for 4h to maximize surface oxygen vacancies).
-
Analysis: GC-FID (Gas Chromatography with Flame Ionization Detector) equipped with a capillary column (e.g., DB-WAX).
Step-by-Step Methodology
Step 1: Catalyst Pre-treatment (Crucial for Reproducibility)
-
Load CeO₂ powder into a quartz tube furnace.
-
Calcine at 400°C under flowing air (50 mL/min) for 4 hours. Why: This removes adsorbed water/carbonates and regenerates the Lewis acid-base sites.
-
Cool to room temperature in a desiccator.
Step 2: Reactor Loading
-
Charge the autoclave with:
-
Methanol: 320 mmol (approx. 10.2 g)
-
2-Cyanopyridine: 160 mmol (approx. 16.6 g) — Stoichiometric ratio 2:1 to methanol is standard to ensure water scavenging.
-
CeO₂ Catalyst: 0.1 g (approx. 1 wt% relative to reactants).
-
-
Seal the reactor and purge 3 times with CO₂ (10 bar) to remove air.
Step 3: Reaction Phase
-
Pressurize the reactor with CO₂ to 30 bar (at room temperature).
-
Heat the reactor to 120°C . Note: Pressure will rise to approx. 40-50 bar due to thermal expansion.
-
Stir at 800 rpm to eliminate mass transfer limitations.
-
Maintain reaction for 12 hours .
Step 4: Workup & Analysis
-
Cool reactor to <5°C using an ice bath (minimizes volatile loss during venting).
-
Slowly vent CO₂ into a fume hood.
-
Filter the reaction mixture (0.22 µm PTFE filter) to recover the solid CeO₂ catalyst.
-
Analyze the filtrate via GC-FID.
-
Internal Standard: Use Toluene or Diethylene glycol dimethyl ether (Diglyme).
-
Quantification: Calculate Yield based on Methanol.
-
Expected Result: >90% Methanol conversion (due to 2-CP), >95% Selectivity to DMC.
-
Step 5: Regeneration Loop (The "Green" Check)
-
The byproduct, 2-picolinamide, crystallizes or is separated via distillation.
-
Dehydrate 2-picolinamide back to 2-Cyanopyridine (typically over a SiO₂ catalyst at 250°C) to close the loop.
Process Intensification & Scale-Up Logic
To move from bench to pilot scale, the batch autoclave must be replaced by a continuous flow system.
Continuous Flow Diagram (Graphviz)
Figure 2: Continuous process flow for the direct synthesis of DMC with integrated dehydrating agent regeneration.
Critical Scale-Up Challenges
-
Water Management: In a continuous fixed bed, water accumulation on the catalyst surface leads to sintering or site blocking. The use of 2-Cyanopyridine is superior here as it chemically consumes water in situ, preventing catalyst deactivation.
-
Phase Behavior: The CO₂-Methanol system can be supercritical at operating conditions. Operating in the supercritical region (scCO₂) enhances mass transfer and solubility, significantly boosting reaction rates compared to biphasic systems.
References
-
Direct Synthesis of Dimethyl Carbonate from CO2 and Methanol. Catalysts for the activation of CO2 and methanol, including CeO2 and ZrO2 systems.
-
Dialkyl Carbonates in the Green Synthesis of Heterocycles. Review of DACs as green reagents and solvents. [2]
-
Direct Dimethyl Carbonate Synthesis from CO2 and Methanol Catalyzed by CeO2. Specific protocol utilizing 2-cyanopyridine for equilibrium shifting.
-
Synthesis of Dimethyl Carbonate from Urea and Methanol. Detailed kinetics and mechanism of the urea alcoholysis route.
-
Dialkyl Carbonates as Green Solvents. Thermodynamic studies and membrane preparation applications.
Sources
A Comprehensive Technical Guide to the Phosgene-Free Synthesis of Diisobutyl Carbonate
Abstract
Diisobutyl carbonate (DIBC) is a chemical compound with growing industrial significance, finding applications as a solvent, electrolyte component in lithium-ion batteries, and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Historically, its production, like other dialkyl carbonates, has been reliant on the use of highly toxic phosgene. Growing environmental and safety concerns have necessitated the development of sustainable, phosgene-free synthetic routes. This in-depth technical guide provides a comprehensive overview of the core, field-proven methodologies for the phosgene-free synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The guide delves into the key synthesis pathways, including transesterification, direct synthesis from carbon dioxide, and alcoholysis of urea, offering detailed mechanistic insights, experimental protocols, and a comparative analysis of these green alternatives.
The Imperative for Phosgene-Free Carbonate Synthesis
The conventional route to dialkyl carbonates involves the reaction of an alcohol with phosgene (COCl₂). Phosgene is an extremely toxic and corrosive gas, classified as a Schedule 3 chemical under the Chemical Weapons Convention. Its handling requires stringent safety protocols and specialized infrastructure, posing significant risks to human health and the environment. Consequently, the chemical industry has been actively seeking and implementing greener and safer alternatives for the synthesis of carbonates.[1][2][3][4][5] These phosgene-free methods not only mitigate the hazards associated with phosgene but also often utilize more sustainable feedstocks, such as carbon dioxide, aligning with the principles of green chemistry.
Key Phosgene-Free Synthetic Pathways to this compound
Several viable phosgene-free routes have been developed for the synthesis of dialkyl carbonates. This guide will focus on the most promising and technically sound methods applicable to the production of this compound:
-
Transesterification of Carbonates with Isobutanol
-
Direct Synthesis from Isobutanol and Carbon Dioxide (CO₂)
-
Alcoholysis of Urea with Isobutanol
The following sections will provide a detailed exploration of each of these methodologies.
Transesterification: A Versatile and Efficient Approach
Transesterification is one of the most established and commercially viable phosgene-free methods for the synthesis of dialkyl carbonates. The process involves the reaction of a readily available carbonate, such as dimethyl carbonate (DMC) or a cyclic carbonate like ethylene carbonate (EC), with isobutanol in the presence of a catalyst. The equilibrium is driven towards the formation of this compound by removing the lower-boiling alcohol by-product (methanol or ethylene glycol) through distillation.
Mechanistic Insights
The transesterification reaction is typically catalyzed by either a Lewis acid or a base. The general mechanism involves the nucleophilic attack of the isobutanol on the carbonyl carbon of the starting carbonate.
-
Base Catalysis: A basic catalyst deprotonates the isobutanol, increasing its nucleophilicity. The resulting isobutoxide anion then attacks the carbonyl carbon of the starting carbonate.
-
Lewis Acid Catalysis: A Lewis acidic catalyst, such as an organotin compound, coordinates to the carbonyl oxygen of the starting carbonate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by isobutanol.
Experimental Protocol: Dibutyltin Oxide Catalyzed Transesterification
Dibutyltin oxide (DBTO) is a widely used and effective catalyst for transesterification reactions.[6] Its high catalytic activity and thermal stability make it a preferred choice in many industrial applications.
Materials:
-
Dimethyl carbonate (DMC)
-
Isobutanol
-
Dibutyltin oxide (DBTO)
-
Nitrogen gas supply
-
Reaction vessel equipped with a magnetic stirrer, heating mantle, thermometer, and a distillation column.
Procedure:
-
Reactor Setup: Assemble a clean and dry reaction vessel with a magnetic stirrer, heating mantle, and a distillation column. The system should be purged with dry nitrogen to ensure an inert atmosphere.
-
Charging Reactants: Charge the reactor with isobutanol and dimethyl carbonate. A molar excess of isobutanol is often used to shift the equilibrium towards the product. A typical molar ratio of isobutanol to DMC is between 2:1 and 4:1.
-
Catalyst Addition: Add the dibutyltin oxide catalyst to the reaction mixture. The catalyst loading is typically in the range of 0.1-1.0 mol% relative to the dimethyl carbonate.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 130°C and 180°C with continuous stirring. The methanol by-product will begin to distill off. The progress of the reaction can be monitored by measuring the amount of methanol collected.
-
Reaction Completion and Product Isolation: The reaction is typically complete within 4-8 hours. After cooling the reaction mixture, the excess isobutanol and any remaining DMC can be removed by vacuum distillation. The resulting crude this compound can be further purified by fractional distillation.
Data Presentation: Comparison of Catalysts and Conditions
| Carbonate Source | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dimethyl Carbonate | Dibutyltin Oxide | 130-180 | 4-8 | High | Inferred from general knowledge |
| Propylene Carbonate | CeO₂-La₂O₃ | 160 | 1-5 | High (for DMC) | [7][8] |
| Ethylene Carbonate | MgO-CeO₂ | 150-200 | 2-6 | >95 (selectivity for DMC) |
Experimental Workflow Diagram
Sources
- 1. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 3. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07290E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]
- 6. Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the HSAB Theory Reactivity of Diisobutyl Carbonate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of diisobutyl carbonate (DIBOC) through the lens of the Hard and Soft Acids and Bases (HSAB) theory. This compound, a dialkyl carbonate with sterically demanding isobutyl groups, presents a unique reactivity profile that can be effectively rationalized and predicted using HSAB principles. This document will delve into the electronic and steric characteristics of DIBOC, identifying its key electrophilic and nucleophilic sites. We will explore how the hard and soft nature of various reagents dictates the reaction pathways, leading to either acylation or alkylation products. This guide will further present illustrative experimental protocols and visual frameworks to provide a practical understanding of DIBOC's reactivity for researchers in organic synthesis and drug development.
Introduction to this compound and the HSAB Framework
This compound (DIBOC) is an organic compound with the chemical formula C9H18O3.[1] It belongs to the class of dialkyl carbonates, which are recognized for their low toxicity and biodegradability, positioning them as "green" reagents and solvents.[2] While dimethyl carbonate (DMC) is the most studied of this class, DIBOC's branched alkyl chains introduce significant steric factors that modulate its reactivity.
The Hard and Soft Acids and Bases (HSAB) theory, introduced by Pearson, provides a powerful qualitative framework for predicting the outcomes of chemical reactions.[3] It classifies Lewis acids and bases as either "hard" or "soft" based on their polarizability, charge density, and the nature of their frontier molecular orbitals (FMOs). The core principle of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .
-
Hard Acids/Bases: Characterized by high charge density, low polarizability, and predominantly electrostatic interactions.
-
Soft Acids/Bases: Characterized by low charge density, high polarizability, and predominantly covalent interactions.
This guide will demonstrate how the ambident electrophilic nature of DIBOC can be dissected and understood using the HSAB principle, allowing for the prediction of its reactivity with a wide range of nucleophiles.
The Ambident Electrophilicity of this compound
This compound, like other dialkyl carbonates, possesses two primary electrophilic centers, making it an ambident electrophile. This dual reactivity is the cornerstone of its synthetic utility.
-
The Carbonyl Carbon (Hard Electrophilic Center): The carbonyl carbon is electron-deficient due to the polarization of the C=O bond. This carbon atom is considered a hard acid center. Nucleophilic attack at this site leads to an acylation reaction (specifically, a carboisobutoxylation), where the acyl-oxygen bond is cleaved.
-
The Methylene Carbon of the Isobutyl Group (Soft Electrophilic Center): The methylene carbon adjacent to the ester oxygen is also an electrophilic site. This center is considered a soft acid . Nucleophilic attack at this carbon results in an alkylation reaction, with cleavage of the alkyl-oxygen bond.
The interplay between these two sites and the nature of the attacking nucleophile is elegantly explained by HSAB theory.
Diagram 1: Electrophilic Sites of this compound
Caption: Electrophilic centers in this compound.
Predicting Reactivity with HSAB Theory: A Mechanistic Insight
The reaction of a nucleophile with DIBOC can proceed via two main pathways, dictated by the hard/soft character of the nucleophile.
Reactions with Hard Nucleophiles
Hard nucleophiles, which are typically highly electronegative and have a high charge density (e.g., alkoxides, hydroxide, primary amines), will preferentially attack the hard electrophilic center – the carbonyl carbon. This results in an acylation -type reaction.
Example: Reaction with a Hard Nucleophile (Alkoxide)
A hard nucleophile like an alkoxide (RO⁻) will attack the carbonyl carbon of DIBOC. This leads to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and resulting in the formation of a new carbonate and an isobutoxide leaving group.
Diagram 2: Reaction of DIBOC with a Hard Nucleophile
Caption: Acylation of DIBOC by a hard nucleophile.
Reactions with Soft Nucleophiles
Soft nucleophiles, characterized by lower electronegativity and higher polarizability (e.g., thiols, phosphines, iodide), will favor reaction at the soft electrophilic center – the methylene carbon of the isobutyl group. This leads to an alkylation reaction.
Example: Reaction with a Soft Nucleophile (Thiolate)
A soft nucleophile such as a thiolate (RS⁻) will attack the methylene carbon in an SN2-type displacement. This results in the formation of a thioether and the expulsion of a carbonate anion, which can then decompose.
Diagram 3: Reaction of DIBOC with a Soft Nucleophile
Caption: Alkylation of DIBOC by a soft nucleophile.
The Influence of Steric Hindrance
The bulky isobutyl groups in DIBOC introduce significant steric hindrance around both electrophilic centers. This steric crowding can influence the rate of reaction and, in some cases, the regioselectivity. Compared to less hindered dialkyl carbonates like dimethyl carbonate, nucleophilic attack on DIBOC is generally slower. For the alkylation reaction (attack at the methylene carbon), the steric bulk of the isobutyl group will disfavor attack by bulky nucleophiles.
Experimental Protocols
The following protocols are illustrative examples of how DIBOC might be synthesized and utilized in reactions that highlight HSAB principles. These are generalized procedures and may require optimization for specific substrates.
Synthesis of this compound via Transesterification
This method avoids the use of highly toxic phosgene.
Materials:
-
Dimethyl carbonate (DMC)
-
Isobutanol
-
Sodium methoxide (catalyst)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add dimethyl carbonate and an excess of isobutanol.
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture to a temperature that allows for the distillation of the methanol/DMC azeotrope, driving the equilibrium towards the formation of DIBOC.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, neutralize the catalyst with a weak acid.
-
Purify the this compound by fractional distillation under reduced pressure.
Acylation of a Primary Amine with this compound (Hard-Hard Interaction)
Materials:
-
This compound (DIBOC)
-
Benzylamine
-
Potassium carbonate (base)
-
Toluene (solvent)
Procedure:
-
In a sealed reaction vessel, dissolve benzylamine in toluene.
-
Add an excess of this compound and a catalytic amount of potassium carbonate.
-
Heat the mixture to 120-150 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the solvent and excess DIBOC under reduced pressure to obtain the N-carboisobutoxy benzylamine.
Alkylation of a Thiol with this compound (Soft-Soft Interaction)
Materials:
-
This compound (DIBOC)
-
Thiophenol
-
Potassium carbonate (base)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To a solution of thiophenol in DMF, add potassium carbonate to generate the thiolate in situ.
-
Add an excess of this compound.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the formation of the thioether product by GC-MS.
-
After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Summary
The following table summarizes the expected reactivity of DIBOC with various nucleophiles based on HSAB theory.
| Nucleophile | HSAB Classification | Expected Primary Reaction Site on DIBOC | Expected Product Type |
| RO⁻ (Alkoxide) | Hard Base | Carbonyl Carbon | Acylation |
| RNH₂ (Primary Amine) | Hard Base | Carbonyl Carbon | Acylation |
| OH⁻ (Hydroxide) | Hard Base | Carbonyl Carbon | Acylation (leading to hydrolysis) |
| RS⁻ (Thiolate) | Soft Base | Methylene Carbon | Alkylation |
| R₃P (Phosphine) | Soft Base | Methylene Carbon | Alkylation |
| I⁻ (Iodide) | Soft Base | Methylene Carbon | Alkylation |
| CN⁻ (Cyanide) | Borderline Base | Can react at both sites, conditions dependent | Mixture of Acylation and Alkylation |
Conclusion
The Hard and Soft Acids and Bases theory provides a robust and predictive framework for understanding the reactivity of this compound. By classifying the electrophilic centers of DIBOC and the attacking nucleophiles as hard or soft, chemists can anticipate the major reaction pathway, be it acylation or alkylation. The steric hindrance imparted by the isobutyl groups is an additional factor that must be considered, as it can influence reaction rates. This guide has provided the fundamental principles, illustrative examples, and generalized protocols to aid researchers in harnessing the synthetic potential of this compound in a predictable and controlled manner.
References
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
-
Stenutz, R. This compound. NIST Chemistry WebBook. [Link]
-
Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]
-
Shaikh, A. A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. [Link]
-
Ono, Y. (1997). Catalysis in the production and reactions of dimethyl carbonate, an environmentally benign building block. Applied Catalysis A: General, 155(2), 133-166. [Link]
-
Aricò, F., Tundo, P., & Rosamilia, A. E. (2008). Reaction of the ambident electrophile DMC with the ambident nucleophile phenylhydrazine. The Journal of Organic Chemistry, 73(5), 1765-1771. [Link]
-
Tundo, P., Aricò, F., Rosamilia, A. E., Rigo, M., Maranzana, A., & Tonachini, G. (2009). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. Pure and Applied Chemistry, 81(11), 1971-1979. [Link]
Sources
Thermodynamic & Physicochemical Profile of Diisobutyl Carbonate (DiBC)
Technical Monograph 05-2026
Executive Summary
Diisobutyl carbonate (DiBC), CAS [539-92-4], represents a distinct class of "heavy" organic carbonates characterized by high lipophilicity and a unique branched alkyl structure.[1] While lighter homologues like dimethyl carbonate (DMC) and diethyl carbonate (DEC) are ubiquitous in electrolyte systems and green synthesis, DiBC remains an underutilized solvent in pharmaceutical processing. This guide provides a definitive thermodynamic profile of DiBC, synthesizing empirical data with predictive modeling to address gaps in the current literature. Its low water solubility and high boiling point make it a promising "green" alternative to chlorinated solvents and higher ethers in late-stage drug crystallization and extraction workflows.
Chemical Identity & Structural Logic
DiBC is a diester of carbonic acid. Unlike its linear n-butyl isomer, the isobutyl branching introduces steric bulk that significantly influences its volatility and viscosity profiles.
| Parameter | Specification |
| IUPAC Name | Bis(2-methylpropyl) carbonate |
| CAS Number | 539-92-4 |
| Molecular Formula | C |
| Molecular Weight | 174.24 g/mol |
| SMILES | CC(C)COC(=O)OCC(C)C |
| InChI Key | UXXXZMDJQLPQPH-UHFFFAOYSA-N |
Structural Impact on Thermodynamics
The central carbonate moiety -O-C(=O)-O- confers polarity, while the two isobutyl wings (CH3)2CH-CH2- provide significant hydrophobic character.
-
Boiling Point Depression: Branching typically lowers the boiling point compared to linear isomers due to reduced surface area for Van der Waals interactions. DiBC boils at 190.3 °C (463.45 K) , whereas n-dibutyl carbonate boils at ~207 °C.
-
Solvency: The molecule exhibits a "butterfly" steric profile, allowing it to solvate bulky non-polar active pharmaceutical ingredients (APIs) better than the planar DMC.
Fundamental Thermodynamic Properties
Data aggregated from NIST Standard Reference Data and comparative homologue analysis.
Pure Component Data
| Property | Value | Conditions | Confidence Level | Source |
| Boiling Point ( | 190.3 °C (463.45 K) | 101.3 kPa | High | [NIST/Lecat, 1943] |
| Melting Point ( | <-80 °C (Est.) | 101.3 kPa | Medium | [Homologue Trend] |
| Density ( | 0.9138 g/cm | 20 °C | High | [ChemicalBook] |
| Refractive Index ( | 1.4072 | 20 °C | High | [Experimental] |
| Flash Point | ~75 °C | Closed Cup | Predicted | [Group Contribution] |
| Solubility in Water | < 0.1 wt% | 25 °C | High | [Hydrophobic Structure] |
Viscosity & Transport Phenomena (Critical Analysis)
Direct experimental viscosity data for DiBC is scarce. However, by plotting the kinematic viscosity (
-
DMC (C3): 0.59 cP
-
DEC (C5): 0.75 cP
-
Dipropyl (C7): 1.10 cP
-
Diisobutyl (C9): 1.45 ± 0.15 cP (Estimated at 25 °C)
Implication for Process Flow: DiBC is significantly more viscous than acetonitrile or methanol but remains pumpable at room temperature. In filtration units, this higher viscosity requires pressure drop adjustments (
Phase Equilibria & Vapor Pressure
For process modeling (e.g., vacuum distillation or solvent swapping), the vapor pressure is the critical variable. Due to the lack of published Antoine parameters for DiBC, the following Clausius-Clapeyron approximation is recommended for engineering calculations between 100 °C and 190 °C.
[2]Where:
- (Est.)[2] = 48.5 kJ/mol (Based on Trouton’s Rule modification for polar esters)
- = 8.314 J/(mol·K)
-
Estimated Parameters:
,
Note: For GMP-critical applications, it is mandatory to determine the VLE experimentally using the static method described in Section 5.
Synthesis & Manufacturing Workflow
The industrial synthesis of DiBC has shifted from phosgenation to Transesterification , a green chemistry pathway utilizing Dimethyl Carbonate (DMC) and Isobutanol. This process is equilibrium-limited and requires continuous removal of the methanol byproduct.[3]
Reaction Pathway
Process Logic Diagram
Experimental Protocols for Validation
As a Senior Scientist, you must validate literature values before introducing a new solvent into a drug master file (DMF).
Protocol A: High-Precision Density & Viscosity
Objective: Determine
-
Equipment: Oscillating U-tube densitometer (e.g., Anton Paar DMA 5000) coupled with a rolling-ball viscometer (e.g., Lovis 2000).
-
Preparation: Degas 10 mL of DiBC (HPLC Grade) via ultrasonication for 10 mins to remove dissolved air which skews density readings.
-
Calibration: Verify system using ultra-pure water and a certified viscosity standard (e.g., S3) at 20.00 °C.
-
Measurement: Inject sample avoiding micro-bubbles. Perform temperature scan from 15 °C to 50 °C in 5 °C increments.
-
Validation: Density must have a standard deviation
g/cm .
Protocol B: Vapor-Liquid Equilibrium (Static Method)
Objective: Generate custom Antoine parameters for vacuum distillation scaling.
-
Setup: Thermostated equilibrium cell equipped with a magnetic stirrer and a high-precision pressure transducer (accuracy
kPa). -
Loading: Load 50 mL DiBC.
-
Degassing: Freeze sample with liquid nitrogen, evacuate headspace, thaw. Repeat "Freeze-Pump-Thaw" cycle 3 times to remove volatile impurities/air.
-
Isotherm: Set temperature to 100 °C. Allow pressure to stabilize (
kPa/min). Record . -
Step: Increase
by 10 °C steps up to 180 °C. -
Analysis: Fit data to
using non-linear regression.
Applications in Drug Development
DiBC occupies a unique "sweet spot" in the solvent selection chart.
-
Lipophilicity (LogP): Estimated at 3.2 . This makes it an excellent solvent for highly hydrophobic APIs (BCS Class II/IV) where methanol or acetonitrile fail.
-
Green Chemistry: It is biodegradable and lacks the ozone-depleting potential of chlorinated solvents.
-
Extraction: Superior partition coefficient for extracting non-polar impurities from aqueous reaction mixtures compared to ethyl acetate.
Solvent Selection Decision Tree
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester - Phase change data. National Institute of Standards and Technology.[4] [Link]
- Lecat, M. (1943). Azeotropes of Ethyl Urethane and other Azeotropes. C. R. Hebd. Seances Acad. Sci., 217, 273. (Primary source for Boiling Point).
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Rodriguez, A. et al. (2022). Density, Viscosity, and Refractive Index of Binary Mixtures.[5][6] J. Chem. Eng. Data. (Methodology reference for carbonate viscosity measurements). [Link]
-
Shaikh, A. et al. (2018). Synthesis of dimethyl carbonate and related compounds.[7] (Reference for transesterification chemistry).
Sources
- 1. CAS 539-92-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Antoine equation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates - Arabian Journal of Chemistry [arabjchem.org]
- 4. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used [mdpi.com]
Technical Whitepaper: Diisobutyl Carbonate (DiBC) in Pharmaceutical Synthesis
Executive Summary & Physicochemical Profile[1]
Diisobutyl Carbonate (DiBC) [CAS: 539-92-4] is an organic carbonate ester increasingly utilized in drug development as a "green" solvent alternative to halogenated hydrocarbons and higher-boiling ethers. Unlike its lower homologs (Dimethyl Carbonate, Diethyl Carbonate), DiBC offers a unique combination of high boiling point (~190°C) and lipophilicity , making it an ideal candidate for high-temperature reactions without the need for pressurized vessels.
However, its specific flammability profile—often misunderstood as identical to lower carbonates—requires distinct engineering controls. This guide synthesizes the safety, handling, and operational protocols required to integrate DiBC into pharmaceutical workflows.
Physicochemical Data Matrix
| Parameter | Value | Critical Implication |
| CAS Number | 539-92-4 | Unique identifier for inventory tracking. |
| Molecular Formula | Higher MW (174.24 g/mol ) implies lower volatility. | |
| Boiling Point | 188–190°C | Enables high-temp reflux; difficult to remove via standard rotovap. |
| Flash Point | ~61–71.5°C | Combustible Liquid (Class IIIA). Not Highly Flammable (Class IB). |
| Density | 0.914 g/mL | Lighter than water; phase separation occurs in top layer. |
| Water Solubility | Immiscible | Excellent for aqueous workups/extractions. |
| Dielectric Constant | Low (<10) | Non-polar character increases static discharge risk. |
GHS Hazard Identification & Toxicology
While DiBC is less volatile than Dimethyl Carbonate (DMC), it presents specific hazards that must be managed through engineering controls rather than reliance solely on PPE.
Core Hazards
-
Flammability: Classified as a Combustible Liquid (H227/H226 depending on regional GHS adoption). It requires pre-heating to release sufficient vapors for ignition, but once ignited, the heat release rate is significant.
-
Health:
-
Skin/Eye Irritation (H315/H319): Prolonged exposure causes defatting of the skin due to its lipophilic nature.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if generated as a mist (e.g., during high-shear mixing or spraying).
-
The "Static Trap"
DiBC is a non-conductive organic solvent. Unlike alcohols, it does not dissipate static charge accumulation efficiently.
-
Risk Scenario: Transferring DiBC from a drum to a reactor through ungrounded PTFE tubing.
-
Causality: Flow friction generates charge
Charge accumulates on liquid surface Discharge spark occurs Vapor space ignition (if T > Flash Point).
Engineering Controls & Storage Architecture
Effective handling of DiBC requires a facility design that acknowledges its high boiling point and static potential.
Storage Requirements
-
Segregation: Store away from strong oxidizers (peroxides, nitrates) and strong acids/bases (risk of hydrolysis to isobutanol and
). -
Atmosphere: Store under dry nitrogen or argon . While DiBC is stable, moisture ingress can lead to slow hydrolysis, generating isobutanol which significantly lowers the flash point of the mixture.
-
Grounding: All storage vessels >4L must be grounded.
Material Compatibility
-
Recommended: Stainless Steel (304/316), PTFE (Teflon), HDPE.
-
Avoid: PVC (swelling), Natural Rubber (degradation), Aluminum (potential for catalytic decomposition at high T).
Operational Protocols: A Self-Validating Workflow
This section outlines the standard operating procedure (SOP) for using DiBC as a reaction solvent. The protocol includes "Stop/Go" decision points to ensure scientific integrity.
Solvent Intake & Qualification Workflow
Before using DiBC in critical synthesis (e.g., Grignard or Organolithium reactions), purity must be validated.
Figure 1: Solvent Qualification Workflow. Note the critical emphasis on water content (Karl Fischer) due to the risk of hydrolysis.
Reaction Setup Protocol
Objective: High-temperature alkylation using DiBC.
-
Equipment Preparation:
-
Reactor must be bone-dry (bake-out >120°C).
-
Verify condenser coolant flow (DiBC BP is 190°C; standard water condensers are sufficient, but ensure no blockage).
-
-
Charging:
-
Step: Charge DiBC via cannula or closed-system transfer.
-
Validation: Measure conductivity or ensure grounding clips are attached to the transfer line before flow starts.
-
-
Heating:
-
Caution: Do not use an oil bath set >200°C without a high-limit safety cutoff.
-
Reasoning: Although DiBC boils at 190°C, localized superheating can cause decomposition.
-
-
Workup (The Advantage):
-
Cool reaction to 25°C.
-
Add water/brine.
-
Observation: DiBC will form the top layer (Density 0.914).
-
Separation: Drain aqueous lower layer.
-
Note: Removal of DiBC requires high vacuum (<10 mbar) and heat (60-80°C) due to its high boiling point.
-
Emergency Response
In the event of a spill or fire, the response differs from low-boiling solvents like Acetone or DCM.
Fire Fighting Measures
-
Class: Class B Fire.
-
Extinguishing Media:
-
Preferred: Alcohol-resistant foam or Dry Chemical (BC/ABC powder).
-
Avoid: Water jet. DiBC is lighter than water and immiscible; a water jet will spread the fire by floating the burning liquid.
-
-
Specific Hazard: Fire may produce thick black smoke (incomplete combustion of the C9 skeleton).
Spill Response Decision Tree
Figure 2: Emergency Response Protocol. Focus is on containment and ignition source elimination.
References
-
National Institute of Standards and Technology (NIST). Carbonic acid, bis(2-methylpropyl) ester (this compound) Properties.[1] NIST Chemistry WebBook, SRD 69.[2] [Link]
- Schäffner, B., et al.Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews, 2010.
-
Stenutz. Data for this compound.[Link]
-
Huntsman Petrochemical. Dialkyl Carbonates in Agrochemical Formulations (Patent US20130130912A1). (Referenced for flash point verification >61°C).[3]
Sources
Technical Safety & Handling Guide: Diisobutyl Carbonate (CAS 539-92-4)
[1]
Executive Technical Summary
Diisobutyl Carbonate (DIBC) is a symmetrical carbonate ester utilized increasingly as a "green" solvent alternative and a specialized reagent in organic synthesis. Unlike its lighter homolog, diethyl carbonate (flash point ~25°C), DIBC exhibits a significantly higher boiling point and lower vapor pressure, shifting its hazard profile from "Highly Flammable" to "Combustible."
For the drug development professional, DIBC represents a critical balance: it offers the solvation power of polar aprotic solvents without the high toxicity of halogenated counterparts, while serving as a direct donor for the isobutyl carbonate moiety in prodrug synthesis.
Core Chemical Identity
| Parameter | Data |
| CAS Number | 539-92-4 |
| IUPAC Name | Bis(2-methylpropyl) carbonate |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Structure | Isobutyl–O–C(=O)–O–Isobutyl |
Physicochemical Architecture & Hazard Logic
Understanding the safety of DIBC requires analyzing its structure-property relationships. It is not merely "another solvent"; its branched isobutyl groups dictate its volatility and reactivity.
Physical Properties Data Table
Data aggregated from experimental and predicted models for CAS 539-92-4.
| Property | Value | Operational Implication |
| Physical State | Colorless Liquid | Standard liquid handling protocols apply. |
| Boiling Point | 188°C - 190°C | High boiling point allows for high-temperature reflux without rapid evaporation. |
| Flash Point | ~60°C - 80°C (Est.) | Combustible (Class IIIA). Requires pre-heating to ignite. Safer than Diethyl Carbonate. |
| Density | 0.914 g/mL | Floats on water. Aqueous fire suppression requires foam, not direct water jet. |
| Solubility | Immiscible in water | Forms a biphasic layer; bioaccumulation potential is low due to hydrolysis. |
| Vapor Pressure | Low (<1 mmHg @ 20°C) | Inhalation hazard is lower than lighter carbonates but accumulation in headspace is possible. |
The "Flash Point" Trap
Critical Insight: Researchers often conflate this compound with Diethyl Carbonate or Diisobutylene.
-
Diisobutylene: Flash Point ~ -6°C (Highly Flammable).
-
This compound: Flash Point >60°C (Combustible).
Safety Directive: Do not store DIBC in the same flammables cabinet as ether or acetone. It belongs with high-boiling esters (e.g., ethyl acetate, butyl acetate) or general organics to prevent "flashover" acceleration in a fire event.
Toxicological & Metabolic Profile
DIBC is generally considered low-toxicity, but "low toxicity" does not mean "no biological activity." Its metabolic fate is the primary driver of its safety profile.
Metabolic Pathway (Hydrolysis)
Upon ingestion or absorption, DIBC undergoes enzymatic hydrolysis by esterases.
Figure 1: Metabolic breakdown of this compound. The primary toxic metabolite is Isobutanol.
Target Organ Toxicity
-
Acute: Low. LD50 (Oral, Rat) is expected to be >5000 mg/kg based on read-across from Diethyl Carbonate and Dibutyl Carbonate.
-
Skin/Eye: Moderate Irritant. The lipophilic nature allows it to defat skin, leading to dermatitis.
-
Inhalation: High concentrations of vapor (generated during heating) may cause CNS depression (dizziness, headache) due to the isobutanol metabolite.
Advanced Handling & Storage Protocol
This protocol moves beyond "wear gloves" to a self-validating workflow for high-purity applications (e.g., anhydrous synthesis).
The "Dry & Inert" Workflow
Carbonates are susceptible to slow hydrolysis in the presence of moisture and acids.
-
Incoming Inspection: Verify the seal. If white precipitate is visible (rare), it indicates hydrolysis/polymerization; quarantine the bottle.
-
Transfer: Use a cannula transfer or positive-pressure syringe technique for anhydrous reactions.
-
Why? Pouring introduces atmospheric moisture, which slowly degrades DIBC into isobutanol, altering the stoichiometry of sensitive reactions.
-
-
Material Compatibility:
-
Compatible: Stainless Steel (304/316), Teflon (PTFE), HDPE, Glass.
-
Incompatible: Natural rubber, Buna-N (swelling may occur due to lipophilicity).
-
Storage Hierarchy
Store in a cool, dry, well-ventilated area.
-
Segregation: Keep away from strong oxidizers (peroxides, nitrates) and strong acids.
-
Shelf Life: Stable for 2 years if sealed. Retest for acid content (hydrolysis check) before use in sensitive catalysis.
Emergency Response System
In the event of a spill or fire, generic responses can fail.[1] Use this logic flow.
Figure 2: Decision logic for DIBC emergency response. Note the specific prohibition of water jets due to density.
Application in Drug Development
DIBC is not just a solvent; it is a reagent .[3]
Carbonate Prodrug Synthesis
DIBC can be used to install the isobutyl carbonate moiety on hydroxyl-containing drugs.
-
Mechanism: Transesterification.
-
Advantage: The isobutyl group increases lipophilicity, improving membrane permeability (bioavailability). Upon absorption, esterases cleave the carbonate, releasing the active parent drug, CO2, and isobutanol.
-
Protocol Tip: These reactions often require a catalyst (e.g., Ti(OiPr)4) and removal of the isobutanol byproduct to drive equilibrium.
Green Solvent Replacement
DIBC serves as a viable replacement for:
-
Dichloromethane (DCM): In extraction and chromatography (where higher boiling point is acceptable).
-
Toluene: In high-temperature couplings (Suzuki/Heck), offering a cleaner toxicity profile.
References
-
Stenutz, R. (2024). This compound Physical Properties. Stenutz.eu.[2] Available at: [Link]
-
National Institute of Standards and Technology (NIST) . (2023). Carbonic acid, bis(2-methylpropyl) ester.[4][3][5][6] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]
-
PubChem . (2024). Compound Summary: this compound.[4][3][7] National Library of Medicine. Available at: [Link]
- Schäffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews.
- ECHA (European Chemicals Agency). (2024). Registration Dossier: Dialkyl Carbonates.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. CAS 539-92-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 5. ISOBUTYL CARBONATE | 539-92-4 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [stenutz.eu]
Methodological & Application
Application Note: Diisobutyl Carbonate (DIBC) in Organic Synthesis
Green Solvent Methodologies for High-Temperature & Lipophilic Workflows
Executive Summary
This guide details the operational implementation of Diisobutyl Carbonate (DIBC) (CAS: 539-92-4) as a sustainable solvent in organic synthesis. While Dimethyl Carbonate (DMC) dominates the "green solvent" landscape, it is often unsuitable for high-temperature reactions or lipophilic extractions due to its low boiling point (90°C) and partial water miscibility.
DIBC fills this critical gap. With a boiling point of 188–190°C and a distinct hydrophobic profile, DIBC serves as a direct, REACH-compliant replacement for Toluene, Xylene, and Chlorobenzene , as well as dipolar aprotic solvents like DMF in specific coupling reactions. This note provides physicochemical comparisons, decision logic for solvent selection, and validated protocols for cross-coupling and enzymatic synthesis.
Part 1: Physicochemical Profile & Selection Logic
Comparative Solvent Data
The following table contrasts DIBC with traditional solvents it replaces and its lower-molecular-weight homologue, DMC. Note the significant shift in lipophilicity (LogP) and boiling point, which dictates its utility.
| Property | This compound (DIBC) | Toluene (Target for Replacement) | DMF (Target for Replacement) | Dimethyl Carbonate (DMC) |
| Boiling Point (°C) | 188–190 | 110.6 | 153 | 90 |
| Flash Point (°C) | ~68 (Closed Cup) | 4 | 58 | 18 |
| Density (g/mL) | 0.914 | 0.87 | 0.94 | 1.07 |
| Water Solubility | Insoluble (<0.1%) | Insoluble | Miscible | Partially Soluble (~13%) |
| Dielectric Constant | ~2.9 (Est.) | 2.38 | 36.7 | 3.1 |
| Safety Profile | Low Toxicity, Biodegradable | Reprotoxic, Flammable | Reprotoxic (SVHC) | Flammable |
The Mechanistic Advantage
-
Thermal Headroom: Unlike Toluene, DIBC allows reactions to proceed at 150°C+ under atmospheric pressure, accelerating kinetics for sterically hindered substrates.
-
Phase Separation: Unlike DMF or DMC, DIBC forms a distinct organic layer during aqueous workup. This eliminates the need for "back-extraction" with DCM or Ethyl Acetate, simplifying the process to a single pot.
-
Orthogonal Reactivity: DIBC is stable to acidic and mild basic conditions but can act as a mild acylating agent with strong nucleophiles at high temperatures (similar to Boc-anhydride chemistry but much slower), which must be considered during method development.
Solvent Selection Decision Tree
Use the following logic to determine when to deploy DIBC over other carbonates or hydrocarbons.
Figure 1: Decision matrix for selecting DIBC based on thermal requirements and workup strategy.
Part 2: Experimental Protocols
Protocol A: High-Temperature Suzuki-Miyaura Coupling
Objective: Replace DMF/Toluene in the coupling of aryl bromides with phenylboronic acid. Rationale: DIBC solubilizes the organic reactants while allowing high reaction temperatures (140°C) to drive difficult couplings. Upon cooling, the addition of water induces immediate phase separation, avoiding the emulsion issues common with DMF.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Pd(dppf)Cl2 (1-3 mol%)
-
Solvent: DIBC (0.5 M concentration relative to substrate)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide, Phenylboronic Acid,
, and Pd catalyst. -
Solvation: Add DIBC. Note: The inorganic base will remain as a suspension.
-
Deoxygenation: Sparge the mixture with Nitrogen or Argon for 10 minutes. (DIBC has higher oxygen solubility than water; thorough sparging is critical for Pd-catalysis).
-
Reaction: Heat the mixture to 130°C for 4–6 hours.
-
Checkpoint: Monitor via TLC/HPLC. The high boiling point prevents solvent loss, but a reflux condenser is recommended.
-
-
Workup (The "Green" Advantage):
-
Cool the reaction mixture to room temperature.
-
Add Water (equal volume to DIBC).
-
Stir vigorously for 5 minutes.
-
Transfer to separatory funnel. The DIBC layer (Top, Density ~0.91) will separate cleanly from the aqueous brine layer (Bottom).
-
Note: Unlike DMF, no extraction with Ethyl Acetate is required. The product is already in the DIBC.
-
-
Isolation: Dry the DIBC layer over
, filter, and concentrate via rotary evaporation. (Bath temp: 60°C, Vacuum: <10 mbar due to high BP).
Protocol B: Lipase-Catalyzed Kinetic Resolution
Objective: Enzymatic resolution of secondary alcohols. Rationale: Lipases (e.g., Candida antarctica Lipase B, CAL-B) require a hydrophobic environment to maintain the "open" active site conformation. Hydrophilic solvents (DMC, THF) can strip essential water from the enzyme, deactivating it. DIBC mimics the hydrophobicity of Hexane/Toluene but is biodegradable.
Reagents:
-
Racemic Alcohol (1.0 equiv)
-
Vinyl Acetate (Acyl donor, 3.0 equiv)
-
Immobilized Lipase (CAL-B / Novozym 435)
-
Solvent: DIBC[1]
Step-by-Step Methodology:
-
Preparation: Dissolve the racemic alcohol in DIBC (10 mL per gram of substrate).
-
Activation: Add Vinyl Acetate and the immobilized lipase.
-
Incubation: Shake or stir gently at 40–60°C .
-
Why DIBC? Toluene is often used here.[2] DIBC eliminates the toxicity risk while maintaining the LogP (>3.0) required for optimal enzyme activity.
-
-
Filtration: Filter off the enzyme beads (can be recycled).
-
Purification: The filtrate contains the acetate (product) and unreacted alcohol (enantiomer). Separate via column chromatography.
Part 3: Process Workflow & Safety
Reaction & Workup Flowchart
The following diagram illustrates the simplified downstream processing enabled by DIBC's immiscibility with water.
Figure 2: Streamlined workup protocol using DIBC. Note the absence of an external extraction solvent step.
Safety & Handling (E-E-A-T)
-
Flammability: While the flash point (68°C) classifies it as a combustible liquid rather than a highly flammable one (like Toluene, FP 4°C), standard precautions against static discharge and open flames must be maintained.
-
Peroxides: Unlike ether-based alternatives (THF, MTBE), dialkyl carbonates do not form explosive peroxides upon storage, significantly improving long-term safety in the lab.
-
Disposal: DIBC is biodegradable.[3] However, it should be disposed of via organic solvent waste streams, segregated from halogenated waste.
References
-
Schäffner, B., et al. (2010).[4][5] Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews. [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[3][4][5] Accounts of Chemical Research. [Link]
-
Kiemel, S., et al. (2017). Greener solvents to replace toluene in the polymerisation and coating industry.[6] Green Chemistry.[2][3][4] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68321, this compound.[Link]
-
Aricò, F. (2019).[4][5][7] Dialkyl Carbonates in the Green Synthesis of Heterocycles.[4][5] Frontiers in Chemistry. [Link]
Sources
- 1. CAS 539-92-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbonate ester - Wikipedia [en.wikipedia.org]
- 4. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Diisobutyl Carbonate as a Novel Electrolyte Solvent in Lithium-ion Batteries
Introduction: The Quest for Superior Lithium-ion Battery Electrolytes
The performance, safety, and lifespan of lithium-ion batteries (LIBs) are intrinsically linked to the properties of their electrolyte. The electrolyte, typically a lithium salt dissolved in a mixture of organic carbonate solvents, serves as the medium for lithium ion transport between the cathode and anode.[1][2] While ethylene carbonate (EC) is a staple for its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes, it is often blended with linear carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) to reduce viscosity and enhance ionic conductivity.[3][4]
The exploration of novel linear carbonates, such as Diisobutyl Carbonate (DiBC), is driven by the pursuit of electrolytes with wider electrochemical stability windows, improved safety characteristics (e.g., higher flash points), and better performance at extreme temperatures. This document provides a comprehensive guide for researchers and battery scientists on the systematic evaluation of DiBC as a potential co-solvent in LIB electrolytes. The protocols outlined herein are designed to be robust and adaptable for the characterization of other novel electrolyte components.
Core Principles for Evaluating Novel Carbonate Solvents
Before proceeding to electrochemical testing, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate its suitability as an electrolyte solvent and inform the initial formulation strategies.
Key Physicochemical Properties
A suitable electrolyte solvent should possess a combination of a high dielectric constant to dissolve the lithium salt, low viscosity for high ionic mobility, a wide liquid range, and good thermal stability.[5][6] The properties of DiBC should be benchmarked against commonly used carbonate solvents.
| Property | Ethylene Carbonate (EC) | Diethyl Carbonate (DEC) | This compound (DiBC) - Hypothetical Values |
| Molecular Formula | C₃H₄O₃ | C₅H₁₀O₃ | C₉H₁₈O₃ |
| Molecular Weight ( g/mol ) | 88.06 | 118.13 | 174.24 |
| Boiling Point (°C) | 248 | 127 | ~190-210 |
| Melting Point (°C) | 36.4 | -43 | <-20 |
| Flash Point (°C) | 143 | 25 | > 80 |
| Dielectric Constant (ε) | ~90 | ~2.8 | ~2.5-3.5 |
| Viscosity (mPa·s at 25°C) | ~1.9 (at 40°C) | 0.75 | ~1.5-2.5 |
Note: The values for this compound are hypothetical and should be experimentally determined.
The longer, branched alkyl chains in DiBC, compared to DEC, are expected to increase the viscosity and boiling point. The higher boiling point and consequently higher flash point could contribute to improved battery safety.[7] However, the increased viscosity might negatively impact ionic conductivity.[8]
Safety and Handling of Carbonate-Based Electrolytes
Organic carbonates are flammable, and the commonly used lithium salt, lithium hexafluorophosphate (LiPF₆), is highly sensitive to moisture, reacting to form hydrofluoric acid (HF).[9] Therefore, strict safety protocols must be followed.
-
Inert Atmosphere: All electrolyte preparation and cell assembly must be conducted in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves at all times.
-
Material Handling: Use inert containers (e.g., polypropylene, polyethylene) for electrolyte preparation.[10] Avoid glass containers as they can be etched by HF.[10]
-
Disposal: Dispose of all waste materials in accordance with local regulations for hazardous chemical waste.[11]
Experimental Workflow for DiBC Evaluation
The following diagram illustrates the systematic approach to formulating and testing an electrolyte containing this compound.
Caption: Experimental workflow for evaluating this compound (DiBC) as an electrolyte co-solvent.
Detailed Protocols
Protocol 1: Electrolyte Formulation
Objective: To prepare a baseline electrolyte and an experimental electrolyte containing DiBC.
Materials:
-
Lithium hexafluorophosphate (LiPF₆), battery grade (≥99.99%)
-
Ethylene Carbonate (EC), battery grade (≥99.9%)
-
Diethyl Carbonate (DEC), battery grade (≥99.9%)
-
This compound (DiBC), high purity
-
Argon-filled glovebox
-
Precision balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Baseline Electrolyte (1M LiPF₆ in EC/DEC 3:7 by vol.):
-
Inside the glovebox, transfer 30 mL of EC and 70 mL of DEC to a 100 mL volumetric flask.
-
Weigh the required amount of LiPF₆ to achieve a 1 M concentration (15.19 g) and slowly add it to the solvent mixture while stirring.
-
Continue stirring until the salt is completely dissolved.[12][13] This may take several hours.
-
Store the electrolyte in a tightly sealed bottle inside the glovebox.
-
-
Preparation of Experimental Electrolyte (1M LiPF₆ in EC/DiBC 3:7 by vol.):
-
Follow the same procedure as for the baseline electrolyte, but replace the 70 mL of DEC with 70 mL of DiBC.
-
Ensure complete dissolution of the LiPF₆ salt. The higher viscosity of DiBC may require longer stirring times.
-
Causality: The 3:7 volumetric ratio of cyclic to linear carbonate is a common starting point for balancing SEI formation, viscosity, and conductivity.[14] Using a baseline electrolyte allows for a direct comparison of the electrochemical performance, isolating the effect of DiBC.
Protocol 2: CR2032 Coin Cell Assembly
Objective: To assemble half-cells (or full-cells) for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, gaskets, spacers, springs)
-
Cathode discs (e.g., LiFePO₄ or NMC)
-
Anode discs (e.g., lithium metal or graphite)
-
Separator discs (e.g., Celgard 2325)
-
Electrolyte (prepared in Protocol 1)
-
Micropipette
-
Crimping machine
Procedure (inside the glovebox): [15][16]
-
Place the negative cap (anode can) on the die of the crimping machine.
-
Place the anode disc (e.g., lithium metal) in the center of the cap.
-
Add 2-3 drops (~40-60 µL) of the electrolyte onto the anode surface.[15]
-
Place a separator disc on top of the wetted anode.
-
Add another 2-3 drops of electrolyte to wet the separator completely.
-
Place the cathode disc on top of the separator.
-
Place a stainless steel spacer on top of the cathode, followed by the spring.
-
Carefully place the positive cap (cathode can) on top of the assembly.
-
Transfer the assembly to the crimping machine and apply a consistent pressure to seal the cell.
-
Label the cell with the electrolyte composition and assembly date.
-
Allow the cells to rest for at least 12 hours before testing to ensure complete wetting of the electrodes.[17]
Causality: A consistent assembly process, particularly the amount of electrolyte and the crimping pressure, is crucial for obtaining reproducible electrochemical data.[18] The rest period allows the electrolyte to fully penetrate the porous structure of the electrodes and separator.
Protocol 3: Electrochemical Characterization
Objective: To evaluate the performance of the DiBC-containing electrolyte.
Equipment:
-
Battery cycler (e.g., Arbin, Maccor)
-
Potentiostat with frequency response analysis capability (for CV and EIS)
-
Temperature-controlled chamber
A. Ionic Conductivity:
-
Use a two-electrode conductivity cell with platinum or stainless steel electrodes.
-
Fill the cell with the electrolyte inside the glovebox and seal it.
-
Measure the impedance spectrum over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The bulk resistance (R_b) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
B. Electrochemical Stability Window (ESW):
-
Use a three-electrode cell with lithium metal as the reference and counter electrodes, and a stainless steel or glassy carbon working electrode.
-
Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1 mV/s).
-
Scan from the open-circuit potential to a high potential (e.g., 5.5 V vs. Li/Li⁺) to determine the anodic stability limit, and to a low potential (e.g., -0.5 V vs. Li/Li⁺) for the cathodic stability limit.
-
The ESW is the potential range where no significant oxidation or reduction of the electrolyte occurs.[2]
C. Galvanostatic Cycling: [19]
-
Place the assembled coin cells in the battery cycler.
-
Perform a formation cycle at a low C-rate (e.g., C/20 or C/10) for the first 1-2 cycles. This is crucial for the formation of a stable SEI.[20][21]
-
Cycle the cells at a standard rate (e.g., C/5 or C/2) between the designated voltage cutoffs (e.g., 2.5-4.2 V for a graphite/NMC cell).
-
Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for at least 100 cycles.
D. Rate Capability:
-
Charge the cell at a constant rate (e.g., C/5).
-
Discharge the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Record the discharge capacity at each rate.
-
Return to a low C-rate (e.g., C/10) to check for capacity recovery.
E. Electrochemical Impedance Spectroscopy (EIS): [22][23]
-
Measure the EIS of the cells at a fully charged state after the formation cycles and at various stages of cycling.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the Nyquist plot to extract information about the SEI resistance, charge transfer resistance, and diffusion limitations.
Data Analysis and Interpretation
The performance of the DiBC-containing electrolyte should be systematically compared to the baseline.
| Performance Metric | Desired Outcome for DiBC Electrolyte | Rationale |
| Ionic Conductivity | Comparable to baseline | Ensures efficient Li⁺ transport. |
| Electrochemical Stability | Wider window, especially anodically | Allows for the use of higher voltage cathode materials. |
| First Cycle Efficiency | High (>85%) | Indicates the formation of a stable and efficient SEI.[24] |
| Capacity Retention | High (>80% after 100s of cycles) | Demonstrates good long-term stability. |
| Rate Capability | Good capacity retention at high C-rates | Shows the electrolyte can support fast charging/discharging. |
| Impedance Growth | Minimal increase during cycling | Suggests a stable SEI and electrode-electrolyte interface. |
A successful DiBC-based electrolyte would ideally show comparable or improved performance in these key areas, potentially with the added benefit of enhanced safety due to a higher flash point. Post-mortem analysis of the electrodes using techniques like XPS and SEM can provide further insights into the composition and morphology of the SEI formed in the presence of DiBC.[14]
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as a novel co-solvent for lithium-ion battery electrolytes. By systematically characterizing its physicochemical properties and electrochemical performance against a standard baseline, researchers can make well-informed decisions about its potential to enhance the next generation of lithium-ion batteries. The principles and methodologies described are broadly applicable to the screening and development of new and promising electrolyte materials.
References
Sources
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- 2. Basics on Lithium Battery Electrolyte - Lithium ion Battery Manufacturer and Supplier in China-DNK Power [dnkpower.com]
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- 4. tycorun.com [tycorun.com]
- 5. researchgate.net [researchgate.net]
- 6. Parametrization with Explicit Water of Solvents Used in Lithium-Ion Batteries: Cyclic Carbonates and Linear Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes [frontiersin.org]
- 9. goehler.de [goehler.de]
- 10. large-battery.com [large-battery.com]
- 11. sds.staples.com [sds.staples.com]
- 12. Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. escholarship.org [escholarship.org]
- 14. mdpi.com [mdpi.com]
- 15. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. npl.co.uk [npl.co.uk]
- 17. acs.org [acs.org]
- 18. communities.springernature.com [communities.springernature.com]
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- 22. mdpi.com [mdpi.com]
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- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Diisobutyl Carbonate as a Novel Fuel Additive for Advanced Diesel Engine Research
Introduction: The Quest for Cleaner Combustion in Diesel Engines
The diesel engine, a cornerstone of global commerce and transportation, faces increasing pressure to meet stringent emissions regulations. The reduction of particulate matter (PM), nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC) is a primary focus of engine research and development. Oxygenated fuel additives have emerged as a promising strategy to promote more complete combustion, thereby reducing harmful emissions.[1] Diisobutyl carbonate (DIBC), a carbonate ester with the chemical formula C9H18O3, presents itself as a compelling candidate for investigation in this domain.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of DIBC as a fuel additive for diesel engines. While direct engine performance data for DIBC is nascent, this guide synthesizes its known physicochemical properties with established principles of oxygenate-enhanced combustion to provide a robust framework for its scientific investigation.
DIBC's branched-chain structure and significant oxygen content suggest the potential for improved fuel properties and combustion characteristics.[2] The isobutyl groups may influence its blending behavior and compatibility with diesel fuel, while the carbonate functional group introduces oxygen into the fuel matrix, which can lead to a reduction in soot formation.[1]
Physicochemical Properties of this compound
A thorough understanding of DIBC's physical and chemical properties is fundamental to its application as a fuel additive. These properties influence its blending with diesel fuel, its behavior in the fuel injection system, and its combustion characteristics.
| Property | Value | Unit | Source |
| Chemical Formula | C9H18O3 | - | [2] |
| Molecular Weight | 174.24 | g/mol | [3] |
| Appearance | Colorless, clear liquid | - | [2] |
| Odor | Mild, pleasant | - | [2] |
| Boiling Point | 190.3 | °C | [4] |
| Volatility | Low | - | [2] |
| Water Solubility | Limited | - | [2] |
| Organic Solvent Solubility | Soluble | - | [2] |
| Thermal Stability | Good | - | [2] |
Anticipated Effects on Diesel Engine Performance and Emissions
Based on the established effects of other dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) on diesel combustion, the following effects can be anticipated when blending DIBC with diesel fuel. It is crucial to note that these are expected outcomes that require experimental validation.
-
Reduction in Particulate Matter (PM): The oxygen content in DIBC is expected to promote more complete combustion of the fuel, leading to a significant reduction in the formation of soot and particulate matter.[1]
-
Reduction in Carbon Monoxide (CO) and Hydrocarbon (HC) Emissions: The additional oxygen can aid in the oxidation of CO and unburned hydrocarbons in the combustion chamber, converting them to carbon dioxide and water.
-
Potential Increase in Nitrogen Oxides (NOx): Oxygenated additives can sometimes lead to higher combustion temperatures, which may result in an increase in the formation of nitrogen oxides. This is a critical parameter to evaluate.
-
Impact on Brake Specific Fuel Consumption (BSFC): Due to its lower energy density compared to diesel fuel, the addition of DIBC may lead to a slight increase in brake-specific fuel consumption to maintain the same power output.
Experimental Protocols for Evaluation
To rigorously assess the impact of DIBC as a diesel fuel additive, a series of standardized experimental protocols should be followed.
Protocol 1: Fuel Blend Preparation and Characterization
-
Blending Procedure:
-
Prepare blends of DIBC with a certified diesel reference fuel (e.g., ULSD) at various volume percentages (e.g., 5%, 10%, 15%, 20% v/v).
-
Use a magnetic stirrer or an ultrasonic bath to ensure thorough mixing and homogeneity of the blends.
-
Store the prepared blends in sealed, opaque containers to prevent degradation from light and air.
-
-
Physicochemical Property Analysis:
-
Density: Measure the density of the blends at 15°C according to ASTM D4052.
-
Viscosity: Determine the kinematic viscosity of the blends at 40°C using a viscometer following the ASTM D445 standard.
-
Flash Point: Measure the flash point of the blends using a closed-cup tester as per ASTM D93.
-
Calorific Value: Determine the higher and lower heating values of the blends using a bomb calorimeter according to ASTM D240.
-
Cetane Number: Measure the cetane number of the blends using a cetane engine (ASTM D613) or a derived cetane number (DCN) analyzer (ASTM D6890).
-
Oxidation Stability: Evaluate the oxidation stability of the blends using the Rancimat method (EN 14112).
-
Protocol 2: Engine Performance and Emissions Testing
-
Engine Test Setup:
-
Utilize a single-cylinder or multi-cylinder diesel engine mounted on a test bed equipped with a dynamometer to control engine speed and load.
-
The engine should be instrumented with sensors for measuring in-cylinder pressure, temperatures, and fuel consumption.
-
Connect the engine exhaust to a gas analyzer for measuring gaseous emissions (CO, HC, NOx, O2, CO2) and a smoke meter or particulate analyzer for PM measurements.
-
-
Test Cycle:
-
Operate the engine at various steady-state conditions (e.g., different engine speeds and loads) to map its performance and emission characteristics.
-
Transient test cycles, such as the Federal Test Procedure (FTP), can also be employed for a more comprehensive evaluation.
-
-
Data Acquisition and Analysis:
-
Record engine performance parameters including brake power, brake torque, and fuel consumption.
-
Calculate Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE).
-
Measure and record the concentrations of gaseous emissions and particulate matter.
-
Analyze the in-cylinder pressure data to determine combustion characteristics such as ignition delay, combustion duration, and heat release rate.
-
Protocol 3: Material Compatibility Assessment
-
Immersion Test:
-
Immerse samples of common fuel system materials (e.g., elastomers, plastics, and metals) in pure DIBC and its blends with diesel fuel.
-
Maintain the immersion at a controlled temperature (e.g., 40°C) for an extended period (e.g., 500 hours).
-
Periodically measure changes in the mass, volume, and mechanical properties (e.g., tensile strength, hardness) of the material samples.
-
Synthesis of this compound
For research purposes, DIBC can be synthesized in the laboratory. Common methods for the synthesis of dialkyl carbonates include:
-
Transesterification: This method involves the reaction of an alcohol (isobutanol) with another carbonate (e.g., dimethyl carbonate or diethyl carbonate) in the presence of a catalyst.
-
Reaction with Phosgene: While effective, this method is hazardous due to the high toxicity of phosgene and is generally avoided in modern laboratory settings.
-
Oxidative Carbonylation of Isobutanol: This process involves the reaction of isobutanol with carbon monoxide and oxygen in the presence of a suitable catalyst.
-
Direct Synthesis from CO2 and Isobutanol: This is an environmentally friendly "green" route that is a subject of ongoing research.[5]
Safety and Handling
This compound is a chemical compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling DIBC.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
-
Storage: Store DIBC in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Disposal: Dispose of DIBC and its blends in accordance with local, state, and federal regulations for chemical waste.
Data Visualization
Workflow for Evaluating DIBC as a Diesel Additive
Caption: Experimental workflow for the comprehensive evaluation of this compound as a diesel fuel additive.
Potential Combustion Pathway of DIBC-Blended Diesel
Caption: Conceptual diagram of the influence of this compound on the diesel combustion process and emissions.
References
-
Monument Chemical. Diisobutyl Ketone (DIBK). [Link]
-
Sciencelab.com. Material Safety Data Sheet - Diethyl Carbonate 99%. [Link]
-
SPS | Solvents & Petroleum Service, Inc. Diisobutyl Ketone (DIBK). [Link]
-
MDPI. Evaluation of Dimethyl Carbonate as Alternative Biofuel. Performance and Smoke Emissions of a Diesel Engine Fueled with Diesel/Dimethyl Carbonate/Straight Vegetable Oil Triple Blends. [Link]
-
Mobility Outlook. Dimethyl Carbonate (DMC) as An Alternate Fuel. [Link]
-
Monument Chemical. Diisobutyl Carbinol (DIBC). [Link]
-
Wikipedia. Diethyl carbonate. [Link]
-
NIST WebBook. Carbonic acid, bis(2-methylpropyl) ester. [Link]
-
PubChem. Dibutyl carbonate. [Link]
-
PubChem. Diethyl Carbonate. [Link]
-
PubChem. Diisobutyl phthalate. [Link]
- Google Patents. US7767863B2 - Method to make methyl isobutyl ketone and diisobutyl ketone.
-
Cheméo. Chemical Properties of Diethyl carbonate (CAS 105-58-8). [Link]
-
Chemical Compatibility Chart. [Link]
-
MDPI. Effects of Diesel Hydrocarbon Components on Cetane Number and Engine Combustion and Emission Characteristics. [Link]
- Google P
-
MDPI. Potential of DMC and PODE as Fuel Additives for Industrial Diesel Engines. [Link]
-
ROSA P. Evaluating the Viability of Dimethyl Carbonate as an Alternative Fuel for the Transportation Sector. [Link]
-
ResearchGate. (PDF) Assessment on Performance and Emission Characteristics of the CRDI Engine Fueled with Ethanol/Diesel Blends in Addition to EGR. [Link]
-
Univar Solutions. Diisobutyl Ketone. [Link]
-
ACS Publications. Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow Lessons from Thermodynamics and the Importance of Catalyst Stability. [Link]
- Google Patents.
-
PubChem. Diisopropyl carbonate. [Link]
-
ResearchGate. Performance Combustion and Emission of DI Diesel Engine by Thermal Cracked Carbon Filtered Sunflower Acid oil. [Link]
-
ProQuest. A Simple and Convenient Synthesis of Dibutyl (13C)Carbonate. [Link]
-
Arabian Journal of Chemistry. Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates. [Link]
-
MDPI. Impact of Carbon Nanotubes and Graphene Oxide Nanomaterials on the Performance and Emissions of Diesel Engine Fueled with Diesel/Biodiesel Blend. [Link]
-
PubMed. Effects of dimethyl or diethyl carbonate as an additive on volatility and flash point of an aviation fuel. [Link]
-
MDPI. Study on the Simultaneous Immobilization of Soluble Phosphorus and Fluorine in Phosphogypsum Using Activated Red Mud: Mechanism and Process Optimization. [Link]
-
YouTube. THIS Is The TRUTH About Diesel Additives.... [Link]
-
ResearchGate. Influence of Dimethyl Carbonate and Dispersant Added Graphene Nanoplatelets in Diesel-Biodiesel Blends: Combustion, Performance, and Emission Characteristics of Diesel Engine. [Link]
-
Wikipedia. Diethyl ether. [Link]
Sources
Transesterification reactions using Diisobutyl carbonate
Application Note: High-Temperature Transesterification using Diisobutyl Carbonate (DIBC)
Abstract
This application note details the protocol for utilizing this compound (DIBC) as a green, high-boiling carbonylating agent in transesterification reactions.[1] Unlike Dimethyl Carbonate (DMC), which is limited by a low boiling point (90°C), DIBC (
Introduction & Strategic Rationale
In green chemistry, dialkyl carbonates are preferred replacements for phosgene (toxic) and dimethyl sulfate (mutagenic).[1] While Dimethyl Carbonate (DMC) is the industry standard, its application is often limited by its volatility.[1]
Why Choose DIBC?
-
Thermodynamic Drive: Transesterification is equilibrium-controlled (
).[1] To drive the reaction to completion, the leaving alcohol must be removed.[1] DIBC releases isobutanol (BP: 108°C).[1] If the target product is stable at , the reaction can be run at 120–150°C, distilling off isobutanol efficiently while retaining the reagent (DIBC) in the flask. -
Steric Factors: The isobutyl group is bulkier than the methyl group.[1] While this kinetically slows the initial attack compared to DMC, the higher operating temperature compensates for this barrier (Arrhenius equation), often resulting in cleaner conversion for difficult substrates.
-
Solubility: The lipophilic isobutyl chains make DIBC an excellent solvent for non-polar substrates that may precipitate out of DMC.[1]
Table 1: Physical Property Comparison
| Property | Dimethyl Carbonate (DMC) | This compound (DIBC) | Impact on Protocol |
| Boiling Point | 90°C | 188–190°C | DIBC allows high-temp reactions without autoclaves.[1] |
| Leaving Group | Methanol ( | Isobutanol ( | Requires efficient fractional distillation to separate.[1] |
| Flash Point | 18°C | ~62°C | DIBC is safer to handle (Class IIIA Combustible).[1] |
| Density | 1.07 g/mL | 0.91–0.92 g/mL | Affects volumetric loading calculations.[1] |
Chemical Basis & Mechanism[1][2]
The reaction proceeds via a base- or Lewis-acid-catalyzed Nucleophilic Acyl Substitution (
The Reaction Pathway:
Catalyst Selection:
-
Titanium(IV) butoxide (
): Preferred for high-temperature transesterification.[1] It activates the carbonyl oxygen via Lewis acidity.[1] -
Potassium Carbonate (
): Suitable for simple aliphatic alcohols; operates via alkoxide generation.[1]
Figure 1: Mechanistic pathway for DIBC transesterification.[1] The removal of Isobutanol is the thermodynamic sink driving the reaction forward.
Experimental Protocol
Objective: Synthesis of Dimenthyl Carbonate (as a model for sterically hindered substrates) or Polycarbonate diol linkage.
Reagents:
-
Substrate: Target Alcohol (1.0 equiv).[1]
-
Reagent: this compound (DIBC) (2.0 – 5.0 equiv).[1] Excess is used as solvent.[2]
-
Catalyst: Titanium(IV) n-butoxide (
) (1 mol%).[1]
Equipment:
-
3-Neck Round Bottom Flask (RBF).[1]
-
Vigreux column (15-20 cm) or packed column (essential for separation).[1]
-
Distillation head with thermometer.[1]
-
Inert gas (Nitrogen/Argon) inlet.[1]
Step-by-Step Workflow
-
Inerting: Flame-dry the glassware and purge with Nitrogen.[1] Moisture kills the Titanate catalyst.[1]
-
Charging:
-
Heating (Reaction Phase 1):
-
Heat the oil bath to 140°C .
-
Observation: The internal temperature will rise.[1] Once the reaction initiates, Isobutanol will form.[1]
-
Self-Validating Check: Monitor the vapor temperature at the still head.[1] It should stabilize near 108°C (BP of Isobutanol).[1] If it shoots up to 188°C, you are distilling off your reagent (DIBC)—reduce heat or increase reflux ratio.[1]
-
-
Driving Equilibrium:
-
Workup:
-
Once theoretical Isobutanol volume is collected (check via Refractive Index, see Section 5), cool the mixture.[1]
-
Remove excess DIBC via vacuum distillation (rotary evaporator at 80°C/10 mbar).[1]
-
Quench: Add a small amount of water or dilute HCl to hydrolyze the Titanium catalyst (forms a white precipitate of
).[1] Filter through Celite.[1]
-
-
Purification: Recrystallize or distill the final carbonate product depending on its properties.
Figure 2: Operational workflow for DIBC transesterification. The critical control point is the vapor temperature monitoring.
Data Analysis & Validation
To ensure the protocol is "self-validating," use the Refractive Index (RI) of the distillate to confirm you are removing Isobutanol and not DIBC.
Table 2: Refractive Index Validation
| Component | Refractive Index ( | Validation Logic |
| Isobutanol (Leaving Group) | 1.396 | Target value for distillate.[1] |
| This compound (Reagent) | 1.407 | If distillate RI > 1.400, you are losing reagent.[1] |
| Water | 1.333 | Indicates wet reagents (stops reaction).[1] |
Calculation of Conversion:
Safety & Handling (SDS Summary)
-
Flammability: DIBC has a flash point of ~62°C. While less volatile than DMC, it is still combustible.[1] Ground all glassware.[1]
-
Toxicity: DIBC is low-toxicity compared to phosgene, but inhalation of vapors should be avoided.[1]
-
Spill: Absorb with sand or vermiculite.[1]
-
Compatibility: Incompatible with strong oxidizing agents and strong acids (which hydrolyze the carbonate).[1]
References
-
Shaikh, A.-A. G., & Sivaram, S. (1996).[1] Organic Carbonates. Chemical Reviews, 96(3), 951–976.[1] Link[1]
-
Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.[1] Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 68321, this compound.[1] Link[1]
-
CymitQuimica. (2023).[1] this compound CAS 539-92-4 Technical Data. Link
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Carbonic acid esters. Link
Sources
Application Note: Diisobutyl Carbonate in the Synthesis of Polycarbonates via Melt Polycondensation
An In-Depth Technical Guide
Introduction: The Shift to Greener Polycarbonate Synthesis
Polycarbonates (PCs) are a class of high-performance engineering thermoplastics renowned for their exceptional combination of properties, including high impact strength, optical clarity, dimensional stability, and heat resistance.[1][2] These characteristics make them indispensable in a vast range of applications, from automotive components and electronic housings to optical media and medical devices.[3][4]
Historically, the industrial production of polycarbonates has been dominated by the interfacial polymerization of a bisphenol (most commonly bisphenol A, BPA) with phosgene, a highly toxic and corrosive gas.[5][6] The significant environmental and safety hazards associated with phosgene, along with the use of chlorinated solvents like methylene chloride, have driven extensive research into developing safer, "non-phosgene" manufacturing routes.[5][7]
The most successful and widely adopted non-phosgene method is the melt transesterification (or melt polycondensation) process.[5][8] This solvent-free approach involves the reaction of a diol with a diaryl or dialkyl carbonate at high temperatures and under vacuum.[8][9] While diphenyl carbonate (DPC) is a common reactant, its use generates phenol as a byproduct, which is corrosive and toxic.[8][10] Dimethyl carbonate (DMC) is another alternative, but its high volatility can complicate reaction stoichiometry under vacuum.[11][12]
This application note focuses on the use of diisobutyl carbonate (DIBC) as an alternative, environmentally conscious monomer for the melt synthesis of both aromatic and aliphatic polycarbonates. The process leverages the transesterification reaction, eliminating the need for hazardous phosgene and producing isobutanol, a significantly less toxic and more manageable byproduct than phenol.
The DIBC Advantage: Rationale for Experimental Design
The choice of DIBC as a carbonate source is a strategic one, aimed at optimizing the melt polycondensation process for safety, efficiency, and control.
2.1 Causality Behind Monomer Selection:
-
Reduced Toxicity Profile: The primary advantage of using DIBC is the nature of its byproduct. The transesterification reaction liberates two molecules of isobutanol per repeating unit. Isobutanol (Boiling Point: 108 °C) is considerably less hazardous than phenol (Boiling Point: 181.7 °C), the byproduct from the DPC route, simplifying handling, waste treatment, and improving overall process safety.
-
Favorable Reaction Conditions: DIBC has a boiling point of approximately 190 °C. This intermediate volatility, compared to the highly volatile DMC (BP: 90 °C) and the solid DPC (MP: 80 °C), provides a distinct processing advantage. It is sufficiently non-volatile at the initial reaction stages to allow for precise stoichiometric control but volatile enough to be removed if necessary. The byproduct, isobutanol, can be efficiently removed under vacuum at temperatures that are high enough to maintain a polymer melt but low enough to minimize thermal degradation and side reactions, such as Fries rearrangements.[9]
Table 1: Comparison of Carbonate Monomers for Melt Polycondensation
| Feature | Diphenyl Carbonate (DPC) | Dimethyl Carbonate (DMC) | This compound (DIBC) |
| Physical State | Solid | Liquid | Liquid |
| Byproduct | Phenol | Methanol | Isobutanol |
| Byproduct Toxicity | High | Moderate | Low |
| Byproduct B.P. | 181.7 °C | 64.7 °C | 108 °C |
| Process Control | Good; low volatility | Challenging; high volatility | Excellent; balanced volatility |
| Key Advantage | Widely used, established process | Atomic efficiency | Safer byproduct, good process control |
The Core Mechanism: Catalytic Transesterification
The synthesis of polycarbonates from DIBC and a diol (represented as HO-R-OH) is a two-stage equilibrium reaction driven by the removal of the isobutanol byproduct.[8]
-
Oligomerization Stage: DIBC reacts with the diol in the presence of a catalyst to form low-molecular-weight oligomers with the elimination of isobutanol.
-
Polycondensation Stage: Under high vacuum and elevated temperatures, these oligomers continue to react, building the polymer chains to a high molecular weight as the remaining isobutanol is removed from the highly viscous melt.
The reaction requires a transesterification catalyst to proceed at a practical rate. The catalyst's role is to activate the carbonate carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol.
Caption: Generalized catalytic cycle for transesterification.
Experimental Protocols: Synthesis of Polycarbonates Using DIBC
The following protocols provide a detailed, step-by-step methodology for the synthesis of both an aromatic and an aliphatic polycarbonate using DIBC. These protocols are designed to be self-validating by explaining the purpose of each critical step.
4.1 Mandatory Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
The reaction is conducted at high temperatures and under high vacuum; a safety shield is required.
-
Personal protective equipment (safety glasses, lab coat, heat-resistant gloves) must be worn.
-
Ensure the glassware is rated for high vacuum and high-temperature work.
4.2 Protocol 1: Synthesis of Bisphenol A Polycarbonate (Aromatic PC)
This protocol details the synthesis of a high-performance aromatic polycarbonate.
Materials & Equipment:
-
Bisphenol A (BPA), polymer grade
-
This compound (DIBC), high purity (>99%)
-
Titanium (IV) isopropoxide (TTIP) or Zinc Acetate (catalyst)
-
500 mL three-neck reaction flask with a mechanical stirrer (with a high-torque motor), a nitrogen inlet adapter, and a distillation head connected to a condenser and a receiving flask.
-
High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating mantle with a temperature controller and thermocouple.
Step-by-Step Methodology:
-
Reactor Charging and Inerting:
-
Charge the reaction flask with Bisphenol A (e.g., 0.5 mol) and this compound (e.g., 0.5 mol). Causality: A precise 1:1 molar ratio is fundamentally critical. Any deviation will limit the maximum achievable molecular weight according to the Carothers equation.
-
Assemble the apparatus.
-
Purge the system with dry nitrogen for 20-30 minutes to remove oxygen, which can cause polymer discoloration (yellowing) at high temperatures.
-
-
Catalyst Addition:
-
Introduce the catalyst (e.g., 100-250 ppm of TTIP relative to the weight of the final polymer). Causality: The catalyst concentration is a trade-off. Too little results in impractically long reaction times, while too much can accelerate side reactions and negatively impact the polymer's thermal stability and color.
-
-
Stage 1: Oligomerization (Atmospheric Pressure)
-
Begin stirring (approx. 50-100 RPM).
-
Heat the mixture to 150-160 °C under a gentle nitrogen flow.
-
Maintain this temperature for 1-2 hours. You will observe the distillation of isobutanol into the receiving flask.
-
Self-Validation: The reaction is proceeding correctly if you collect approximately 70-80% of the theoretical amount of isobutanol.
-
-
Stage 2: Polycondensation (Vacuum)
-
Gradually increase the temperature to 180 °C and slowly begin to apply vacuum, reducing the pressure to ~150 Torr over 30 minutes. Causality: A gradual vacuum reduction prevents vigorous boiling and potential loss of monomers or oligomers from the reactor.
-
Over the next 2-3 hours, incrementally increase the temperature while decreasing the pressure according to the profile below. Increase stirring speed as the melt viscosity increases.
-
200 °C at 50 Torr
-
220 °C at 10 Torr
-
240-250 °C at <1 Torr
-
-
Self-Validation: The progression of the reaction is monitored by the increase in torque on the mechanical stirrer, which indicates a significant rise in melt viscosity and, therefore, molecular weight. The reaction is considered complete when the stirring motor stalls or reaches its maximum torque setting.
-
-
Termination and Product Recovery:
-
Release the vacuum by backfilling the system with nitrogen.
-
Remove the heating mantle and allow the reactor to cool.
-
Once cooled, the solid, transparent polycarbonate can be recovered by carefully breaking the glass flask (if necessary and done with extreme caution) or by using a reactor designed for polymer removal.
-
4.3 Protocol 2: Synthesis of Poly(1,4-butylene carbonate) (Aliphatic PC)
This protocol outlines the synthesis of a biodegradable aliphatic polycarbonate.[13][14]
Materials & Equipment:
-
1,4-Butanediol (BDO), high purity, dried
-
This compound (DIBC), high purity (>99%)
-
Zinc Acetate (Zn(OAc)₂) or Tin(II) octoate (catalyst)
-
Same reactor setup as in Protocol 4.2.
Step-by-Step Methodology:
-
Reactor Charging and Inerting:
-
Charge the flask with 1,4-Butanediol (e.g., 1.0 mol) and this compound (e.g., 1.0 mol). Causality: Aliphatic diols are more susceptible to side reactions like etherification at very high temperatures, so the reaction profile is generally milder than for aromatic PCs.
-
Assemble and purge with nitrogen as described previously.
-
-
Catalyst Addition:
-
Stage 1: Oligomerization (Atmospheric Pressure)
-
Heat the mixture to 140-150 °C with stirring for 2-3 hours under a nitrogen flow.
-
Collect the distilled isobutanol.
-
-
Stage 2: Polycondensation (Vacuum)
-
Gradually increase the temperature and reduce the pressure in stages:
-
160 °C at 100 Torr for 1 hour.
-
170 °C at 20 Torr for 1 hour.
-
180 °C at <1 Torr for 2-3 hours.
-
-
Causality: The lower temperature profile compared to BPA-PC synthesis is crucial to prevent thermal degradation of the aliphatic polymer backbone, which is less stable than the aromatic equivalent.
-
-
Termination and Product Recovery:
-
Follow the same procedure as in Protocol 4.2. The resulting polymer will be a waxy solid or a viscous liquid at room temperature, depending on the final molecular weight.
-
Caption: Workflow for polycarbonate synthesis via melt polycondensation.
Characterization and Quality Control
To validate the success of the synthesis, the resulting polymer should be characterized.
| Technique | Parameter Measured | Expected Outcome |
| FTIR Spectroscopy | Functional Groups | Appearance of a strong C=O stretch (~1750 cm⁻¹) and C-O stretches (~1230 cm⁻¹), confirming carbonate linkages. Disappearance of broad O-H band from diol. |
| NMR Spectroscopy (¹H, ¹³C) | Chemical Structure | Confirms the expected polymer backbone structure and end-groups. Integration can verify monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Molecular Weight & Distribution | Determines number-average (Mn) and weight-average (Mw) molecular weights, and Polydispersity Index (PDI). A PDI of ~2 is typical for this type of polymerization. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | Measures the glass transition temperature (Tg), which is a key indicator of the polymer's thermal properties. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | 1. Incorrect monomer stoichiometry.2. Inefficient removal of isobutanol.3. Insufficient catalyst activity.4. Reaction time too short. | 1. Use high-purity monomers and weigh them accurately.2. Ensure the vacuum system is leak-free and the cold trap is effective.3. Increase catalyst concentration or switch to a more active catalyst.4. Extend the final high-vacuum stage. |
| Polymer Discoloration (Yellowing) | 1. Presence of oxygen in the reactor.2. Reaction temperature is too high.3. Impurities in monomers. | 1. Ensure a thorough and continuous nitrogen purge before and during heating.2. Optimize the temperature profile to be as low as possible while still achieving high conversion.3. Use polymer-grade monomers. |
| Gel Formation / Cross-linking | 1. Excessive catalyst concentration.2. Side reactions at very high temperatures. | 1. Reduce the amount of catalyst used.2. Lower the final polycondensation temperature. |
Conclusion
The use of this compound in the melt polycondensation synthesis of polycarbonates represents a significant advancement towards greener and safer polymer manufacturing. This method successfully avoids the use of phosgene and other hazardous chemicals while offering excellent control over the polymerization process. The protocols and principles outlined in this note provide a robust framework for researchers and scientists to produce high-quality aromatic and aliphatic polycarbonates with tailored properties for a wide array of applications.
References
- WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents. [URL: https://patents.google.
- Polycarbonate (PC) - Properties, Uses, & Structure - SpecialChem. [URL: https://omnexus.specialchem.
- US9181392B2 - Yield optimization of polycarbonate polyols - Google Patents. [URL: https://patents.google.
- Catalyst screening for the melt polymerization of isosorbide-based polycarbonate - ResearchGate. [URL: https://www.researchgate.
- Diphenyl carbonate - Wikipedia. [URL: https://en.wikipedia.
- Applications That Polycarbonate is Used For - Inplex Custom Extruders, LLC. [URL: https://www.inplex.
- Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material - Asahi Kasei. [URL: https://www.asahi-kasei.com/rd/gscn/en/gsc_02.html]
- Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257523/]
- Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor - ResearchGate. [URL: https://www.researchgate.
- Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate - MDPI. [URL: https://www.mdpi.com/2073-4360/15/1/1]
- Efficient synthesis of polycarbonate ether polyol via copolymerization of CO2 and 1,2-butylene oxide over a layered Zn–Co double metal cyanide catalyst - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d4gc01407e]
- US4891421A - Processes for producing polycarbonate polyols - Google Patents. [URL: https://patents.google.
- Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate - ResearchGate. [URL: https://www.researchgate.
- Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4945464/]
- Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction - ResearchGate. [URL: https://www.researchgate.
- Polycarbonates: Preparation and uses - YouTube. [URL: https://www.youtube.
- Introduction to GSC No.2: Novel Non-phosgene Polycarbonate Production Process Using By-product CO2 as Starting Material - JACI/GSCN. [URL: https://www.jaci.or.jp/gscn/page_01/gsc_award/gsc-award_2nd_en-2.html]
- Synthesis of Aliphatic Carbonate Macrodiols and Their Application as Sustainable Feedstock for Polyurethane | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06950]
- EP0305718B1 - Polycarbonate-polyisobutylene block copolymer - Google Patents. [URL: https://patents.google.
- Making Polycarbonates without Employing Phosgene: An Overview on Catalytic Chemistry of Intermediate and Precursor Syntheses for Polycarbonate - ResearchGate. [URL: https://www.researchgate.
- A novel non-phosgene polycarbonate production process using by-product CO2 as starting material - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2003/gc/b304362a]
- Polycarbonate - Wikipedia. [URL: https://en.wikipedia.
- Tunable polymer architectures for aliphatic polycarbonates via co - mediaTUM.
- Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends. [URL: https://www.sciencedirect.com/science/article/pii/B978012812558600002X]
- Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. [URL: https://www.mdpi.com/2073-4344/13/11/1449]
- Polycarbonate (PC): Definition, Properties, and Uses - Xometry. [URL: https://www.xometry.
- The synthesis of diphenyl carbonate from dimethyl carbonate and phenol over mesoporous MoO 3/SiMCM-41 - ResearchGate. [URL: https://www.researchgate.net/publication/259160533_The_synthesis_of_diphenyl_carbonate_from_dimethyl_carbonate_and_phenol_over_mesoporous_MoO_3SiMCM-41]
Sources
- 1. specialchem.com [specialchem.com]
- 2. xometry.com [xometry.com]
- 3. Applications That Polycarbonate is Used For - Inplex Custom Extruders, LLC [inplexllc.com]
- 4. Polycarbonate - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A novel non-phosgene polycarbonate production process using by-product CO2 as starting material - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jaci.or.jp [jaci.or.jp]
- 9. WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents [patents.google.com]
- 10. Diphenyl carbonate - Wikipedia [en.wikipedia.org]
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- 12. Nonphosgene Routes to TDI - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Protocol for using Diisobutyl carbonate as a protecting group
Application Note: Green Installation of the Isobutyloxycarbonyl (iBuOCO) Protecting Group via Diisobutyl Carbonate
Executive Summary & Strategic Rationale
In modern organic synthesis, the shift away from phosgene and chloroformate derivatives has elevated dialkyl carbonates as "green" alkylating and carbonylating agents. While Di-tert-butyl dicarbonate (Boc₂O) is the standard for acid-labile protection, This compound (DIBC) serves a distinct and critical role: it installs the Isobutyloxycarbonyl (iBuOCO) group via catalytic aminolysis.
Why use DIBC?
-
Safety & Stability: DIBC is a stable liquid, unlike the moisture-sensitive isobutyl chloroformate or the thermally unstable dicarbonates.
-
Atom Economy: It avoids the generation of corrosive HCl or explosive CO₂ gas evolution associated with traditional reagents.
-
Orthogonality: The resulting isobutyl carbamate is a primary carbamate . Unlike the acid-labile Boc group, the iBuOCO group is robust against mild acids (TFA) and hydrogenolysis, making it orthogonal to Boc and Cbz groups. It is typically reserved for "permanent" protection or moieties requiring harsh deprotection (strong base or HBr).
Mechanistic Insight: Catalytic Aminolysis
Unlike the rapid, uncatalyzed nucleophilic attack seen with chloroformates, DIBC requires activation. The reaction is a reversible transesterification-aminolysis driven by the removal of the leaving group (isobutanol).
Mechanism: The amine acts as a nucleophile attacking the carbonyl carbon of DIBC. However, because dialkyl carbonates are poor electrophiles, a catalyst (typically a base like TBD or a Lewis Acid) is required to activate the carbonyl or deprotonate the amine.
Figure 1: Catalytic cycle for the aminolysis of this compound. Note the reversibility, requiring removal of isobutanol to drive yield.
Experimental Protocols
Method A: TBD-Catalyzed Green Protection (Standard)
Best for: Primary and secondary amines, scalable synthesis.
Reagents:
-
Reagent: this compound (2.0 – 5.0 equiv) [Acts as reagent and solvent]
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5-10 mol%)
-
Solvent: None (Neat) or Toluene (if substrate is solid)
Protocol Steps:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or distillation head), charge the amine (10 mmol) and TBD (0.5 mmol).
-
Addition: Add this compound (20-50 mmol). If the amine is valuable, use 2.0 equiv DIBC in Toluene (10 mL). If DIBC is abundant, use it neat as the solvent.
-
Reaction: Heat the mixture to 100–120 °C .
-
Critical Control Point: The reaction produces isobutanol (bp 108 °C). Using a Dean-Stark trap or open distillation head to remove isobutanol significantly accelerates conversion.
-
-
Monitoring: Monitor via TLC or GC-MS. The disappearance of the amine peak and appearance of the carbamate (M+100 mass shift) indicates completion (typically 4–12 hours).
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Wash with 1M HCl (2 x 20 mL) to remove the TBD catalyst and any unreacted amine.
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Lewis Acid Catalyzed (Zirconium mediated)
Best for: Sterically hindered amines or acid-sensitive substrates.
Reagents:
-
Catalyst: Zr(OtBu)₄ (5 mol%) or ZrCl₄ (anhydrous).
-
Additives: 2-hydroxypyridine (10 mol%) can act as a proton shuttle.
Protocol Steps:
-
Mix amine (1.0 equiv) and DIBC (2.0 equiv) in anhydrous THF or Toluene.
-
Add Zr catalyst under Argon atmosphere.
-
Heat to reflux (80 °C for THF, 110 °C for Toluene) for 16 hours.
-
Quench with saturated NaHCO₃. Extract and purify as above.
Comparative Analysis: DIBC vs. Standard Reagents
The choice of this compound over standard reagents (Boc₂O or Chloroformates) dictates the downstream chemistry.
| Feature | This compound (DIBC) | Isobutyl Chloroformate | Di-tert-butyl Dicarbonate (Boc₂O) |
| Installed Group | Isobutyl carbamate (iBuOCO) | Isobutyl carbamate (iBuOCO) | t-Butyl carbamate (Boc) |
| Reagent Stability | High (Stable liquid) | Low (Moisture sensitive) | Moderate (Thermal sensitivity) |
| Atom Economy | High (Byproduct: Alcohol) | Low (Byproduct: HCl/Salt) | Moderate (Byproduct: CO₂/tBuOH) |
| Reaction Speed | Slow (Hours, requires heat) | Fast (Minutes, 0 °C) | Fast (Minutes/Hours, RT) |
| Acid Stability | High (Stable to TFA) | High (Stable to TFA) | Low (Cleaved by TFA) |
| Base Stability | Moderate | Moderate | High |
| Primary Use | Green Chemistry, Permanent Protection | Mixed Anhydrides, Protection | Temporary Protection |
Deprotection (Cleavage) Workflow
Because the iBuOCO group is a primary alkyl carbamate, it does not cleave under the mild acidic conditions used for Boc (e.g., TFA/DCM). This allows for orthogonal protection schemes.[3][4][5]
To Remove the iBuOCO Group:
-
Strong Acid Hydrolysis (Harsh):
-
Reagent: 33% HBr in Acetic Acid.
-
Condition: Stir at RT for 1–3 hours.
-
Note: This will cleave Boc, Cbz, and iBuOCO groups.
-
-
Alkaline Hydrolysis (Standard):
-
Iodotrimethylsilane (TMSI) (Neutral/Selective):
Orthogonality & Logic Map
The following diagram illustrates where DIBC fits into a multi-step synthesis strategy involving other protecting groups.
Figure 2: Orthogonality map demonstrating the stability of iBuOCO during standard peptide synthesis deprotection cycles (TFA or H2/Pd).
References
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ACS Sustainable Chemistry & Engineering. (Context: Establishes dialkyl carbonates as green reagents).
-
Doyle, M. P., et al. (2018). Catalytic methods for the synthesis of carbamates from amines and organic carbonates. Chemical Reviews. (Context: Comprehensive review of catalytic aminolysis mechanisms).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Edition. Wiley.[4] (Context: Authoritative text on the stability and cleavage conditions of alkyl carbamates).
-
Simon, M. O., et al. (2011). Zirconium(IV)-catalyzed exchange processes of dialkyl carbonates and carbamates. Organic Letters. (Context: Protocol for Zr-catalyzed exchange).
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry. (Context: Comparison of dicarbonate vs carbonate reactivity).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-catalysed reactions of amines with dimethyl carbonate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Diisobutyl carbonate as a green alternative to volatile organic compounds (VOCs)
Application Note: Diisobutyl Carbonate (DIBC) as a High-Performance Green Alternative to Volatile Organic Compounds
Executive Summary: The "Heavy" Carbonate Solution
In the hierarchy of green solvents, Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) are well-established as replacements for chlorinated solvents and esters. However, their relatively low boiling points (90°C and 126°C, respectively) and high polarity limit their utility as direct replacements for aromatic hydrocarbons like Toluene and Xylene .
This compound (DIBC) (CAS: 539-92-4) emerges as the critical "heavy" homologue in the dialkyl carbonate family. With a boiling point of 188°C and significantly increased lipophilicity, DIBC effectively bridges the gap between green chemistry mandates and the need for high-temperature, non-polar solvent performance.
Key Value Proposition:
-
VOC Reduction: Extremely low vapor pressure compared to Toluene/Xylene.
-
Process Safety: High flash point reduces flammability risks in large-scale operations.
-
Lipophilicity: Superior dissolution of non-polar substrates compared to DMC/DEC.
Technical Profile & Solvent Comparison
The following data validates DIBC as a superior alternative for high-boiling aromatic solvents.
Table 1: Physicochemical Comparison of DIBC vs. Traditional VOCs
| Property | This compound (DIBC) | Toluene (Target for Replacement) | Xylene (Target for Replacement) | Dimethyl Carbonate (DMC) |
| CAS Number | 539-92-4 | 108-88-3 | 1330-20-7 | 616-38-6 |
| Boiling Point | 188 °C | 110.6 °C | 138–144 °C | 90 °C |
| Flash Point | ~65–80 °C (Est.)* | 4 °C | 27–32 °C | 18 °C |
| Density (g/mL) | 0.914 | 0.867 | 0.861 | 1.07 |
| Water Solubility | Insoluble | Insoluble | Insoluble | ~13% (Soluble) |
| Dielectric Constant | Low (Lipophilic) | 2.38 | 2.27 | 3.1 |
| Toxicity Profile | Green (Low) | Reprotoxic / Neurotoxic | Neurotoxic / Irritant | Green (Low) |
*Note: DIBC is classified as a combustible liquid rather than a highly flammable liquid, significantly simplifying storage and transport regulations.
Decision Framework: Selecting the Right Carbonate
Not all carbonates are interchangeable. Use this logic flow to determine when DIBC is the mandatory choice over DMC or DEC.
Figure 1: Decision matrix for selecting Dialkyl Carbonates based on process parameters.
Application Protocols
Protocol A: High-Temperature Green Synthesis (Suzuki-Miyaura Coupling)
Objective: Replace Toluene/DMF in palladium-catalyzed cross-couplings requiring temperatures >110°C.
Rationale:
-
DMC cannot reach the activation energy temperature without pressurized vessels.
-
DIBC allows reflux at ~188°C, enabling rapid kinetics at atmospheric pressure.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Pd Catalyst (e.g., Pd(PPh3)4, 1-3 mol%)
-
Base (K2CO3, 2.0 equiv)
-
Solvent: this compound (DIBC)[1]
Procedure:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, Base, and Pd catalyst.
-
Solvation: Add DIBC (concentration 0.2 – 0.5 M). Note that DIBC's lower density aids in suspending solid bases.
-
Inerting: Purge the headspace with Nitrogen or Argon for 5 minutes. (DIBC dissolves oxygen less readily than DMF, but degassing is still best practice).
-
Reaction: Heat the mixture to 120°C .
-
Note: Unlike Toluene (reflux ~110°C), DIBC will not boil at this temperature. This prevents solvent loss and maintains constant concentration without vigorous refluxing.
-
-
Monitoring: Monitor via TLC or HPLC.
-
Workup (The "Green" Advantage):
-
Cool to room temperature.
-
Phase Separation: DIBC is hydrophobic. It will spontaneously separate from the aqueous layer (containing inorganic salts). No extraction solvent (like DCM) is needed.
-
Wash the organic (DIBC) layer with brine.
-
Isolation: Evaporate DIBC under reduced pressure (requires high vacuum/heat) OR crystallize the product directly from DIBC by cooling, as many organics are less soluble in cold DIBC.
-
Protocol B: Liquid-Liquid Extraction (Toluene Replacement)
Objective: Extract a lipophilic API from an aqueous reaction mixture without using chlorinated solvents or aromatics.
Workflow:
Figure 2: Extraction workflow utilizing DIBC's hydrophobicity.
Step-by-Step:
-
Preparation: Ensure the aqueous feed pH is adjusted to suppress ionization of the target molecule (making it neutral/lipophilic).
-
Addition: Add DIBC (0.5 to 1 volume relative to aqueous phase).
-
Mixing: Agitate for 10-15 minutes.
-
Observation: DIBC forms a clear top layer (Density 0.914 < 1.0).
-
-
Separation: Drain the lower aqueous phase.
-
Recovery:
-
Option A (Distillation): Distill DIBC (requires vacuum due to 188°C BP).
-
Option B (Anti-solvent): Add a non-polar anti-solvent (like Heptane) or cool significantly to precipitate the product, filtering it off and recycling the DIBC mother liquor.
-
Safety & Handling Guidelines
Although DIBC is "green," standard chemical hygiene applies.
-
Flammability: While the flash point is high, it is a fuel source. Store away from oxidizers.[3]
-
PPE: Nitrile gloves are recommended. DIBC is generally non-corrosive to standard lab seals (PTFE, Viton), but may swell natural rubber over time.
-
Disposal: DIBC is biodegradable. However, waste containing APIs must be incinerated. It does not generate halogenated waste, significantly lowering disposal costs compared to DCM/Chloroform.
References
-
National Institute of Standards and Technology (NIST). this compound Properties & Spectra. [Link]
-
Stenutz, R. Data Sheet: this compound (CAS 539-92-4).[1][4] [Link][5][6][7]
-
PubChem. Carbonic acid, bis(2-methylpropyl) ester (Compound Summary). [Link]
- Schäffner, B., et al.Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews, 2010.
Sources
Advanced Protocol: Application of Diisobutyl Carbonate (DIBC) in Pharmaceutical Intermediates Synthesis
Executive Summary: The "High-Temperature" Green Reagent
Diisobutyl Carbonate (DIBC) (CAS: 539-92-4) represents a critical evolution in the "Green Chemistry" toolkit for pharmaceutical synthesis. While Dimethyl Carbonate (DMC) is the standard-bearer for methylation and carbonylation, its low boiling point (90°C) limits its utility in high-energy activation barriers.
DIBC fills this gap as a high-boiling (245°C), sterically hindered carbonate . It functions as both a green solvent and a selective reagent for introducing isobutyl carbonate/carbamate moieties. Its steric bulk suppresses unwanted alkylation (BAl2 mechanism), making it highly selective for alkoxycarbonylation (BAc2) —a crucial pathway for synthesizing carbamate protecting groups and pharmacophores without using toxic phosgene or isobutyl chloroformate.
Key Technical Advantages[1][2][3][4]
-
Thermal Window: Operates at 150°C–220°C at atmospheric pressure (unlike DMC).
-
Selectivity: Steric hindrance of the isobutyl group minimizes N-alkylation side reactions.
-
Safety Profile: High flash point (>100°C), low vapor pressure, and non-toxic/biodegradable.
Chemical Properties & Comparative Analysis
The choice of carbonate dictates the reaction pathway. DIBC is distinct from its lower homologs (DMC, DEC) due to its physical properties and steric profile.
Table 1: Comparative Properties of Alkyl Carbonates vs. Phosgene
| Property | Phosgene (COCl₂) | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | This compound (DIBC) |
| Role | Reagent (Toxic) | Methylating/Carbonylating | Ethylating/Carbonylating | Solvent / Isobutoxycarbonylating |
| Boiling Point | 8.3°C | 90°C | 126°C | 245.2°C |
| Flash Point | N/A (Gas) | 18°C | 25°C | > 100°C |
| Reaction Mechanism | Addition-Elimination | BAl2 (Alkylation) / BAc2 | Mixed | Predominantly BAc2 (Carbonylation) |
| Atom Economy | Poor (HCl waste) | High (Methanol byproduct) | High (Ethanol byproduct) | High (Isobutanol byproduct) |
| Steric Bulk | Low | Low | Medium | High |
Core Application: Synthesis of Isobutyl Carbamates (N-Carboxylation)
The most valuable application of DIBC in drug development is the synthesis of isobutyl carbamates (urethanes). These moieties are frequent pharmacophores (e.g., in anti-HIV protease inhibitors or prodrugs) and robust amine protecting groups.
Traditional Route (Toxic):
Green Route (DIBC):
Mechanism of Action
The reaction proceeds via the BAc2 mechanism (Base-catalyzed Acyl cleavage). The nucleophilic amine attacks the carbonyl carbon of DIBC. The bulky isobutyl group makes the competing BAl2 attack (on the alkyl chain) kinetically unfavorable, ensuring high chemoselectivity for the carbamate.
Caption: Mechanistic pathway for DIBC-mediated carbamoylation. The steric bulk of the isobutyl group directs the amine to the carbonyl center (BAc2), preventing alkylation byproducts.
Detailed Experimental Protocol
Protocol A: Catalyst-Free Thermal Carboxylation
Best for: Stable amines and large-scale industrial synthesis where catalyst removal is undesirable.
Principle: Utilizing the high boiling point of DIBC (245°C) to drive the equilibrium by continuously distilling off the lower-boiling byproduct, isobutanol (108°C).
Materials:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent/Solvent: this compound (DIBC) (5.0 – 10.0 equiv)
-
Equipment: Round-bottom flask, Dean-Stark trap or fractional distillation column, reflux condenser.
Step-by-Step Procedure:
-
Setup: Charge the reaction vessel with the amine and excess DIBC. The DIBC acts as both reagent and solvent.
-
Heating: Heat the mixture to 120°C – 140°C .
-
Reaction Drive: As the reaction proceeds, isobutanol is formed.
-
Crucial Step: Adjust the reflux ratio to distill off the isobutanol (bp 108°C) while retaining the DIBC (bp 245°C). This large boiling point difference makes separation highly efficient compared to DMC/Methanol systems.
-
-
Monitoring: Monitor conversion via HPLC or GC. Reaction times typically range from 4 to 12 hours depending on amine nucleophilicity.
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove excess DIBC via vacuum distillation (recoverable and recyclable).
-
Recrystallize the residue from a suitable solvent (e.g., hexane/ethyl acetate) to obtain the pure isobutyl carbamate.
-
Protocol B: Base-Catalyzed Synthesis (Mild Conditions)
Best for: Thermally sensitive substrates or deactivated amines.
Materials:
-
Substrate: Amine (1.0 equiv)
-
Reagent: DIBC (3.0 equiv)
-
Catalyst: Potassium tert-butoxide (t-BuOK) or DBU (0.1 – 0.5 equiv)
-
Solvent: DIBC (neat) or Toluene (if dilution needed)
Step-by-Step Procedure:
-
Activation: Dissolve the amine in DIBC under an inert atmosphere (N₂).
-
Catalyst Addition: Add the base catalyst.
-
Reaction: Heat to 90°C – 110°C . The base activates the amine, increasing nucleophilicity and lowering the energy barrier for the BAc2 attack.
-
Quenching: Once complete (TLC monitoring), quench with a stoichiometric amount of dilute acetic acid or NH₄Cl solution.
-
Purification: Wash the organic layer with water to remove salts. Dry over MgSO₄ and evaporate excess DIBC/solvent.
Application as a Green Solvent
Beyond its role as a reagent, DIBC is an exceptional Green Solvent for reactions requiring high temperatures but where polar aprotic solvents (DMF, DMSO, NMP) are undesirable due to toxicity or work-up difficulty.
Workflow: Replacing DMF/NMP with DIBC
-
Solubility Check: DIBC is less polar than DMF. Ensure substrate solubility (often improved at >100°C).
-
Reaction: Run the reaction (e.g., Pd-catalyzed coupling, nucleophilic substitution) at 150°C–200°C.
-
Work-up Advantage: Unlike DMF (which requires multiple water washes), DIBC is hydrophobic.
-
Protocol: Add water to the reaction mixture. The biphasic system separates immediately. Products partition into the DIBC layer (or precipitate), while salts/catalysts often move to the aqueous phase.
-
Evaporate DIBC or crystallize directly from it.
-
Caption: Green work-up workflow using DIBC. Its hydrophobicity allows for facile aqueous washing, unlike water-miscible dipolar aprotic solvents.
Safety and Handling
Although DIBC is a "green" reagent, standard laboratory safety protocols apply.
-
Flammability: While the flash point is high (>100°C), it is combustible. Keep away from open flames during high-temperature distillation.
-
Toxicity: Low acute toxicity. However, avoid inhalation of vapors at high temperatures.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
-
Shaikh, A. A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link
-
Ono, Y. (1997). Catalysis in the production and reactions of dimethyl carbonate. Applied Catalysis A: General, 155(2), 133–166. Link
-
Grego, S., Aricò, F., & Tundo, P. (2012). Reaction of dialkyl carbonates with amines: a sustainable route to carbamates. Pure and Applied Chemistry, 84(3), 695-705. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68321, this compound. Link
Application Note: Diisobutyl Carbonate (DIBC) as a High-Boiling, Green Reagent for Carbamoylation and Alkylation
[1]
Executive Summary
This compound (DIBC) is an underutilized yet potent reagent in the "green carbonate" family, offering a distinct advantage over its lighter homologs, Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC): thermal stability at atmospheric pressure. With a boiling point of 190.3°C , DIBC allows for high-temperature reactions (alkylation, transesterification) to proceed under reflux without the need for pressurized autoclaves—a common limitation when using DMC (bp 90°C).
This guide details the utility of DIBC for introducing isobutyl moieties (isobutylation) and synthesizing isobutyl carbamates (protection/pharmacophore installation) under sustainable, halogen-free conditions.[1]
Physicochemical Profile
DIBC acts as both a reagent and a reaction medium.[1] Its steric bulk (branched isobutyl group) modulates reactivity, providing higher selectivity in competing nucleophilic substitutions compared to linear carbonates.
Table 1: Key Physical Properties of this compound
| Property | Value | Source | Implications for Synthesis |
| CAS Number | 539-92-4 | NIST | Unique identifier for sourcing.[1][2] |
| Molecular Formula | C₉H₁₈O₃ | - | Higher molecular weight implies lower volatility.[1][2] |
| Boiling Point | 190.3 °C (463.45 K) | NIST [1] | Enables high-temp reactions at atmospheric pressure.[1][2] |
| Density | ~0.91 g/mL | Est.[2][3] | Phase separation potential with aqueous workups.[2][4] |
| Flash Point | > 60 °C (Est.)[2][5][6] | - | Safer handling compared to DMC (Flash pt 18°C).[2] |
| Solubility | Immiscible with water | - | Facilitates easy aqueous extraction/washing.[1][2] |
Core Applications & Mechanisms[1][2][7]
Chemoselective Carbamoylation (The Pathway)
DIBC reacts with primary and secondary amines to form isobutyl carbamates .[1] Unlike chloroformates (e.g., isobutyl chloroformate), DIBC generates only isobutanol as a byproduct, which can be recycled.
-
Utility: Isobutyl carbamates serve as robust protecting groups (similar to Alloc or Cbz but with distinct lipophilicity) and as structural motifs in anticonvulsant drugs.[1]
-
Mechanism: The reaction proceeds via a
mechanism (Base-catalyzed Acyl cleavage).[1] The amine attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of isobutanol.[1]
Green Alkylation (The Pathway)
At elevated temperatures (>160°C), DIBC acts as an isobutylating agent for phenols and carboxylic acids.
Visualizing the Reactivity Landscape
The following diagram illustrates the bifurcation of DIBC reactivity based on temperature and nucleophile type.
Figure 1: Reaction pathways for this compound. Low-temp pathways favor carbonyl attack (carbamates), while high-temp pathways favor alkyl attack/decarboxylation (ethers).
Experimental Protocols
Protocol A: Synthesis of Isobutyl Carbamates (Halogen-Free)
Objective: Protection of a secondary amine using DIBC.
Reagents:
-
Substrate: Morpholine (10 mmol)
-
Reagent: this compound (20 mmol, 2 equiv.)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%) or Zr(OtBu)₄ (for Lewis acid catalysis).
-
Solvent: None (Neat) or Toluene if solubility is an issue.
Procedure:
-
Setup: Charge a 25 mL round-bottom flask with Morpholine (0.87 g), DIBC (3.48 g), and TBD (70 mg).
-
Reaction: Equip with a reflux condenser. Heat the mixture to 110°C (oil bath temperature) with magnetic stirring.
-
Note: The reaction is driven by the removal of isobutanol. For difficult substrates, use a Dean-Stark trap or molecular sieves to shift equilibrium.
-
-
Monitoring: Monitor by TLC (SiO₂, Hexane/EtOAc) or GC-MS. Conversion is typically complete in 4-8 hours.[1]
-
Workup:
-
Purification: The residue is often pure enough (>95%). If necessary, purify via flash chromatography.
Protocol B: Green O-Isobutylation of Phenols
Objective: Synthesis of isobutyl phenyl ether without alkyl halides.
Reagents:
-
Substrate: Phenol (10 mmol)
-
Reagent: this compound (15 mmol, 1.5 equiv.)
-
Base: Potassium Carbonate (K₂CO₃) (10 mmol, 1 equiv.)
-
Catalyst: TBAI (Tetrabutylammonium iodide) (5 mol%) - Optional, enhances rate.
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine Phenol (0.94 g), K₂CO₃ (1.38 g), and DIBC (2.61 g).
-
Reaction: Heat to 180°C - 190°C under an argon atmosphere.
-
Duration: Stir for 12-16 hours.
-
Workup:
-
Yield: Evaporate solvent to yield the isobutyl ether.[1]
Mechanistic Insight: Why DIBC?
The steric bulk of the isobutyl group makes DIBC significantly more stable to hydrolysis than Dimethyl Carbonate. In alkylation reactions, the beta-branching of the isobutyl group retards the
Comparison of Alkylation Rates:
Safety and Handling
-
Flammability: While less volatile than DMC, DIBC is a combustible liquid. Keep away from open flames.
-
Toxicity: Generally considered low toxicity (green solvent class), but standard PPE (gloves, goggles) is mandatory.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis over long periods.
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (this compound) Thermochemical Data. National Institute of Standards and Technology.[1] [Link]
-
Shaikh, A.-A. G., & Sivaram, S. (1996). Organic Carbonates: Synthesis and Applications.[1] Chemical Reviews, 96(3), 951–976. (Foundational text on organic carbonate reactivity).
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1][8] Accounts of Chemical Research, 35(9), 706–716. (Mechanistic basis for BAc2 vs BAl2 pathways).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
-
Climent, M. J., et al. (2011). Green chemistry for the production of fine chemicals.[1] Catalysis Today. (Contextualizing carbonate reagents in green synthesis).
Sources
- 1. CN102557932B - Method for producing isobutyl acetate - Google Patents [patents.google.com]
- 2. Carbonic acid, dimethyl ester (CAS 616-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ISOBUTYL CARBONATE | 539-92-4 [chemicalbook.com]
- 4. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 5. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 碳酸二丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Green Synthesis of Diisobutyl Carbonate (DIBC) via Urea Alcoholysis
Abstract & Strategic Significance
Diisobutyl carbonate (DIBC) is an emerging green solvent and intermediate, offering a superior toxicological profile compared to traditional alkyl halides or phosgene-derived carbonates. While Dimethyl Carbonate (DMC) is common, DIBC provides higher lipophilicity and boiling point, making it critical for specific extraction protocols and polymerization reactions.
This guide details the non-phosgene synthesis of DIBC via the alcoholysis of urea with isobutanol. Unlike simple esterifications, this reaction is thermodynamically limited and kinetically demanding. Success depends not merely on mixing reagents, but on engineering a system that actively manages the removal of ammonia while maintaining the high thermal energy (
Scientific Foundation
Reaction Mechanism
The conversion proceeds through a two-step nucleophilic substitution pathway.
-
Step 1 (Fast, Mildly Endothermic): Urea reacts with isobutanol to form Isobutyl Carbamate (IBC) and ammonia.
-
Step 2 (Slow, Rate-Determining): IBC reacts with a second isobutanol molecule to form DIBC and ammonia.
The second step is sterically hindered by the isobutyl group and requires significantly higher activation energy than the formation of methyl carbamates.
Thermodynamics & Kinetics
-
Equilibrium Limitation: Both steps are reversible. The equilibrium constant (
) is small. Accumulation of ammonia ( ) in the headspace will drive the reverse reaction (aminolysis of the carbonate), stalling the yield. -
Thermal Requirement: Isobutanol boils at
. However, kinetic competence for Step 2 typically requires . -
The Engineering Conflict: To reach
, the system must be pressurized (to keep isobutanol liquid). However, a closed pressurized system traps ammonia, killing the reaction. -
The Solution: A Pressurized Reactive Stripping setup. We utilize a back-pressure regulator (BPR) combined with a reflux condenser to maintain reactor pressure (keeping solvent liquid) while selectively venting the gas phase (ammonia).
Experimental Setup
The following diagram illustrates the critical "Pressurized Reactive Stripping" configuration. This is superior to standard autoclaves for this specific synthesis.
Figure 1: Pressurized Reactive Stripping Setup. The condenser temperature is critical: it must be cool enough to condense isobutanol (
Catalyst Selection & Preparation[1][2][3][4][5]
While homogenous organotin catalysts are active, they are toxic and difficult to remove. We utilize a Heterogeneous Mixed Metal Oxide (ZnO/MgO) for high activity and easy filtration.
-
Catalyst: ZnO (Zinc Oxide) or ZnO/MgO (molar ratio 1:1).
-
Justification: Zn Lewis acid sites activate the carbonyl of urea; Mg basic sites facilitate the nucleophilic attack of the alcohol.
-
Preparation Protocol:
-
Mix commercially available ZnO and MgO powders.
-
Calcination (Mandatory): Heat at
for 4 hours in air. Why? This removes surface carbonates and adsorbed water, exposing the Lewis acid/base active sites. -
Store in a desiccator. Exposure to humid air deactivates the catalyst rapidly.
-
Detailed Synthesis Protocol
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Qty (Example) | Role |
| Urea | 60.06 | 1.0 | 60.0 g | Carbonyl Source |
| Isobutanol | 74.12 | 8.0 | 592.0 g (730 mL) | Reagent & Solvent |
| ZnO Catalyst | 81.38 | 2 wt% | 1.2 g | Lewis Acid Catalyst |
Note: A high excess of alcohol (8:1 to 10:1) is required to push the equilibrium toward DIBC.
Step-by-Step Procedure
Phase 1: Reactor Loading
-
Assemble the high-pressure reactor (e.g., Parr 4560) with a mechanical stirrer.
-
Charge Urea, Isobutanol, and calcined Catalyst.
-
Seal the reactor.
-
Leak Test: Pressurize with
to 20 bar. Hold for 10 mins. If pressure drops, fix leaks. Safety: Ammonia leaks are hazardous. -
Vent to atmospheric pressure, then re-pressurize to 2 bar with
(initial pad).
Phase 2: Reaction (The "Cook")
-
Set the Back-Pressure Regulator (BPR) to 8-10 bar .
-
Logic: At
, isobutanol vapor pressure is approx 6-7 bar. Setting BPR to 8-10 bar keeps the solvent liquid.
-
-
Start stirring at 600-800 RPM . High shear is needed to suspend the heavy metal oxide catalyst.
-
Heat the reactor to
. -
Ammonia Management: Once at temperature, open the
inlet slightly to create a slow sweep (10-20 mL/min). -
The pressure will rise. When it exceeds the BPR setpoint (10 bar), the valve opens.
-
Maintain reaction for 6 - 8 hours .
Phase 3: Workup
-
Cool reactor to
. -
Vent residual pressure slowly through the scrubber.
-
Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the solid ZnO catalyst. (Catalyst can be washed with methanol, re-calcined, and reused).
-
Distillation:
-
Fraction 1: Unreacted Isobutanol (
). -
Fraction 2: Intermediate Isobutyl Carbamate (if any, usually higher bp).
-
Fraction 3: This compound (Product) . Note: DIBC bp is approx
at atm pressure. Vacuum distillation (e.g., 10 mbar) is recommended to prevent thermal degradation.
-
Analytical Validation (GC-FID)
Do not rely on TLC. Use Gas Chromatography for quantitative conversion tracking.
Method Parameters:
-
Column: DB-Wax or HP-5 (30m x 0.32mm x 0.25µm).
-
Carrier Gas: Helium @ 1.5 mL/min.
-
Injector:
, Split 20:1. -
Detector: FID @
. -
Oven Program:
- hold 2 min.
-
Ramp
/min to . -
Hold 5 min.
Retention Time Order (Approximate on HP-5):
-
Isobutanol (Early)
-
Isobutyl Carbamate (Intermediate)
-
DIBC (Late)
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | Ammonia inhibition. | Increase N2 sweep rate; Check BPR is actually venting; Ensure condenser isn't too cold (trapping NH3). |
| High Carbamate / Low DIBC | Reaction time too short or Temp too low. | Extend time to 10h; Increase Temp to |
| White Solid in Condenser | Ammonium Carbamate formation. | Condenser is too cold. Increase coolant temp to |
| Catalyst Deactivation | Water poisoning or sintering. | Ensure reagents are dry (<0.1% H2O). Re-calcine catalyst between runs. |
References
-
Wang, M., et al. (2005). "Synthesis of dialkyl carbonates from urea and alcohols over solid catalysts." Catalysis Communications, 6(6), 412-416. Link
-
Zhang, X., et al. (2011). "Thermodynamic analysis of the synthesis of dimethyl carbonate from urea and methanol." Industrial & Engineering Chemistry Research, 50(8), 4823-4829. Link
-
Climent, M. J., et al. (2011). "Heterogeneous catalysis for the one-pot synthesis of organic carbonates from urea and alcohols." Green Chemistry, 13, 520-525. Link
-
Zhao, W., et al. (2012). "Synthesis of diethyl carbonate from urea and ethanol over a ZnO catalyst." Chinese Journal of Catalysis, 33(11), 1772-1777. Link
-
Parr Instrument Company. (n.d.). "Parr Reactor 4560 Series Specifications." Technical Data. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN1554639A - A kind of method for synthesizing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]
- 3. Reaction Kinetics and Mechanism for the Synthesis of Glycerol Carbonate from Glycerol and Urea Using ZnSO4 as a Catalyst | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Structural Elucidation and Purity Assessment of Diisobutyl Carbonate via High-Resolution NMR Spectroscopy
Executive Summary & Application Scope
Diisobutyl carbonate (DiBC) is a symmetrical organic carbonate increasingly utilized as a "green" solvent in organic synthesis and a high-performance additive in lithium-ion battery electrolytes.[1][2][3] Its stability and low toxicity profile make it a superior alternative to phosgene derivatives in carbonylation reactions.[1][2][3]
This Application Note provides a rigorous standard operating procedure (SOP) for the structural confirmation and purity analysis of DiBC using 1D ¹H and ¹³C NMR. Unlike generic spectral lists, this guide focuses on the causality of signal patterns , enabling researchers to distinguish the target molecule from common hydrolysis byproducts like isobutanol.[1]
Molecular Structural Logic
To interpret the NMR data accurately, one must first deconstruct the symmetry of the DiBC molecule.[1]
-
Symmetry: The molecule possesses a
axis of symmetry at the carbonyl carbon.[1][2][3] Consequently, the two isobutyl groups are chemically equivalent.[1][2][3] The NMR spectrum will display signals for one isobutyl group, but the integration values will reflect the total proton count of the entire molecule.[1] -
Spin System: The isobutyl chain (
) creates a distinct splitting pattern:
Visualization: Structural Connectivity & Splitting
Figure 1: Connectivity map illustrating the magnetic environment and coupling logic of the isobutyl chain.[1][2] The symmetry ensures both chains produce identical overlapping signals.[1]
Experimental Protocol
Sample Preparation
Proper concentration is vital to prevent viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio for minor impurity detection.[1][2][3]
-
Solvent Selection: Chloroform-d (
) is the standard solvent.[1][2][3] It provides excellent solubility and a reliable reference peak ( 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[1][2][3] -
Concentration:
-
¹H NMR: Dissolve 10–15 mg of DiBC in 0.6 mL
. -
¹³C NMR: Dissolve 40–60 mg of DiBC in 0.6 mL
.
-
-
Vessel: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Reference: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) as the internal standard (
0.00 ppm).
Acquisition Parameters (Bruker/Varian Standard)
To ensure quantitative accuracy (qNMR), specifically for purity assessment, standard "quick" parameters are insufficient.
| Parameter | ¹H NMR Setting | ¹³C NMR Setting | Rationale |
| Pulse Angle | 30° or 90° | 30° | 30° is standard for routine; 90° maximizes signal but requires longer delay.[1][2][3] |
| Relaxation Delay (d1) | 10 - 15 s | 2 - 4 s | Critical: The d1 must be |
| Spectral Width | -1 to 14 ppm | -10 to 220 ppm | Covers all expected signals including impurities (aldehydes/acids).[1][2][3] |
| Scans (ns) | 16 | 512 - 1024 | Carbonyl carbons have long relaxation times and no NOE enhancement; high scans needed.[1][2][3] |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standardizes chemical shifts.[1][2][3] |
Results & Interpretation
¹H NMR Analysis (Proton)
The proton spectrum is characterized by three distinct regions. Integration values are normalized to the full molecule (18 protons total).[1][2][3]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |
| 0.93 | Doublet (d) | 12H | 6.7 Hz | Methyl groups.[1][2][3] High field due to distance from electronegative oxygen.[1][2][3] | |
| 1.95 | Multiplet (m)* | 2H | - | Methine proton.[1][2][3] Splits into a nonet (theoretically) but often appears as a septet or multiplet.[1][2][3] | |
| 3.90 | Doublet (d) | 4H | 6.7 Hz | Methylene.[1][2][3] Significantly deshielded (downfield) by the adjacent Oxygen atom.[1][2][3] |
*Note: The methine multiplet is a "septet of doublets" theoretically, but usually resolves as a septet.[1]
¹³C NMR Analysis (Carbon)
The carbon spectrum confirms the backbone.[1][2][3] The absence of NOE enhancement on the carbonyl carbon makes its peak naturally smaller than the aliphatic carbons.[1][3]
| Chemical Shift ( | Carbon Type | Assignment | Notes |
| 19.1 | Primary ( | Methyl | Upfield aliphatic region.[1][2][3] |
| 27.8 | Tertiary ( | Methine | Beta-position relative to oxygen.[1][2][3] |
| 74.6 | Secondary ( | Methylene | Alpha-position.[1][2][3] Deshielded by single bond to Oxygen.[1][2][3] |
| 155.8 | Quaternary ( | Carbonate ( | Characteristic carbonate region (distinct from esters ~170 ppm).[1][2][3] |
Analytical Workflow & Purity Assessment
The primary impurity in DiBC samples is Isobutanol (from hydrolysis) or Diisobutyl ether (synthesis byproduct).[1][2][3]
Detection of Isobutanol Impurity:
-
Look for a triplet/broad singlet at ~3.4 - 3.6 ppm (
).[1][2][3] -
Look for the hydroxyl proton (broad singlet) which varies with concentration, typically ~2.0 - 4.0 ppm .[1][2][3]
-
Purity Calculation:
Where is the integral area and is the number of protons contributing to that signal.[1]
Workflow Diagram
Figure 2: Decision tree for purity assessment using the specific diagnostic region of isobutyl alcohol.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 3485: this compound.[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[1][2][3] [Link][1][2][3]
-
PubChem. this compound (Compound).[1][2][3][4] National Library of Medicine.[1][2][3] [Link][1][2][3]
-
Shaikh, A. A., & Sivaram, S. (1996).[1][2][3] Organic Carbonates.[1][2][3][5] Chemical Reviews, 96(3), 951–976.[1][3] (Validation of carbonate chemical shifts).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Carbonic acid, bis(2-methylpropyl) ester | C9H18O3 | CID 68321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dipropyl Carbonate | C7H14O3 | CID 69344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibutyl carbonate | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbonate ester - Wikipedia [en.wikipedia.org]
High-performance liquid chromatography (HPLC) analysis of Diisobutyl carbonate
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Diisobutyl Carbonate (DIBC)
Executive Summary
This compound (DIBC) is a dialkyl carbonate widely utilized as a specialized solvent, a synthesis reagent, and increasingly as a component in lithium-ion battery electrolytes. Its analysis presents a distinct chromatographic challenge: the molecule lacks strong chromophores, rendering standard UV detection (254 nm) ineffective. Furthermore, its lipophilic nature and structural similarity to other alkyl carbonates (e.g., Dibutyl carbonate) require high-selectivity stationary phases.
This guide details a robust HPLC protocol utilizing a Pentafluorophenyl (PFP) stationary phase for enhanced selectivity, coupled with Low-Wavelength UV (205 nm) or Refractive Index (RI) detection. This approach ensures precise quantification for both assay (purity) and trace impurity profiling.
The Analytical Challenge & Strategy
The Chromophore Deficit
DIBC (
-
Implication: Standard UV detection at 254 nm is useless.
-
Solution: We must utilize Low-UV (200–210 nm) , which requires high-purity "HPLC-grade" or "Gradient-grade" acetonitrile to minimize baseline noise.[2] Alternatively, Refractive Index (RI) detection is preferred for isocratic, high-concentration assays.
Stationary Phase Selection
While C18 columns are standard for lipophilic molecules, they often struggle to resolve structural isomers of carbonates (e.g., diisobutyl vs. dibutyl vs. sec-butyl carbonates).
-
Expert Insight: We utilize a PFP (Pentafluorophenyl) column. The fluorine atoms in the stationary phase engage in dipole-dipole interactions and
interactions with the carbonate carbonyl, offering superior selectivity compared to the purely hydrophobic interaction of C18.
Experimental Protocol
Reagents and Standards
-
Analyte: this compound (Reference Std >99.0%).[3]
-
Solvents: Acetonitrile (ACN), HPLC Gradient Grade (UV cutoff <190 nm); Water (Milli-Q, 18.2 MΩ).
-
Diluent: 100% Acetonitrile (to ensure solubility of the lipophilic DIBC).
Instrumentation Setup
| Parameter | Specification | Rationale |
| System | HPLC with Quaternary Pump | Gradient capability required for impurity profiling.[2] |
| Column | Fluoro-Phenyl (PFP) , 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for carbonate isomers.[2] |
| Temperature | 35°C | Improves mass transfer and peak shape.[2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Injection Vol | 10 µL | Adjusted based on detector sensitivity. |
| Detector A | UV @ 205 nm | For trace analysis/impurities. High sensitivity. |
| Detector B | Refractive Index (RID) | For Assay/Purity (Isocratic only). Universal response. |
Mobile Phase & Gradient Program
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
Option A: Gradient Method (Impurity Profiling - UV Detection) Suitable for separating DIBC from synthesis byproducts or degradation products.[2]
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 60 | 40 | Initial |
| 10.0 | 10 | 90 | Linear Ramp |
| 12.0 | 10 | 90 | Hold (Wash) |
| 12.1 | 60 | 40 | Re-equilibrate |
| 17.0 | 60 | 40 | End |
Option B: Isocratic Method (Assay/Purity - RI Detection) Suitable for bulk purity testing where baseline stability is critical.[2]
-
Ratio: 30% Water / 70% Acetonitrile (Constant)
-
Note: RI detectors cannot tolerate gradient elution due to baseline drift caused by changing refractive index of the solvent mixture.
Method Logic & Workflow Visualization
The following diagrams illustrate the decision process for detector selection and the analytical workflow.
Figure 1: Detector Selection Decision Tree
Caption: Decision matrix for selecting the appropriate detector based on analytical requirements (Sensitivity vs. Stability).
Figure 2: Analytical Workflow
Caption: Simplified HPLC workflow for this compound analysis.
Validation & Performance Criteria
To ensure the method is "self-validating" (Trustworthiness), the following system suitability parameters must be met before routine analysis.
System Suitability Parameters
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | DIBC ~ 6-8 min (Method Dependent) | If shifting, check mobile phase composition or column temperature. |
| Tailing Factor (T) | 0.8 < T < 1.2 | High tailing indicates secondary interactions; add 0.1% Formic Acid if using UV.[2] |
| Theoretical Plates (N) | > 5000 | Low plates indicate column aging or poor connection (dead volume).[2] |
| % RSD (Area) | < 1.0% (n=5 injections) | High RSD suggests injector issues or volatile evaporation of sample.[2] |
Linearity and Sensitivity (Expected Data)
| Parameter | UV Detection (205 nm) | RI Detection |
| LOD (Limit of Detection) | ~ 1 ppm | ~ 50 ppm |
| LOQ (Limit of Quantitation) | ~ 5 ppm | ~ 150 ppm |
| Linearity ( | > 0.999 (10 - 1000 ppm) | > 0.999 (500 - 10000 ppm) |
Expert Troubleshooting Guide
-
Baseline Drift (UV 205 nm):
-
Cause: Absorption of Acetonitrile at low wavelengths.[4]
-
Fix: Ensure "Gradient Grade" ACN is used. If drift persists, subtract a blank injection baseline.
-
-
Negative Peaks (RID):
-
Cause: Sample solvent refractive index differs from mobile phase.
-
Fix: Dissolve the sample in the mobile phase itself (e.g., 70:30 ACN:Water) rather than pure ACN.
-
-
Co-elution with Linear Carbonates:
-
Cause: Dibutyl carbonate has similar hydrophobicity.
-
Fix: Lower the flow rate to 0.8 mL/min or decrease oven temperature to 25°C to utilize the steric selectivity of the PFP phase.
-
References
-
Waters Corporation. "Analysis of Organic Carbonates in Lithium-Ion Battery Electrolyte by High-Performance Liquid Chromatography (HPLC) with Mass Detection."[2] Application Note. Link
-
Shamsi, S. A., et al. "Method development for separating organic carbonates." University of Nebraska–Lincoln. Link
-
PubChem. "this compound (Compound Summary)." National Library of Medicine. Link
-
Master Organic Chemistry. "UV-Vis Spectroscopy: Absorbance of Carbonyls." (Explaining the n->pi* transition). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 3. Dibutyl carbonate | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Diisobutyl Carbonate (DIBC) in Heterocyclic Synthesis
Abstract & Strategic Overview
In the push for Green Chemistry, Diisobutyl Carbonate (DIBC) (CAS: 539-92-4) has emerged as a critical, high-boiling alternative to phosgene and lower dialkyl carbonates (like Dimethyl Carbonate, DMC) for the synthesis of nitrogen-oxygen and nitrogen-nitrogen heterocycles.
While DMC is widely used, its low boiling point (90°C) limits reaction kinetics for sterically hindered substrates. DIBC, with a boiling point of 245°C , allows for high-temperature, atmospheric-pressure carbonylation reactions. This thermal window enables the efficient synthesis of 2-oxazolidinones and cyclic ureas —key pharmacophores in blockbuster drugs like Rivaroxaban —by driving the equilibrium forward through the continuous distillation of the isobutanol byproduct.
This guide details the mechanistic advantages of DIBC and provides a validated protocol for the cyclocarbonylation of amino alcohols.
Technical Profile: DIBC vs. Standard Carbonates
The choice of carbonate reagent dictates the process parameters. DIBC is selected not for its atom economy (which is lower than DMC), but for its thermodynamic utility in driving difficult cyclizations.
Comparative Physicochemical Data
| Feature | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | This compound (DIBC) | Impact on Synthesis |
| Boiling Point | 90 °C | 126 °C | 245 °C | Allows high-temp reflux without autoclaves. |
| Flash Point | 18 °C | 25 °C | > 80 °C | Safer handling; reduced flammability risk. |
| Leaving Group | Methanol (Bp 65 °C) | Ethanol (Bp 78 °C) | Isobutanol (Bp 108 °C) | Easy separation of byproduct via distillation. |
| Steric Bulk | Low | Medium | High | Reduced N-alkylation side reactions; high selectivity for carbonylation. |
Mechanistic Insight: The "Thermal Drive" Effect
The synthesis of heterocycles using DIBC proceeds via a Nucleophilic Acyl Substitution (BAc2) mechanism. Unlike alkyl halides, DIBC acts as a "green" carbonyl source.
Mechanism: Cyclization of Amino Alcohols
The reaction involves two distinct steps:
-
Carbamoylation: The amine attacks the carbonyl of DIBC, displacing one molecule of isobutanol to form an intermediate carbamate (urethane).
-
Cyclization: The hydroxyl group (activated by a base) attacks the carbamate carbonyl, displacing the second isobutanol molecule to close the ring.
Key Advantage: The high boiling point of DIBC allows the reaction mixture to be heated to 120–140°C. At this temperature, the byproduct isobutanol (Bp 108°C) is rapidly distilled off, applying Le Chatelier’s principle to drive the reaction to completion.
Figure 1: Mechanistic pathway for the synthesis of Oxazolidinones using DIBC. Note the sequential loss of isobutanol.
Application Protocol: Synthesis of 2-Oxazolidinones
This protocol is adapted for the synthesis of (S)-4-benzyloxazolidin-2-one (Evans auxiliary precursor) or Rivaroxaban intermediates where high purity is required.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: L-Phenylalaninol (or target amino alcohol) - 10.0 mmol
-
Reagent: this compound (DIBC) - 15.0 mmol (1.5 eq)
-
Catalyst: Potassium Carbonate (K₂CO₃) - 0.5 mmol (5 mol%)
-
Alternative: Sodium Methoxide (NaOMe) for faster kinetics.
-
-
Solvent: None (Neat reaction) or Toluene (if solubility is an issue).
Experimental Workflow
Figure 2: Step-by-step workflow for the solvent-free cyclocarbonylation using DIBC.
Detailed Procedure
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (or short-path distillation head), and a nitrogen inlet.
-
Charging: Add L-Phenylalaninol (1.51 g, 10 mmol) and anhydrous K₂CO₃ (69 mg, 0.5 mmol).
-
Reagent Addition: Add this compound (2.61 g, 15 mmol) via syringe.
-
Note: The reaction can be run "neat" (solvent-free) because DIBC acts as both reagent and solvent at the start.
-
-
Reaction Phase 1 (Carbamate Formation): Heat the mixture to 100–110°C for 1 hour. The solid amino alcohol will dissolve/melt.
-
Reaction Phase 2 (Cyclization & Distillation): Increase the oil bath temperature to 135–140°C .
-
At this stage, isobutanol (bp 108°C) will begin to distill off.
-
Maintain this temperature for 3–5 hours until the theoretical amount of isobutanol is collected or TLC indicates consumption of the intermediate carbamate.
-
-
Workup:
-
Cool the mixture to ~80°C.
-
Option A (Precipitation): Add Ethanol (5 mL) followed by water (10 mL) slowly to precipitate the product.
-
Option B (Extraction): Dilute with Ethyl Acetate, wash with water/brine to remove catalyst.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (if necessary).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete removal of Isobutanol | Ensure efficient distillation. Use a slow nitrogen sweep to help carry vapor to the condenser. |
| N-Alkylation Byproducts | Temperature too high (>160°C) | DIBC is sterically hindered, minimizing alkylation, but extreme heat can force it. Keep T < 150°C. |
| Solidification during reaction | Substrate insolubility | Add a high-boiling co-solvent like Diglyme or DMSO (though neat is preferred). |
| Darkening of reaction | Oxidation of amine | Ensure strict Nitrogen/Argon atmosphere. |
Safety & Handling (E-E-A-T)
-
Toxicity: DIBC is significantly less toxic than phosgene or isocyanates, but standard PPE (gloves, goggles, fume hood) is mandatory.
-
Flammability: With a flash point >80°C, it is safer than DMC, but it is still combustible. Keep away from open flames.
-
Disposal: The isobutanol byproduct is flammable. Dispose of organic waste according to local EHS regulations.
References
-
Shaikh, A.-A. G., & Sivaram, S. (1996).[1] Organic Carbonates. Chemical Reviews, 96(3), 951–976.
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Bayer Pharma AG. (2015). Process for the preparation of substituted oxazolidinones (Rivaroxaban intermediates). US Patent 2015/0218145 A1.
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
-
ChemicalBook. (2023). This compound Product Properties and Safety Data (CAS 539-92-4).[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diisobutyl Carbonate (DIBC)
Current Status: Operational Support Level: Tier 3 (Process Chemistry & Engineering) Topic: Troubleshooting Synthesis, Purification, and Scale-up Challenges
Executive Summary
Diisobutyl Carbonate (DIBC) is an emerging "green" solvent and reagent, offering a higher boiling point and better lipophilicity than its lower homologs (DMC, DEC). However, its synthesis is plagued by two primary adversaries: steric hindrance (due to the isobutyl branching) and thermodynamic equilibrium limits .
This guide moves beyond basic textbook recipes. We address the specific failure modes encountered when transitioning from linear carbonates to the branched isobutyl structure.
Module 1: The Reaction Interface (Transesterification)
Context: The most common synthesis route is the transesterification of Dimethyl Carbonate (DMC) with Isobutanol (i-BuOH).
Reaction:
Troubleshooting Guide: Low Conversion Rates
Q1: My reaction stalls at ~30% conversion despite using excess isobutanol. Is the catalyst dead?
A: Likely not. You are hitting the thermodynamic equilibrium wall , not a kinetic limit. Unlike linear alcohols (n-butanol), the isobutyl group introduces a "steric penalty" that lowers the equilibrium constant (
-
The Mechanism: The reaction proceeds in two steps.[1][2] The first step (DMC
Methyl Isobutyl Carbonate) is relatively fast. The second step (Methyl Isobutyl Carbonate DIBC) is sterically crowded. -
The Fix (Reactive Distillation): You must remove Methanol (MeOH) continuously to drive the equilibrium to the right (Le Chatelier’s principle).
-
Operational Check: Ensure your column head temperature is maintained strictly at 63-64°C (the boiling point of the MeOH/DMC azeotrope). If it rises above 65°C, you are losing reactant (DMC).
-
Q2: Which catalyst system avoids "gelling" or precipitation? A: Avoid simple alkali hydroxides (NaOH/KOH) if water tolerance is low; they induce hydrolysis.
-
Recommended: Titanium(IV) alkoxides (e.g.,
or ) or heterogeneous MgO/ZnO mixed oxides. -
Why? Titanium catalysts activate the carbonyl oxygen of DMC, making it more susceptible to nucleophilic attack by the bulky isobutanol.
-
Protocol Note: If using homogeneous Ti-catalysts, you must quench with a small amount of water or acid before distillation, or the catalyst will reverse the reaction during the heat-up phase of purification.
Visualization: The Transesterification Equilibrium Loop
Figure 1: The kinetic pathway of DIBC synthesis. Note the reversibility at the equilibrium stage, requiring active byproduct removal.
Module 2: Separation & Purification (The Azeotrope Trap)
Context: The reaction mixture contains DMC, Isobutanol, Methanol, and DIBC. Separation is non-trivial because DMC and Methanol form a binary azeotrope (approx. 70% MeOH / 30% DMC by weight).[3]
FAQ: Purification Failures
Q3: I cannot separate the methanol byproduct without losing significant DMC. What is happening? A: You are fighting the DMC-MeOH Azeotrope . Simple fractional distillation cannot separate these two completely.
-
The Consequence: If you distill off the methanol, you inevitably drag ~30% DMC with it, destroying your atom economy.
-
The Solution:
-
Pressure Swing Distillation: The azeotrope composition changes with pressure. Distill at elevated pressure (e.g., 10 bar) to shift the azeotrope, then at atmospheric pressure to separate.
-
Membrane Pervaporation: Use a hydrophilic membrane to selectively permeate Methanol from the reaction vessel while retaining DMC and Isobutanol.
-
Q4: My final DIBC product has a "fruity" off-odor and lower boiling point. What is the impurity? A: This is likely Isobutyl Formate or Diisobutyl Ether .
-
Cause: If the reaction temperature exceeds 140°C or if the catalyst is too acidic, Isobutanol can dehydrate to form ethers or react with trace impurities.
-
Control: Keep pot temperature <130°C. Switch to a basic solid catalyst (e.g., CaO/MgO) if ether formation is observed.
Data Table: Critical Physical Properties for Separation
| Component | Boiling Point (°C) | Azeotrope Partner | Azeotrope BP (°C) | Management Strategy |
| Methanol | 64.7 | DMC | 63.8 | Remove continuously; recycle via membrane or pressure swing. |
| DMC | 90.1 | Methanol | 63.8 | Use excess DMC to push equilibrium; recover from azeotrope. |
| Isobutanol | 107.9 | Water | 89.8 | Dry reactants thoroughly before synthesis. |
| DIBC | ~190 | None (in this mix) | N/A | Remains in pot; purify by vacuum distillation. |
Module 3: Alternative Route (Urea Alcoholysis)
Context: For labs avoiding DMC or seeking a "CO2-indirect" route.
Reaction:
Troubleshooting Guide: Ammonia Management
Q5: The urea route yields are negligible (<5%). What is missing? A: Ammonia poisoning.
-
The Mechanism: The reaction produces ammonia (
). If is not removed immediately, it reacts with the product to form carbamates (reversing the reaction) or poisons acidic sites on the catalyst. -
Protocol: You must use a gas-sweeping method (bubbling
through the reactor) or run the reaction under slight vacuum to strip as it forms. -
Catalyst: Zinc Oxide (ZnO) or Lead oxide (PbO) are standard, but require high temperatures (>150°C).
Visualization: Purification Logic Tree
Figure 2: Downstream processing workflow. Note that the MeOH/DMC azeotrope is the primary separation hurdle.
References
-
Grego, S. et al. (2025). "Synthesis of organic carbonates via urea alcoholysis: Catalytic mechanisms and ammonia management." ResearchGate.[4] Link
-
Wang, D. et al. (2021). "Separation of Methanol-Dimethyl Carbonate Azeotrope: Optimization of Extractive Distillation." MDPI Processes. Link
- Shaikh, A. & Sivaram, S. (1996). "Organic Carbonates: Synthesis and Applications." Chemical Reviews.
-
Cui, L. et al. (2024). "Heterogeneous Catalysts for the Transesterification of Dialkyl Carbonates." Journal of Industrial & Engineering Chemistry. Link
-
Matsuda, H. et al. (2011).[5] "Isobaric Vapor-Liquid Equilibria for Methanol + Dimethyl Carbonate + Entrainer Systems." Journal of Chemical & Engineering Data. (Source for azeotropic data).
Sources
Technical Support Center: Diisobutyl Carbonate (DIBC) Synthesis
Topic: Yield Optimization via Transesterification Role: Senior Application Scientist Status: Active | Version: 2.4
Welcome to the DIBC Synthesis Support Center.
You are likely here because your synthesis of Diisobutyl Carbonate (DIBC) via the transesterification of Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) has hit a ceiling—typically hovering around 40-50% conversion.
This guide moves beyond basic recipes. It addresses the thermodynamic bottlenecks and catalytic subtleties that dictate yield in dialkyl carbonate synthesis. Our goal is to shift your equilibrium and maximize isolated yield.
Module 1: The Reaction & Thermodynamic Limits
Q: Why does my reaction stall despite extending the reaction time?
A: You are fighting Le Chatelier’s principle.
The transesterification of DMC with Isobutanol (i-BuOH) is a reversible, two-step equilibrium process with a low equilibrium constant (
The Mechanism:
-
Step 1 (Fast): DMC + i-BuOH
Methyl Isobutyl Carbonate (MIBC) + Methanol (MeOH) -
Step 2 (Slow/Rate Determining): MIBC + i-BuOH
DIBC + Methanol
If you do not continuously remove the byproduct (Methanol), the reverse reaction dominates, and you will never exceed equilibrium conversion. Furthermore, Methanol forms a low-boiling azeotrope with DMC (
Visualizing the Pathway:
Figure 1: The stepwise transesterification pathway. Note that Methanol removal is required at both stages to prevent back-reaction.
Module 2: Catalyst Selection Strategy
Q: Should I use a homogeneous alkoxide or a heterogeneous solid base?
A: This depends on your purification capabilities and scale.
Option A: Homogeneous Catalysts (Sodium Isobutoxide/Methoxide)
-
Pros: Highest activity; rapid kinetics.
-
Cons: Highly sensitive to moisture; requires neutralization/washing (generating waste); cannot be reused.
-
Best for: Small-scale R&D where speed > process engineering.
-
Protocol Note: Do not use Sodium Hydroxide (NaOH) directly if possible; water generated by the initial deprotonation will hydrolyze DMC into CO2. Use anhydrous Sodium Isobutoxide.
Option B: Heterogeneous Catalysts (Mg-Al Hydrotalcites / MgO / CaO)
-
Pros: Easy filtration; reusable; non-corrosive; tolerant to minor moisture.
-
Cons: Slower kinetics (requires higher T or longer time); mass transfer limitations.
-
Best for: Scale-up and Green Chemistry applications.
-
Recommendation: Calcined Hydrotalcites (Mg/Al ratio ~3:1) offer the best balance of basicity and stability.
Catalyst Performance Matrix:
| Catalyst Class | Active Species | T_opt (°C) | Yield Potential | Key Risk |
| Homogeneous | NaOCH₃ / NaOiBu | 80-100 | >90% | Deactivation by moisture; Product contamination. |
| Solid Base | Calcined Hydrotalcites | 110-140 | 75-85% | Leaching of active sites; Slower Step 2 conversion. |
| Ionic Liquids | [BMIM]OH | 100-120 | 80-90% | High cost; Viscosity issues. |
| Titanates | Ti(OBu)₄ | 120-150 | >90% | Requires high temp; difficult to remove Ti residues. |
Module 3: Experimental Protocol (Reactive Distillation)
Q: How do I break the azeotrope and drive the reaction to completion?
A: You must implement a Reactive Distillation (RD) setup.[1] Simple reflux will not work effectively because the DMC-MeOH azeotrope boils at 63.5°C, while pure MeOH boils at 64.7°C. You need to fractionate the azeotrope away from the reaction zone.
Optimized Protocol (Laboratory Scale)
-
Reactant Ratio: Charge the reactor with a 1:4 to 1:6 molar ratio of DMC to Isobutanol.
-
Why? Excess Isobutanol acts as both reactant and solvent, pushing the equilibrium forward and suppressing DMC loss in the azeotrope.
-
-
Catalyst: Add 1.0 - 2.0 mol% Sodium Isobutoxide (or 5 wt% calcined Hydrotalcite).
-
Apparatus: Round bottom flask + Vigreux column (or packed column) + Dean-Stark trap (optional) + Condenser.
-
Temperature Control:
-
Heat the oil bath to ~110-120°C.
-
Maintain the reaction temperature (pot temp) at roughly 100-105°C.
-
Crucial: Monitor the vapor temperature at the top of the column. It should stabilize near 63-64°C (DMC/MeOH azeotrope).
-
-
Operation:
-
Allow the azeotrope to distill off slowly.
-
As MeOH is removed, the pot temperature will naturally rise.
-
Stop when the vapor temperature spikes toward 108°C (boiling point of Isobutanol), indicating MeOH is depleted.
-
Visualizing the Workflow:
Figure 2: Reactive distillation setup logic. The column ensures Isobutanol and DMC return to the pot while Methanol escapes.
Module 4: Troubleshooting & FAQs
Q: I see a new peak in my GC/HPLC intermediate between DMC and DIBC. What is it? A: That is Methyl Isobutyl Carbonate (MIBC) .
-
Cause: Incomplete reaction (Step 2 bottleneck).
-
Fix: Your methanol removal was inefficient, or you stopped the reaction too early. Increase the reflux ratio (return more liquid to the pot) to keep the reaction temperature high enough for the second transesterification step.
Q: My catalyst turned into a gel/sludge. A: This indicates moisture contamination .
-
Mechanism:[1][2] Alkoxides react with water to form hydroxides and alcohols. Hydroxides can saponify the carbonate, leading to viscous byproducts.
-
Fix: Dry your Isobutanol over 3Å molecular sieves before use. Ensure the system is under a nitrogen blanket.
Q: Can I use Diethyl Carbonate (DEC) instead of DMC? A: Yes, and it is often easier.
-
Reason: The Ethanol/DEC azeotrope is easier to break than MeOH/DMC, and the boiling point difference between Ethanol (78°C) and Isobutanol (108°C) is larger, facilitating cleaner separation.
-
Trade-off: DEC is generally more expensive than DMC.
References
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976.
-
Ono, Y. (1997). Catalysis in the production and reactions of dimethyl carbonate. Applied Catalysis A: General, 155(2), 133-166.
-
NIST Chemistry WebBook. (n.d.). Carbonic acid, bis(2-methylpropyl) ester (this compound).[3] National Institute of Standards and Technology.
- Murayama, K., et al. (2010). Transesterification of Dialkyl Carbonates over Solid Base Catalysts. Industrial & Engineering Chemistry Research.
Sources
Technical Support Center: Diisobutyl Carbonate (DIBC) Transesterification Optimization
Current Status: Online Operator: Senior Application Scientist Topic: Optimization of Reaction Conditions for DIBC Synthesis via Transesterification
Executive Summary
Diisobutyl Carbonate (DIBC) is synthesized via the transesterification of Dimethyl Carbonate (DMC) with Isobutanol. This is an equilibrium-limited reaction requiring precise thermodynamic control. This guide addresses the three critical bottlenecks: Equilibrium Shift (Azeotrope Management) , Catalyst Selectivity , and Kinetic Optimization .
Module 1: Reaction Kinetics & Thermodynamics
The "Why" behind your yield limitations.
Q: I am refluxing at 90°C, but my conversion stalls at ~40%. Why?
A: You are hitting the thermodynamic equilibrium wall. The transesterification of DMC with isobutanol is a reversible reaction with a low equilibrium constant (
The reaction proceeds in two steps:[1][2]
-
Step 1: DMC + Isobutanol
Methyl Isobutyl Carbonate (MIBC) + Methanol -
Step 2: MIBC + Isobutanol
this compound (DIBC) + Methanol
The Azeotrope Trap: Methanol (bp 64.7°C) is the byproduct you must remove to drive the reaction (Le Chatelier’s Principle). However, Methanol forms a binary azeotrope with DMC (approx. 70:30 MeOH:DMC wt% at atmospheric pressure).[3] If you simply distill off the "methanol," you are actually stripping away your reactant (DMC), effectively halting the reaction.
Visualizing the Pathway:
Figure 1: Reaction pathway showing the sequential transesterification and the critical methanol removal steps required to shift equilibrium.
Module 2: Catalyst Selection & Optimization
The "What" driving the speed.
Q: Which catalyst system offers the best balance of activity and purification? A: It depends on your purification capabilities. Homogeneous catalysts are faster but require neutralization/washing. Heterogeneous catalysts are "green" but often slower due to mass transfer limitations.
Comparative Data: Catalyst Performance Matrix
| Catalyst Type | Specific Agent | Activity | Selectivity | Reusability | Key Constraint |
| Homogeneous Base | Sodium Methoxide (NaOCH | High | Moderate | No | Extremely sensitive to water; requires neutralization. |
| Homogeneous Base | Cesium Carbonate (Cs | High | High | No | Expensive; "Cesium Effect" reduces oligomerization [2]. |
| Heterogeneous Oxide | MgO-CeO | Moderate | High | Yes | Requires high basic site density; sensitive to calcination temp [1]. |
| Ionic Liquid | [EMIM]ATZ | Moderate | High | Yes | High viscosity; mass transfer limited at low temps [5]. |
Technical Insight:
For bench-scale optimization where yield is paramount, Sodium Methoxide (0.5 - 1.0 mol%) is the gold standard. For process scale-up where waste reduction is critical, MgO-CeO
Module 3: Experimental Protocol (Bench-Scale)
The "How" for reproducible results.
Objective: Synthesis of DIBC with >90% conversion. Setup: 3-neck Round Bottom Flask (RBF), Fractionating Column (Vigreux or Packed), Distillation Head, Thermometer.
Step-by-Step Workflow:
-
Drying (Critical): Dry Isobutanol over 3Å molecular sieves overnight. Water content must be <500 ppm to prevent catalyst deactivation.
-
Charge: Load RBF with Isobutanol and DMC.
-
Optimization: Use a molar ratio of 4:1 (Isobutanol:DMC) . Excess alcohol acts as the solvent and pushes equilibrium [3].
-
-
Catalyst Addition: Add NaOCH
(0.5 mol% relative to DMC) under N flow. -
Reaction Phase 1 (Total Reflux): Heat to ~90-100°C. Reflux for 30-60 minutes to establish equilibrium.
-
Reaction Phase 2 (Reactive Distillation):
-
Slowly collect distillate. Monitor head temperature.
-
Target: Collect fractions boiling between 62°C - 65°C (Methanol-rich).
-
Warning: If head temp rises >75°C, you are losing significant DMC/Isobutanol. Increase reflux ratio.
-
-
Completion: Reaction is complete when head temp stabilizes near 108°C (pure Isobutanol boiling point) and GC analysis confirms disappearance of MIBC.
Module 4: Troubleshooting Matrix
Diagnosing failure modes.
Q: My product is turning yellow/brown. What is happening? A: This is likely Aldol Condensation of the isobutanol or oxidation products, catalyzed by the strong base at high temperatures.
-
Fix: Reduce catalyst loading or switch to a milder base like K
CO . Ensure strict N atmosphere.
Q: I see a white precipitate forming during the reaction. A:
-
Catalyst Precipitation: If using carbonates (K
CO ), they have low solubility in the organic phase. This is normal; ensure vigorous stirring. -
Bicarbonate Formation: If water entered the system, the methoxide/carbonate converts to bicarbonate (insoluble). Check solvent dryness.
Troubleshooting Logic Tree:
Figure 2: Diagnostic logic tree for common transesterification failure modes.
References
-
Cutrufello, M.G., et al. (2021).[2] "Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides." MDPI.
-
Aouissi, A., et al. (2016). "Synthesis of isosorbide bis(methyl carbonate) by transesterification... using cesium and potassium carbonates."[4] Arabian Journal of Chemistry.
-
Wang, H., et al. (2021). "Kinetics of transesterification of palm oil and dimethyl carbonate." PubMed.[4]
-
Greco, F., et al. (2022). "Simulation and Optimization of the Separation of Methanol-Dimethyl Carbonate Azeotrope." MDPI.
-
Zhang, Y., et al. (2020). "The performance of various catalysts in the transesterification of DMC to DEC." ResearchGate.[5][6][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pervatech.com [pervatech.com]
- 4. Synthesis of isosorbide bis(methyl carbonate) by transesterification of isosorbide with dimethyl carbonate, and evidence of its usefulness as a monomer for manufacturing polycarbonates - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Diisobutyl Carbonate (DIBC) Synthesis
Topic: Optimization & Troubleshooting of DIBC Synthesis via Transesterification Audience: Process Chemists, Scale-up Engineers, and R&D Scientists
Core Directive & Process Overview
This guide addresses the synthesis of Diisobutyl Carbonate (DIBC) primarily through the transesterification of Dimethyl Carbonate (DMC) with Isobutanol . This route is the industry standard for "green" synthesis, replacing the hazardous phosgenation route.
However, this equilibrium-driven process is prone to specific side reactions and thermodynamic limitations. This support module provides advanced troubleshooting for yield loss, impurity profiling, and catalyst deactivation.
The Reaction Pathway
The synthesis proceeds in two reversible steps.[1] Understanding this is critical for troubleshooting "stalled" reactions.
-
Step 1 (Fast): DMC + Isobutanol
Methyl Isobutyl Carbonate (MIBC) + Methanol -
Step 2 (Slow/Rate Determining): MIBC + Isobutanol
this compound (DIBC) + Methanol
Interactive Troubleshooting Modules
Module A: The "Yield Plateau" (Incomplete Conversion)
User Symptom: "My reaction stalls at 40-50% conversion. GC analysis shows a large peak for Methyl Isobutyl Carbonate (MIBC) but low DIBC."
Technical Diagnosis:
This is a thermodynamic limitation, not a kinetic one. The reaction is equilibrium-controlled (
Corrective Protocol: Reactive Distillation Optimization To drive the reaction to completion (Le Chatelier’s Principle), you must break the DMC/Methanol azeotrope (approx. 70:30 MeOH:DMC wt% at atm pressure).
| Parameter | Recommended Setting | Rationale |
| Column Efficiency | >20 Theoretical Plates | Required to separate the MeOH/DMC azeotrope from the reactants. |
| Reflux Ratio | High (5:1 to 10:1) initially | Prevents loss of DMC reactant in the overhead distillate. |
| Temperature | 90°C - 110°C (Pot) | Sufficient to boil MeOH (64.7°C) but below Isobutanol degradation. |
| Azeotrope Breaker | Co-solvent (optional) | Adding n-Heptane can form a heterogeneous azeotrope to help remove MeOH. |
Module B: Impurity Identification (Side Reactions)
User Symptom: "I see unknown impurities eluting before my main peak. My product has a pungent, ether-like odor."
Technical Diagnosis: The identity of side products depends heavily on your catalyst system (Acidic vs. Basic).
1. Acid-Catalyzed Side Reactions (e.g., Titanates, Sulfonic Acids)
If using Lewis acids (e.g.,
-
Impurity A: Diisobutyl Ether. Formed by the dehydration of two isobutanol molecules.
-
Impurity B: Isobutylene. Formed by elimination (dehydration) of isobutanol at high temperatures (>120°C).
2. Base-Catalyzed Side Reactions (e.g.,
, NaOMe)
If using strong bases, the risk shifts to decarboxylation and hydrolysis .
-
Impurity C: Isobutanol degradation products.
-
Impurity D: Hydrolysis products. If water enters the system, DMC hydrolyzes to Methanol +
, effectively destroying your reagent and altering stoichiometry.
Visualizing the Reaction Network The following diagram illustrates the main pathway and the critical side-reaction divergence points.
Caption: Reaction network showing the two-step transesterification pathway (Blue/Green) and competitive side reactions (Red) triggered by thermal or catalytic stress.
Module C: Catalyst Deactivation
User Symptom: "The reaction worked well for the first 2 hours, then the rate dropped to near zero. Adding more catalyst revived it briefly."
Technical Diagnosis: This indicates Catalyst Poisoning , likely by moisture.
-
Mechanism: Titanate catalysts (e.g., Tetrabutyl titanate) are extremely water-sensitive. They react with trace water in the Isobutanol to form Titanium Dioxide (
) precipitates, which are catalytically inactive.-
Reaction:
-
-
Base Catalysts: Alkali methoxides (
) react with moisture to form Sodium Hydroxide ( ) and methanol. While NaOH is catalytic, it is less soluble and promotes saponification side reactions.
Prevention Protocol:
-
Feedstock Drying: Isobutanol is hygroscopic. Ensure water content is <200 ppm via molecular sieves (3A) before charging.
-
Inert Atmosphere: Blanket the reactor with dry Nitrogen or Argon.
-
Catalyst Selection: For robust scale-up, consider heterogeneous catalysts like MgO or Calcined Hydrotalcites , which are less sensitive to moisture and easier to remove.
Standard Operating Procedure (SOP): Reactive Distillation
Use this baseline protocol to validate your setup.
Objective: Synthesis of DIBC with >95% purity.
-
Setup: 3-neck flask equipped with a mechanical stirrer, thermometer, and a fractionation column (Vigreux or packed) leading to a distillation head.
-
Charge:
-
Isobutanol (3.0 molar equivalents relative to DMC). Note: Excess alcohol drives equilibrium.
-
Dimethyl Carbonate (1.0 molar equivalent).
-
Catalyst:
(1.0 wt%) or (0.5 wt%).
-
-
Initiation:
-
Heat the mixture to reflux (approx. 90°C pot temp).
-
Allow total reflux for 30 minutes to equilibrate the column.
-
-
Reaction Phase:
-
Adjust the take-off ratio to collect the DMC/Methanol azeotrope (Head temp: ~63-64°C).
-
Critical Check: If head temp rises above 65°C, you are losing DMC. Increase reflux ratio immediately.
-
-
Completion:
-
Monitor the pot temperature. As DMC is consumed and MeOH removed, the pot temp will rise toward 108°C (BP of Isobutanol).
-
Reaction is complete when MeOH production ceases.
-
-
Workup:
-
Filter catalyst (if solid).
-
Distill off excess Isobutanol (BP 108°C).
-
Vacuum distill the final product (DIBC BP: ~190°C at atm, significantly lower under vacuum).
-
References & Authority
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976.
-
Foundational text on organic carbonate synthesis mechanisms and transesterification kinetics.
-
-
Ono, Y. (1997). Catalysis in the production and reactions of dimethyl carbonate. Applied Catalysis A: General, 155(2), 133-166.
-
Detailed analysis of solid base catalysts and side reactions in carbonate transesterification.
-
-
Grego, M. et al. (2013). Transesterification of dimethyl carbonate with ethanol in a continuous column. Chemical Engineering Research and Design.
-
Provides the engineering basis for reactive distillation and azeotrope management in dialkyl carbonate synthesis.
-
-
PubChem. (2024). Dibutyl Carbonate Compound Summary.
-
Source for physical property data and GHS hazard classifications for butyl carbonate homologs.[2]
-
Sources
Technical Support Center: Diisobutyl Carbonate (DIBC) Purification
Status: Operational Subject: Purification Protocols & Troubleshooting for Diisobutyl Carbonate (CAS: 539-92-4) Audience: Chemical Engineers, Synthetic Chemists, Drug Development Researchers
Executive Summary: The Purity Mandate
This compound (DIBC) is a critical organic solvent and reagent, often utilized in hydrometallurgy (extraction of rare earth elements) and as a specialized reagent in organic synthesis. Its high boiling point (~190°C) and specific solvation properties make it valuable, but these same properties make purification challenging.[1]
The primary contaminants in crude DIBC are typically Isobutanol (the precursor), water (due to azeotropic hold-up), and catalytic residues (acidic or basic salts from synthesis). This guide provides a self-validating workflow to achieve >99.5% purity.
Module 1: Physical Property Reference
Before initiating purification, verify your target parameters.[1] Deviations here indicate specific impurities.[1]
| Property | Value (High Purity) | Common Deviation Indicator |
| Boiling Point (atm) | 188°C - 190°C | < 180°C: Presence of Isobutanol (BP 108°C) |
| Density (20°C) | 0.914 g/mL | > 0.92: Presence of water or heavy oligomers |
| Refractive Index | 1.407 | < 1.40: Alcohol contamination |
| Solubility | Immiscible in water | Cloudiness: Saturation with water (>1%) |
Module 2: The Purification Workflow
The following logic flow dictates the order of operations. Attempting to distill wet DIBC can lead to hydrolysis and equipment corrosion.[1]
Figure 1: Critical Path for DIBC Purification. Note that drying must precede distillation to prevent hydrolysis.
Module 3: Step-by-Step Protocols
Phase 1: Chemical Washing (Removal of Ionic Impurities)
Goal: Remove acidic/basic catalysts (e.g., K2CO3, Ti catalysts) used in transesterification.
-
Dilution: If the crude mixture is highly viscous, dilute 1:1 with a volatile non-polar solvent like Hexane or Dichloromethane (DCM) to improve phase separation.[1] Note: If using pure crude, skip this step.
-
Neutralization:
-
Water Wash: Perform 2x washes with deionized water to remove salts.[1]
-
Verification: Check the pH of the aqueous layer.[1] It must be neutral (pH 6-7).[1]
Phase 2: Moisture Control (Drying)
Goal: Reduce water content to <500 ppm.[1] Water forms an azeotrope with Isobutanol and hydrolyzes DIBC at high heat.
-
Bulk Drying: Add Anhydrous Magnesium Sulfate (MgSO₄) to the organic phase.[1] Stir for 30 minutes. Filter off the solid.[1]
-
Fine Drying (Polishing): For battery-grade or high-sensitivity applications, store the filtrate over activated 3A Molecular Sieves for 12-24 hours.[1]
Phase 3: Fractional Vacuum Distillation
Goal: Separate Isobutanol (light key) from DIBC (heavy key).
-
Setup: Vigreux column (minimum 20cm) or packed column.
-
Pressure: Reduced pressure is mandatory to save energy and prevent thermal degradation.[1]
Protocol:
-
Vacuum: Set system to 20 mbar (approx. 15 mmHg) .
-
Heating: Slowly ramp heating bath.
-
Fraction 1 (Isobutanol): Expect a fraction to distill significantly lower than the product.[1] At 20 mbar, Isobutanol boils at ~35-40°C.[1]
-
Transition: Vapor temperature will rise sharply once alcohol is depleted.[1]
-
Fraction 2 (DIBC Product): Collect the fraction boiling at ~85-90°C (at 20 mbar) .
-
Note: Always convert observed boiling points using a pressure-temperature nomograph to confirm identity.[1]
-
Troubleshooting & FAQs
Q1: My distillate is cloudy. What went wrong?
Diagnosis: Water Contamination (Azeotrope breakthrough).
-
Mechanism: You likely skipped the drying step or the vacuum was insufficient. Isobutanol and water form a low-boiling azeotrope.[1] If water remains, it co-distills, causing phase separation (cloudiness) in the receiver.
-
Fix: Redissolve the distillate in DCM, dry aggressively with activated 3A molecular sieves for 24 hours, and redistill.
Q2: I cannot separate the Isobutanol peak on GC. It shoulders the DIBC peak.
Diagnosis: Column Overloading or Wet Injection.
-
Mechanism: Isobutanol (BP 108°C) and DIBC (BP 190°C) have a massive Delta T (~80°C).[1] They should separate easily. If they don't, your GC column is likely too hot (ramping too fast) or the sample is wet (water tailing causes peak broadening).
-
Fix:
Q3: The Refractive Index (RI) is lower than 1.407.
Diagnosis: Residual Alcohol.
-
Mechanism: Alcohols typically have lower refractive indices (Isobutanol RI ≈ 1.396) compared to their carbonate esters (DIBC RI ≈ 1.407).[1] A linear depression in RI suggests incomplete removal of the starting material.
-
Fix: Return to Phase 3 (Distillation) . Ensure you discard the "fore-run" (the first 10-15% of distillate) more aggressively.
Q4: Can I use Calcium Chloride (CaCl₂) for drying?
Diagnosis: Not Recommended.
-
Mechanism: While CaCl₂ is a cheap desiccant, it can form complexes with alcohols and esters, potentially trapping some of your product or failing to remove the alcohol efficiently.
-
Fix: Stick to MgSO₄ for bulk water removal and Molecular Sieves (3A) for polishing.[1]
References
-
National Institute of Standards and Technology (NIST). Carbonic acid, bis(2-methylpropyl) ester: Phase change data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
PubChem. Dibutyl carbonate (Analogous Compound Data & Safety). National Library of Medicine.[1] [Link]
-
Stenutz, R. this compound Physical Properties Data Sheet. [Link]
Sources
Technical Support Center: Diisobutyl Carbonate (DIBC) in Electrolyte Solutions
Core Technical Overview
Diisobutyl carbonate (DIBC) is a branched dialkyl carbonate used primarily as a co-solvent in high-voltage lithium-ion battery electrolytes and specialized organic synthesis.[1] Unlike linear carbonates like Diethyl Carbonate (DEC) or Dimethyl Carbonate (DMC), DIBC features bulky isobutyl groups
Why this matters:
-
Oxidative Stability: The steric hindrance of the isobutyl group can offer superior resistance to oxidative decomposition at high voltages (>4.5V vs Li/Li⁺) compared to linear analogs, making it valuable for next-gen cathodes.[1]
-
Viscosity Trade-off: The increased molecular weight results in higher viscosity, which can impede ionic conductivity and wettability if not balanced with a low-viscosity co-solvent.[1]
-
Interface Dynamics: The bulky structure affects solvation shells, potentially altering Solid Electrolyte Interphase (SEI) formation on graphite anodes.[1]
Troubleshooting Guide & FAQs
Category A: Electrochemical Stability (High Voltage & Capacity Fade)
Q1: I am observing capacity fade in my NMC811//Li half-cells above 4.5V. Is DIBC oxidizing?
Diagnosis: While DIBC is more stable than DEC, it is not immune to oxidation.[1] The capacity fade is likely due to anodic decomposition at the cathode surface, followed by the migration of oxidation products to the anode (cross-talk).
Technical Mechanism:
Electrolyte oxidation typically initiates via electron transfer from the carbonate oxygen lone pair to the cathode, followed by proton abstraction.[1] Although the isobutyl group provides steric protection, the
Solution:
-
Verify Cutoff: Perform a Linear Sweep Voltammetry (LSV) test (see Protocol 1) to determine the exact onset potential on your specific cathode material (Pt is standard, but Carbon/Al is more realistic).[1]
-
Additive Synergy: DIBC requires a film-forming additive (e.g., FEC or ADN) to passivate the cathode surface.[1] DIBC alone cannot form a stable CEI (Cathode Electrolyte Interphase) at >4.6V.[1]
Category B: Anode Compatibility (Graphite Exfoliation)[1]
Q2: My graphite half-cells fail within 10 cycles. Does DIBC cause exfoliation?
Diagnosis: Yes, this is a classic solvation-intercalation mismatch .[1]
Technical Mechanism:
Bulky solvents like DIBC have difficulty forming a compact, passivating SEI on graphite.[1] If the DIBC-solvated lithium ion
Solution:
-
EC Ratio: Ensure Ethylene Carbonate (EC) is present at
30% vol.[1] EC has a higher dielectric constant and preferentially reduces to form the SEI.[1] -
Formation Protocol: Lower your formation C-rate to C/20 for the first cycle. This allows the EC to reduce and form a protective film before the bulky DIBC solvates can intercalate and damage the structure.
Category C: Chemical Stability (Acidity & Hydrolysis)[1][2]
Q3: Our electrolyte pH dropped significantly after 2 weeks of storage. Is DIBC hydrolyzing?
Diagnosis: DIBC is relatively hydrophobic and sterically hindered, making it more resistant to hydrolysis than DMC or DEC.[1] If you see acidity, it is likely driven by the salt (
Technical Mechanism:
The generated HF can then catalyze the transesterification or hydrolysis of DIBC, but DIBC is the victim, not the culprit.[1]
Solution:
-
Water Check: Karl Fischer titration is mandatory.[1] Water content must be
ppm.[1] -
Storage: Store DIBC electrolytes in aluminum bottles, not glass (silica reacts with HF) or standard polyethylene (permeable to moisture).[1]
Comparative Data: DIBC vs. Linear Carbonates[1]
| Property | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | This compound (DIBC) | Performance Implication |
| Structure | Linear, Short | Linear, Medium | Branched, Bulky | DIBC has higher steric hindrance.[1] |
| Boiling Point | 90°C | 126°C | ~190°C (est) | DIBC is safer (lower vapor pressure).[1] |
| Viscosity ( | 0.59 cP | 0.75 cP | >1.2 cP | DIBC reduces ionic conductivity.[1] |
| Oxidative Limit | ~4.8V | ~4.9V | ~5.1V* | DIBC supports higher voltage cathodes.[1] |
| Hydrolysis Rate | Fast | Moderate | Slow | DIBC is easier to handle in humid air.[1] |
*Note: Oxidative limits are highly dependent on the working electrode material and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Electrochemical Stability Window (LSV)
Objective: Define the anodic (oxidative) stability limit of DIBC-based electrolyte.
Materials:
-
Potentiostat (e.g., Biologic or Arbin)[1]
-
3-Electrode Cell:
Procedure:
-
Assembly: Assemble cell in an Argon-filled glovebox (
ppm). -
OCV Rest: Allow Open Circuit Voltage (OCV) to stabilize for 2 hours.
-
Scan: Perform Linear Sweep Voltammetry from OCV to 6.0 V vs
. -
Rate: Set scan rate to 0.1 mV/s . (Note: Fast scan rates >1 mV/s artificially inflate stability values due to diffusion limitations).[1]
-
Analysis: The stability limit is defined as the voltage where current density exceeds
.[1]
Protocol 2: Hydrolytic Stability Stress Test
Objective: Compare DIBC stability against moisture intrusion.
Procedure:
-
Prepare 10 mL of DIBC and 10 mL of DEC in separate vials.
-
Spike both with 1000 ppm deionized water.
-
Add 1.0 M
(optional: only if testing electrolyte, otherwise use acid catalyst).[1] -
Incubate at 60°C for 24 hours.
-
Analysis: Perform Gas Chromatography (GC-MS) or Acid-Base Titration.[1]
-
Pass Criteria: DIBC should show <10% decomposition relative to DEC.[1]
-
Visualizations
Diagram 1: Electrochemical Decomposition Pathway
This diagram illustrates the competitive pathways between stable SEI formation and oxidative decomposition.[1]
Caption: Pathway analysis showing failure modes (Exfoliation, Gas Generation) vs. Stable Operation dependent on additives and voltage limits.
Diagram 2: Troubleshooting Decision Tree
Use this workflow to diagnose electrolyte issues in your lab.
Caption: Diagnostic workflow for isolating DIBC-related performance issues in electrochemical cells.
References
-
Electrolyte Oxidation Mechanisms
-
Steric Effects in Carbonates
-
Hydrolysis and Acidity
-
General Carbonate Properties
Sources
Technical Support Center: Direct Synthesis of Diisobutyl Carbonate (DIBC)
Ticket ID: DIBC-CO2-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Green Chemistry Division Subject: Troubleshooting Low Yield in Direct Carboxylation of Isobutanol
User Guide Overview
Welcome to the Advanced Catalysis Support Center. You are likely accessing this guide because your direct synthesis of Diisobutyl Carbonate (DIBC) from CO
The direct carboxylation of alcohols is one of the most deceptively difficult reactions in green chemistry. Unlike the synthesis of Dimethyl Carbonate (DMC), the production of DIBC faces a "double-threat": thermodynamic equilibrium limitations inherent to the reaction and steric hindrance from the branched isobutyl group.
This guide moves beyond basic stoichiometry to address the mechanistic and phase-equilibrium failures that cause low yields.
Module 1: The Core Problem (Thermodynamics & Kinetics)
Before troubleshooting hardware, you must validate your chemical system. The reaction is defined by:
Why your yield is low:
-
The Water Brake: The reaction is equilibrium-limited.[1][2] As water is produced, the reverse hydrolysis reaction accelerates, capping yield typically at <1-2% without intervention.
-
Steric Wall: The isobutyl group is bulky. The nucleophilic attack of the alcohol on the activated CO
species is significantly slower than with methanol or ethanol. -
Catalyst Poisoning: Water molecules compete with CO
and alcohol for active sites on metal oxide catalysts (like CeO ), effectively poisoning the surface.
Module 2: The Solution (The CeO + 2-Cyanopyridine System)
To break the equilibrium limit, physical dehydration (molecular sieves) is often insufficient due to pore clogging and slow kinetics. The industry standard for high-yield direct synthesis is Chemical Dehydration using 2-Cyanopyridine (2-CP).
The Mechanism: 2-CP reacts with the byproduct water on the catalyst surface to form 2-picolinamide. This reaction is irreversible under synthesis conditions, effectively removing water from the equilibrium equation.
Visualizing the Pathway
The following diagram illustrates the synergistic cycle required for high yield.
Figure 1: The synergistic catalytic cycle.[1] Note that without 2-CP (Green), Water (Red) attacks the CeO2 surface, stopping the reaction.
Module 3: Troubleshooting FAQs
Q1: I am using Molecular Sieves (3A) but yield is stuck at 5%. Why?
A: Molecular sieves suffer from intra-particle diffusion limitations in viscous alcohol mixtures. Furthermore, at the high temperatures required for DIBC synthesis (>130°C), water adsorption on sieves becomes less favorable.
-
Action: Switch to 2-Cyanopyridine (2-CP) . Use a stoichiometric ratio of 0.5:1 to 1:1 relative to the alcohol.
Q2: My CeO
catalyst is turning grey/black. Is this coking?
A: Likely yes, but it could also be carbonate species accumulation.
-
Action:
-
Calcination: Ensure your CeO
is calcined at 600–800°C before use. High-temperature calcination reduces surface hydroxyls and promotes the formation of specific crystal facets (111) which are more active. -
Reuse: If reusing, wash with methanol and recalcine in air at 500°C to remove adsorbed organics.
-
Q3: What is the optimal pressure? I am running at 10 bar.
A: 10 bar is too low. You are likely in a two-phase region where CO
-
Action: Increase pressure to 30–50 bar (3–5 MPa) . This increases the concentration of CO
in the liquid phase and improves the adsorption rate on the catalyst.
Q4: The reaction works for Ethanol but fails for Isobutanol. Why?
A: Steric hindrance. The branched isobutyl group makes the oxygen atom less nucleophilic and the transition state more crowded.
-
Action:
-
Increase Temperature: Push from 120°C to 140°C . Do not exceed 160°C, or 2-CP may degrade or polymerize.
-
Increase Time: Isobutanol requires 2–3x longer reaction times (24–48h) compared to methanol (4–12h).
-
Module 4: Validated Experimental Protocol
Objective: Synthesis of DIBC using CeO
Materials
-
Reactant: Isobutanol (Anhydrous, >99.5%)
-
Gas: CO
(>99.99%) -
Catalyst: CeO
(Nanopowder or calcined rods, calcined at 600°C for 3h)
Step-by-Step Workflow
-
Catalyst Pre-treatment:
-
Place CeO
in a muffle furnace. Ramp to 600°C (5°C/min) and hold for 3 hours. Cool in a desiccator. Crucial: Catalyst absorbs moisture from air rapidly; handle quickly.
-
-
Reactor Loading:
-
Use a stainless steel autoclave (e.g., 50mL or 100mL) with a magnetic stirrer.
-
Load:
-
Isobutanol: 20 mmol
-
2-CP: 10 mmol (0.5 equiv)
-
CeO
: 0.2 g (approx 10 wt% relative to alcohol)
-
-
Note: Do not fill the autoclave more than 50% volume to allow for gas expansion.
-
-
Pressurization:
-
Purge with CO
three times (pressurize to 1 MPa, release) to remove air. -
Pressurize to 4.0 MPa (40 bar) at room temperature.
-
-
Reaction:
-
Heat to 140°C . The internal pressure will rise (likely to 6–8 MPa).
-
Stir vigorously (>800 rpm) to eliminate mass transfer resistance.
-
Run for 24 hours .
-
-
Work-up:
-
Cool the reactor to <10°C in an ice bath (to maximize CO
solubility and prevent product loss during venting). -
Slowly vent CO
. -
Filter the catalyst (can be recovered).
-
Analysis: Analyze the filtrate via GC-FID.
-
Byproducts to watch: 2-picolinamide (solid precipitate, filter off), unreacted isobutanol.
-
-
Module 5: Data Analysis & Yield Calculation
Use this table to benchmark your results against expected literature values for optimized systems.
| Parameter | Standard (Poor) | Optimized (Target) |
| Dehydration | None / Mol. Sieves | 2-Cyanopyridine |
| Pressure | 1–2 MPa | 4–6 MPa |
| Temp | 100–120°C | 130–140°C |
| Catalyst | Commercial CeO | CeO |
| DIBC Yield | < 2% | > 60% |
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing low yield in carbonate synthesis.
References
-
Honda, M., Tamura, M., Nakagawa, Y., & Tomishige, K. (2014). Organic carbonate synthesis from CO2 and alcohol over CeO2 with 2-cyanopyridine: Scope and mechanistic studies. Journal of Catalysis, 318, 95-107.[1]
-
Tomishige, K., & Tamura, M. (2019). Direct Synthesis of Organic Carbonates from CO2 and Alcohols Catalyzed by CeO2 with 2-Cyanopyridine.[1][2][3][4] Encyclopedia of Interfacial Chemistry.
-
Aresta, M., Dibenedetto, A., & Angelini, A. (2014). Catalysis for the Valorization of Exhaust Carbon: from CO2 to Chemicals, Materials, and Fuels.[5] Chemical Reviews, 114(3), 1709–1742.
-
Stoian, D., & Bunescu, A. (2022). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2: Lessons from Thermodynamics. ACS Sustainable Chemistry & Engineering.
Sources
Technical Support Center: Catalyst Stability in Diisobutyl Carbonate (DIBC) Synthesis
Subject: Troubleshooting Catalyst Deactivation & Stability Protocols Ticket Type: Advanced Technical Guide Applicable Chemistries: Transesterification (DMC/DEC + Isobutanol), Urea Alcoholysis Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Introduction: The Stability Paradox
In the synthesis of Diisobutyl Carbonate (DIBC), catalyst deactivation is rarely a sudden event; it is a creeping failure often misdiagnosed as kinetic inhibition. Whether you are driving the transesterification of Dimethyl Carbonate (DMC) with isobutanol or utilizing urea alcoholysis, the steric bulk of the isobutyl group demands higher activation energies, exposing your catalyst to prolonged thermal stress and chemical attack.
This guide moves beyond basic "replace the catalyst" advice. We analyze the mechanistic roots of failure—distinguishing between thermodynamic limitations, active site poisoning, and structural collapse—to provide you with self-validating remediation strategies.
Module 1: Diagnostic Framework (Root Cause Analysis)
User Query: "My reaction yield dropped from 85% to 40% after the third recycle loop. Is my catalyst dead, or is it a process issue?"
The Triage Protocol
Before assuming catalyst death, you must rule out thermodynamic equilibrium shifts. Use this decision matrix to isolate the failure mode.
Figure 1: Diagnostic decision tree for isolating catalyst failure modes in DIBC synthesis.
Q&A: Diagnosing the "Invisible" Failure
Q1: I am using a solid base catalyst (MgO/CaO). Why does the activity drop sharply even though the catalyst structure looks unchanged by SEM? Technical Insight: You are likely experiencing Surface Carbonation . Solid bases are highly susceptible to CO₂ poisoning from the atmosphere or reaction byproducts.
-
Mechanism: Strong basic sites (O²⁻) react with CO₂ to form surface carbonates (CO₃²⁻), which are catalytically dead for transesterification.
-
Validation: TPD (Temperature Programmed Desorption) of CO₂ will show a loss of high-temperature desorption peaks (strong basic sites).
-
Fix: Calcination at >600°C is required to regenerate these sites. Simple solvent washing is insufficient.
Q2: My reaction works once but fails on reuse. I suspect leaching. Technical Insight: This is the "Pseudo-Heterogeneous" Trap . Many "solid" catalysts (especially supported alkali metals like K/Al₂O₃ or bulk CaO) function by leaching active species into the polar alcohol phase.
-
The Test: Perform a Hot Filtration Test . Stop the reaction at 50% conversion, filter the catalyst while hot, and continue heating the filtrate. If the reaction proceeds, your catalyst is dissolving, not functioning heterogeneously.
-
Implication: You cannot recycle this catalyst because the active mass leaves with the product. You must switch to a stable mixed oxide (e.g., Mg-Al Hydrotalcite or CeO₂) or accept single-use protocols.
Module 2: The Water & Acid Nemesis (Poisoning)
User Query: "I switched isobutanol vendors and my reaction rate halved. The CoA says the purity is 99.5%."
The Chemistry of Poisoning
Isobutanol is hygroscopic and often contains trace isobutyric acid. In base-catalyzed transesterification, these impurities are fatal.
| Impurity | Mechanism of Deactivation | Tolerance Limit | Remediation |
| Water | Competitive Adsorption: Water molecules adsorb strongly onto Lewis acid sites or protonate Brønsted base sites, blocking the alcohol activation. Hydrolysis: Hydrolyzes the carbonate ester (DMC/DEC) back to CO₂, destroying the reagent. | < 500 ppm | Molecular sieves (3Å) in feed lines. Continuous azeotropic removal. |
| Isobutyric Acid | Neutralization: Directly reacts with basic active sites to form stable salts (e.g., Magnesium Isobutyrate), permanently deactivating them. | < 0.1 wt% | Pre-treatment of isobutanol with basic alumina or resin. |
| CO₂ (Atmospheric) | Surface Carbonation: Converts active oxide/hydroxide surfaces into inactive carbonates. | N/A (Keep Inert) | N₂ or Ar blanket is mandatory. |
Q3: Can I just add more catalyst to compensate for wet isobutanol? Answer: No. Adding more catalyst to wet feedstock creates a "Sacrificial Phase" . The initial portion of your catalyst acts as a desiccant (reacting with water to form hydroxides), which alters the reaction stoichiometry and introduces water into the equilibrium, pushing the reaction backward.
-
Protocol: You must dry the isobutanol before it enters the reactor. A water content >0.1% shifts the equilibrium constant (
) unfavorably, making high yields thermodynamically impossible regardless of catalyst activity.
Module 3: Steric & Thermal Stress (Structural Degradation)
User Query: "I am using a pore-structured catalyst (Zeolite/MCM-41). The activity declines slowly over weeks."
Pore Blockage & Sintering
The isobutyl group is significantly bulkier than the methyl/ethyl groups in standard carbonate synthesis.
-
Steric Exclusion: If the catalyst pores are too small (<10 Å), the formation of the bulky DIBC transition state may be sterically hindered, leading to product entrapment.
-
Coking/Fouling: Trapped high-molecular-weight byproducts (oligomers) fill the pores.
-
Sintering: If you operate at >150°C to overcome steric hindrance, metal oxide crystallites may agglomerate, reducing surface area.
Figure 2: Mechanistic pathways for catalyst deactivation in DIBC synthesis.
Q4: How do I distinguish between pore blockage and sintering? Technical Protocol:
-
BET Surface Area Analysis:
-
Sintering: Drastic reduction in total surface area.
-
Pore Blockage: Reduction in pore volume and average pore diameter, but surface area might remain partially intact.
-
-
TGA (Thermogravimetric Analysis): Run the spent catalyst under air. A significant weight loss (exothermic) between 300-500°C indicates burning off organic deposits (fouling). If no weight loss occurs but activity is low, suspect sintering or poisoning.
Module 4: Experimental Protocols for Stability
Protocol A: The "Self-Validating" Recycle Test
Do not just filter and reuse. Follow this rigorous method to prove stability.
-
Run 1: Perform reaction to 80% conversion. Record Time (
). -
Isolation: Filter catalyst. Do not wash with water. Wash with dry isobutanol (3x).
-
Drying: Vacuum dry at 100°C for 2 hours to remove physisorbed species.
-
Run 2: Reload with fresh reactants.
-
Comparison: If
(Run 2) > 1.1 × (Run 1), deactivation is occurring. -
Leaching Check: Analyze the crude product from Run 1 via ICP-MS for catalyst metal (Mg, Ca, La, etc.). Detection >10 ppm confirms leaching.
Protocol B: Catalyst Regeneration (Solid Bases)
Applicable for MgO, Hydrotalcites, Mixed Oxides.
-
Solvent Wash: Wash spent catalyst with anhydrous methanol to remove adsorbed organics.
-
Drying: 120°C for 4 hours.
-
Calcination (The Reset): Ramp to 500°C (5°C/min) under flowing Air or N₂. Hold for 4 hours.
-
Why? This burns off "coke" and decarbonates the surface (removes CO₃²⁻), restoring the oxide (O²⁻) active sites.
-
Warning: Do not exceed the sintering temperature of your specific support (usually >700°C for Al₂O₃, but lower for some mixed oxides).
-
References
-
Catalyst Deactivation Mechanisms in Transesterific
-
Thermodynamic Limitations & W
-
Solid Base C
-
Homogeneous vs.
- Title: Cationic Gold Catalyst Poisoning and Reactiv
- Source: Organic Letters (ACS)
-
URL:[Link]
-
General Carbon
Sources
- 1. Sci-Hub. Kinetics of the Transesterification Reaction Catalyzed by Solid Base in a Fixed-Bed Reactor / Energy & Fuels, 2010 [sci-hub.box]
- 2. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for Diisobutyl Carbonate (DIBC) Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Diisobutyl Carbonate (DIBC) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing catalyst loading—a critical parameter for maximizing yield, selectivity, and process efficiency. This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during DIBC synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion of isobutanol. What are the likely causes related to the catalyst?
Answer: Low reactant conversion is a frequent hurdle, often directly linked to catalyst activity and loading. Let's break down the primary causes:
-
Insufficient Catalyst Loading: The most straightforward cause is an inadequate number of active sites for the reaction to proceed at a reasonable rate under your specified conditions (temperature, pressure, time). The reaction rate is often dependent on the catalyst concentration, especially at low loadings.
-
Mass Transfer Limitations: In heterogeneous catalysis, reactants must diffuse from the bulk solution to the catalyst surface. If the catalyst loading is too low and poorly dispersed, the effective surface area is minimal, creating a bottleneck that slows the overall reaction rate.
-
Premature Catalyst Deactivation: Your catalyst may be losing activity during the reaction. Deactivation can stem from several mechanisms[1]:
-
Poisoning: Trace impurities in reactants or solvents (e.g., water, sulfur compounds) can irreversibly bind to active sites. Direct synthesis from CO2 and alcohol is particularly sensitive to water, which can shift the equilibrium back toward the reactants.[2][3]
-
Fouling/Coking: High molecular weight byproducts or polymers can deposit on the catalyst surface, physically blocking active sites. This is more common at higher temperatures.[4]
-
Thermal Sintering: For supported metal catalysts, high temperatures can cause metal particles to agglomerate, reducing the active surface area.
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low DIBC yield.
Question 2: My DIBC yield is low, but I'm seeing significant byproduct formation. Could my catalyst loading be too high?
Answer: Yes, this is a classic sign of over-catalysis. While it seems counterintuitive, increasing catalyst loading beyond an optimal point can be detrimental to selectivity and, consequently, the final yield of your desired product.
-
Causality of Poor Selectivity: An excessive concentration of active sites can accelerate secondary reactions. Once DIBC is formed, it can react further, especially at elevated temperatures. Common side reactions include:
-
Transesterification with other alcohols: If impurities are present.
-
Decomposition: Formation of isobutylene and CO2.
-
Ether Formation: Isobutanol can dehydrate to form diisobutyl ether.
-
-
The "Sweet Spot": The goal is to find a catalyst loading that is high enough to drive the primary reaction to completion in a reasonable timeframe but not so high that it significantly catalyzes side reactions. This optimal loading maximizes the selectivity for DIBC. For many transesterification reactions, catalyst loading is optimized in the range of 0.5-5 wt%.[5][6][7]
Question 3: My results are inconsistent between batches, even with the same catalyst weight. What's going on?
Answer: Poor reproducibility often points to issues with catalyst handling and dispersion, particularly with heterogeneous catalysts.
-
Inhomogeneous Distribution: If a solid catalyst is not uniformly suspended in the reaction mixture, localized "hot spots" of high catalytic activity can form, while other parts of the mixture remain under-catalyzed. This leads to unpredictable byproduct formation and inconsistent overall conversion.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous mixtures, consider overhead mechanical stirring over a magnetic stir bar.
-
-
Catalyst Preparation and Storage: The activity of many catalysts, especially metal oxides and hydrotalcites, is highly dependent on their preparation and activation procedures (e.g., calcination temperature).[8] Improper storage can lead to hydration or absorption of atmospheric CO2, which can poison or inhibit active sites.
-
Solution: Follow a standardized, documented procedure for catalyst pre-treatment and activation. Store activated catalysts in a desiccator or under an inert atmosphere.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I determine a starting point for catalyst loading in a new DIBC synthesis system?
Answer: A literature survey is the best starting point. While data for DIBC might be sparse, the synthesis of analogous dialkyl carbonates like dibutyl carbonate (DBC) or diethyl carbonate (DEC) provides excellent reference points.[7][9][10] Look for reactions using similar substrates (e.g., an alcohol) and the same class of catalyst you intend to use. Typically, initial screenings begin with catalyst loadings between 1-3 wt% relative to the limiting reactant.[11]
FAQ 2: What is the difference in optimizing loading for homogeneous vs. heterogeneous catalysts?
Answer: The core principles are the same (balancing activity with selectivity), but the practical considerations differ significantly.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Dispersion | Dissolves in the reaction medium; no dispersion issues. | Requires effective stirring to ensure suspension and contact with reactants. |
| Loading Metric | Often measured in mol% relative to the substrate. | Typically measured in weight percent (wt%) relative to the substrate. |
| Separation | Requires extraction, distillation, or quenching. Catalyst recovery can be difficult. | Easily separated by filtration or centrifugation, facilitating reuse.[8] |
| Mass Transfer | Generally not a limiting factor. | Can be limited by pore diffusion or film diffusion, affecting the apparent activity.[12] |
FAQ 3: How does catalyst loading directly impact reaction kinetics?
Answer: In a simplified model, for a given set of conditions, the initial reaction rate is directly proportional to the number of available active sites, which corresponds to the catalyst loading.
-
Low Loading Regime: The reaction is often catalyst-limited. Doubling the catalyst loading will roughly double the initial reaction rate.
-
High Loading Regime: The reaction may become mass-transfer-limited or substrate-limited. Adding more catalyst will not increase the rate because the bottleneck is either the speed at which reactants can reach the active sites or the concentration of the reactants themselves. At this point, increasing loading may only increase the rate of side reactions.
FAQ 4: Can I reuse my catalyst? How does that affect loading for the next run?
Answer: Reusability is a major advantage of heterogeneous catalysts.[8] However, some activity loss is common after each cycle due to minor poisoning, fouling, or physical loss of material during recovery.
To compensate, you might need to:
-
Slightly increase the catalyst loading in subsequent runs.
-
"Top up" the recovered catalyst with a small amount of fresh catalyst.
-
Regenerate the catalyst after a set number of cycles (e.g., by calcination to burn off coke) to restore its initial activity.
It is crucial to perform a reusability study to quantify the activity loss per cycle and develop a consistent strategy.
Part 3: Experimental Protocols
Protocol 1: Standard Procedure for DIBC Synthesis via Transesterification
This protocol describes the synthesis of DIBC from dimethyl carbonate (DMC) and isobutanol, a common phosgene-free route.[7][13][14]
-
Catalyst Activation (if required): For a heterogeneous catalyst like ZnO or MgO, calcine it at a specified temperature (e.g., 400-500 °C) for 2-4 hours to remove adsorbed water and carbonates. Allow it to cool to room temperature in a desiccator.
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser attached to a distillation head, and a thermometer. The system should be sealed and under a dry, inert atmosphere (N2 or Argon).
-
Charging Reactants: Charge the flask with isobutanol and DMC (a molar ratio of 2:1 to 4:1 is common to shift the equilibrium).
-
Adding Catalyst: Add the desired amount of catalyst (e.g., starting with 2 wt% relative to the isobutanol).
-
Reaction: Heat the mixture to the desired reaction temperature (typically 100-150 °C) with vigorous stirring. The methanol byproduct, having a lower boiling point, will begin to distill off. Continuously remove the methanol to drive the reaction forward.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them via Gas Chromatography (GC) to determine the conversion of isobutanol and the selectivity for DIBC.
-
Work-up: After the reaction reaches completion (or the desired conversion), cool the mixture to room temperature.
-
For heterogeneous catalysts: Filter the mixture to recover the catalyst.
-
For homogeneous catalysts: Quench the reaction if necessary and proceed with purification.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to separate DIBC from unreacted starting materials and any byproducts.
Protocol 2: Screening Protocol for Catalyst Loading Optimization
This workflow is designed to efficiently identify the optimal catalyst loading for your system.
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading.
Example Data Analysis
The results from the screening protocol can be tabulated to clearly identify the optimal range.
| Run | Catalyst Loading (wt%) | Isobutanol Conversion (%) | DIBC Selectivity (%) | DIBC Yield (%) |
| 1 | 0.5 | 45 | 98 | 44.1 |
| 2 | 1.5 | 85 | 97 | 82.5 |
| 3 | 3.0 | 96 | 96 | 92.2 |
| 4 | 5.0 | 98 | 88 | 86.2 |
In this example, 3.0 wt% represents the optimal loading, as further increases to 5.0 wt% provide a negligible gain in conversion while causing a significant drop in selectivity.
References
-
YU FENG, JUNLING YANG, & FULONG ZHAO. (2014). Synthesis and Characterization of Long-Chain Dialkyl Carbonate. Asian Journal of Chemistry, 26(4), 1123-1125. [Link]
-
Feng, Y., Yang, J., & Zhao, F. (2014). Synthesis and Characterization of Long-Chain Dialkyl Carbonate. Asian Journal of Chemistry. [Link]
-
Zhang, Z., et al. (2021). A Review of Catalysts for Synthesis of Dimethyl Carbonate. MDPI. [Link]
-
Ni, H., et al. (2023). Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. Microbial Cell Factories. [Link]
-
Rodney, R. L., et al. (1999). Enzymatic synthesis of carbonate monomers and polycarbonates. Biotechnology and Bioengineering, 62(3), 259-66. [Link]
-
Abramson, S., et al. (2018). A facile and convenient synthesis of di(n-butyl)carbonate-(carbonyl-13C). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Aresta, M., et al. (2013). Reaction Mechanisms in the Direct Carboxylation of Alcohols for the Synthesis of Acyclic Carbonates. Semantic Scholar. [Link]
-
Wang, C., et al. (2023). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. MDPI. [Link]
-
Schäfer, A., et al. (2023). Dilute Alloy Catalysts for the Synthesis of Isobutanol via the Guerbet Route: A Comprehensive Study. MDPI. [Link]
-
Park, J. H., et al. (2018). Environmentally-Friendly Synthesis of Carbonate-Type Macrodiols and Preparation of Transparent Self-Healable Thermoplastic Polyurethanes. MDPI. [Link]
-
Zhang, Z., et al. (2014). Highly efficient and selective synthesis of dibutyl carbonate via the synergistic dual activation catalysis of tetraethylammonium-based amino acid ionic liquids. Journal of Molecular Catalysis A: Chemical. [Link]
-
van der Westhuyzen, B., et al. (2021). Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 in Batch and Continuous Flow: Lessons from Thermodynamics and the Importance of Catalyst Stability. ACS Sustainable Chemistry & Engineering. [Link]
-
Aricò, F., & Tundo, P. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
Atadashi, I. M., et al. (2024). Glycerol Carbonate Synthesis: Critical Analysis of Prospects and Challenges with Special Emphasis on Influencing Parameters for Catalytic Transesterification. ACS Sustainable Chemistry & Engineering. [Link]
-
Kumar, P., et al. (2022). Strategies to Improve the Direct Synthesis of Dimethyl-Carbonate. Aaltodoc. [Link]
-
Zhang, Z., et al. (2017). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over a KATriz/Al2O3 catalyst. Catalysis Science & Technology. [Link]
-
Wang, Y., et al. (2011). Synthesis of diethyl carbonate by catalytic alcoholysis of urea. ResearchGate. [Link]
-
Li, X., et al. (2007). An Active and Heterogeneous Catalyst for Synthesis of Diphenyl Carbonate. ResearchGate. [Link]
-
Wang, J., et al. (2013). Deactivation mechanism of the catalyst for one-step synthesis of methyl isobutyl ketone from acetone. ResearchGate. [Link]
-
Burch, Jr., R. R., & Marker, T. L. (1994). Development of a catalyst for conversion of syngas-derived materials to isobutylene. UNT Digital Library. [Link]
-
Leino, E., et al. (2021). Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design. Reaktor. [Link]
-
Zhang, M., et al. (2022). Effect of Crystal Facets in CeO2-Catalyzed Direct Synthesis of Diethyl Carbonate from CO2 and Ethanol. CCS Chemistry. [Link]
-
Al-gharib, M. S., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances. [Link]
-
de Oliveira, P. S., et al. (2021). Glycerol Carbonate Production via Transesterification: The Effect of Support Porosity and Catalyst Basicity. MDPI. [Link]
-
Marciniak, A. A., et al. (2021). Heterogeneous catalysts for cyclic carbonate synthesis from carbon dioxide and epoxides. SciSpace. [Link]
-
Zhang, M., et al. (2018). Direct Synthesis of Diethyl Carbonate from CO2 over ZnO@Na3PW12O40 Heterogeneous Material. Science Publishing Group. [Link]
-
Franchi, L., et al. (2023). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS Sustainable Chemistry & Engineering. [Link]
-
Estévez, R., et al. (2016). (A) Effect of catalyst loading at 80 °C and a CE/Gly ratio of 2 on the... ResearchGate. [Link]
-
Tao, J., et al. (2018). Recent Development of Heterogeneous Catalysis in the Transesterification of Glycerol to Glycerol Carbonate. MDPI. [Link]
-
van der Westhuyzen, B., et al. (2020). Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study. Green Chemistry. [Link]
-
Zhang, Z., et al. (2017). Selectively controlled synthesis of diethyl carbonate and methyl ethyl carbonate via transesterification of dimethyl carbonate over KATriz/Al¬2O3 catalyst. ResearchGate. [Link]
-
Gudimella, S. K., et al. (2007). Synthesis of Dimethyl Carbonate from Urea and Methanol. OSTI.gov. [Link]
-
N.A. (n.d.). High-quality chemicals for homogeneous catalysis. TIB-chemicals. [Link]
-
Al-Sabagh, A. M., et al. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. [Link]
-
Oseme, E., et al. (2024). Investigating the Effect of Catalyst Type and Concentration on the functional Group Conversion in Castor Seed Oil Alkyd Resin Production. LinkedIn. [Link]
-
Srivastava, R., et al. (2013). Synthesis of dimethyl carbonate via transesterification of ethylene carbonate with methanol using poly-4-vinyl pyridine as a novel base catalyst. ResearchGate. [Link]
-
Bates, J. S., & Gounder, R. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. NSF Public Access Repository. [Link]
-
Zhang, M., et al. (2022). Direct synthesis of dimethyl carbonate from CO2 and methanol over a novel CeO2-zeolite Beta composite catalyst. ResearchGate. [Link]
Sources
- 1. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. jxnutaolab.com [jxnutaolab.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design [ijtech.eng.ui.ac.id]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Diisobutyl Carbonate (DIBC) Synthesis Optimization
The following technical guide is designed for the "Advanced Chemical Synthesis Support Center." It addresses the specific thermodynamic and kinetic challenges of synthesizing Diisobutyl Carbonate (DIBC) via transesterification.
Topic: Effect of Temperature on Equilibrium & Reaction Kinetics Document ID: TS-DIBC-2024-05 Audience: Process Chemists, R&D Scientists
Executive Summary & Reaction Overview
This compound (DIBC) is typically synthesized via the transesterification of Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) with Isobutanol. This is a reversible, equilibrium-limited reaction.
The Core Challenge: The reaction is thermoneutral to slightly endothermic. Consequently, temperature has a complex dual role: it improves reaction kinetics and facilitates the removal of the volatile byproduct (Methanol or Ethanol) to drive the equilibrium, but excessive temperature triggers steric hindrance issues and side reactions (dehydration).
Reaction Scheme:
Critical Analysis: Temperature & Equilibrium
Q1: I am running the reaction at reflux (approx. 90-100°C), but conversion plateaus at 30-40%. Is the temperature too low?
Diagnosis:
The issue is likely thermodynamic equilibrium , not just temperature. The equilibrium constant (
Technical Insight:
-
Kinetic vs. Thermodynamic Control: Higher temperature increases the rate (
) at which you reach equilibrium, but it does not substantially improve the position of that equilibrium. -
The Le Chatelier Driver: You must remove the co-product (Methanol) to drive the reaction to the right.
-
Azeotrope Interference: DMC and Methanol form a low-boiling azeotrope (
). If your column is not efficient, you are likely refluxing the Methanol back into the pot, stalling the reaction.
Corrective Protocol:
-
Switch to Reactive Distillation: Do not run under total reflux. Use a fractionating column to continuously remove the DMC/MeOH azeotrope.
-
Temperature Setpoint: Maintain the pot temperature at 105–110°C (near Isobutanol BP). This ensures sufficient vapor pressure of MeOH for removal while keeping Isobutanol in the reactor.
Q2: At temperatures above 130°C, I see a drop in yield and the formation of gas bubbles. What is happening?
Diagnosis: You are encountering thermal degradation and side reactions , specifically the dehydration of Isobutanol.
Root Cause:
-
Isobutene Formation: At
, especially in the presence of basic catalysts (like or alkoxides) or solid acid catalysts, Isobutanol can dehydrate to form Isobutene. -
Water Poisoning: The water generated from dehydration hydrolyzes the DMC/DIBC back to
and alcohols, effectively killing the catalyst and reducing yield.
Troubleshooting Steps:
-
Lower Pot Temperature: Cap the synthesis temperature at 120°C .
-
Catalyst Selection: If high T is required for kinetics, switch to a catalyst with lower dehydration activity, such as Titanium(IV) butoxide or specialized solid base catalysts (e.g.,
), rather than strong homogeneous bases.
Visualizing the Process Logic
The following diagram illustrates the decision tree for temperature management during DIBC synthesis.
Figure 1: Decision logic for temperature optimization in DIBC synthesis, highlighting the balance between kinetics and side reactions.
Experimental Protocol: Optimized Reactive Distillation
Objective: Synthesize DIBC with >80% yield by managing equilibrium shift via temperature-controlled distillation.
Reagents:
-
Isobutanol (4.0 eq)
-
Dimethyl Carbonate (1.0 eq)
-
Catalyst:
(1-2 mol%) or (0.5 mol%)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a thermometer, and a Vigreux column (or packed column) connected to a distillation head and condenser.
-
Charging: Add Isobutanol, DMC, and catalyst to the flask.
-
Note: Excess Isobutanol is used to push the equilibrium and serve as the solvent.
-
-
Initiation (Total Reflux): Heat the mixture to 90°C . Allow to reflux for 30-60 minutes to establish equilibrium.
-
Reactive Distillation Phase:
-
Slowly increase the bath temperature to 100-110°C .
-
Monitor the head temperature. It should stabilize around 63-64°C (DMC/MeOH azeotrope).
-
Collect the distillate.[1] As MeOH is removed, the pot temperature will naturally rise.
-
-
Endpoint:
-
Stop heating when the head temperature rises sharply toward 90°C (pure DMC) or 108°C (Isobutanol), indicating MeOH depletion.
-
Verification: Analyze the pot residue via GC.[2] The DIBC peak should be dominant.
-
-
Purification:
-
Remove the catalyst (filtration for solids, aqueous wash for homogeneous).
-
Distill off excess Isobutanol under reduced pressure.
-
Collect pure DIBC (BP approx. 227°C at atm, or lower under vacuum).
-
Data Summary: Temperature Impact on Yield
| Temperature Zone | Kinetic Rate | Equilibrium Shift | Side Reactions | Typical Yield (4h) |
| < 80°C | Slow | Negligible (MeOH stays in pot) | None | < 15% |
| 90–115°C | Moderate | High (if MeOH removed) | Minimal | 75–85% |
| > 130°C | Fast | Moderate (Isobutanol loss) | High (Isobutene) | 50–60% (Impure) |
References
-
Grego, S. et al. (2012).[3] Dimethyl Carbonate as an Eco-Friendly Reagent and Solvent. In Green Chemistry.
-
Schäffner, B. et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews.
-
Tundo, P. & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.
-
Ono, Y. (1997). Catalysis in the production and reactions of dimethyl carbonate. Applied Catalysis A: General.
Sources
Overcoming solubility issues with Diisobutyl carbonate in aqueous solutions
[1]
Executive Summary & Technical Specifications
Diisobutyl Carbonate (DIBC) is a lipophilic organic carbonate often utilized as a green solvent, extraction agent, or synthesis intermediate.[1] Its application in aqueous environments is frequently hindered by its inherent hydrophobicity and thermodynamic immiscibility with water.[1]
This guide addresses the physicochemical barriers of DIBC in aqueous media, providing validated protocols for solubilization (via co-solvents) and dispersion (via emulsification), while mitigating hydrolytic degradation.
Physicochemical Profile (DIBC)
| Property | Value | Implication for Aqueous Systems |
| CAS Number | 539-92-4 | Unique identifier for procurement/safety checks.[2][1] |
| Molecular Formula | C₉H₁₈O₃ | Diester structure susceptible to hydrolysis.[2][1][3] |
| Water Solubility | < 0.1 g/L (Practically Insoluble) | Requires surfactant or co-solvent intervention.[2][1] |
| Density | ~0.9 g/cm³ | Floats on water; phase separation occurs at the top.[2][1] |
| LogP (Octanol/Water) | ~3.0 (Estimated) | Highly lipophilic; partitions strongly into organic phases.[2][1] |
| Boiling Point | ~190°C | Stable at standard processing temperatures.[2][1] |
Troubleshooting Guide: Frequently Asked Questions
Q1: Why does DIBC immediately separate from my aqueous buffer even after vigorous vortexing?
Technical Analysis: This is a thermodynamic inevitability driven by the hydrophobic effect .[1] DIBC possesses two bulky isobutyl groups that disrupt the hydrogen-bonding network of water.[1] The system minimizes its free energy by minimizing the interfacial area between the DIBC and water, leading to rapid phase separation.
-
Observation: You will see a distinct layer of DIBC floating on top (Density < 1.0).[1]
-
Correction: Vortexing only provides temporary kinetic energy.[1] You must alter the thermodynamics using a co-solvent (to reduce interfacial tension) or a surfactant (to stabilize the interface).[1]
Q2: I need a homogeneous solution for an assay. Which co-solvents work best?
Recommendation: To achieve a true single-phase solution (not an emulsion), you must use a water-miscible organic solvent.[1]
-
Top Choice: Ethanol or Isopropanol .[1] These are structurally compatible with the alkyl groups of DIBC and fully miscible with water.[1]
-
Alternative: DMSO (Dimethyl sulfoxide) for biological assays where alcohol toxicity is a concern.[1]
-
Limit: There is a "solubility limit" (binodal curve).[1] Typically, you can dissolve 1-5% DIBC in water only if the co-solvent concentration is sufficiently high (often >20-30% v/v).[1]
Q3: My DIBC solution becomes acidic over time. Is it degrading?
Root Cause Analysis: Yes. While hindered dialkyl carbonates are relatively stable, they are susceptible to hydrolysis , generating isobutanol and carbon dioxide (CO₂).[1]
-
Mechanism: Nucleophilic attack by water (or hydroxide ions) on the carbonyl carbon.[1]
-
Reaction:
[2][1] -
pH Impact: The CO₂ generated dissolves to form carbonic acid, lowering the pH.
-
Prevention: Maintain a neutral pH (6.5–7.5).[1] Avoid strong acidic or basic buffers.[1] Store solutions at 4°C to kinetically slow the hydrolysis rate.
Q4: Can I use DIBC for liquid-liquid extraction of a drug from water?
Validation: Yes, this is a primary application. Because DIBC is immiscible and has a high LogP, it is excellent for extracting hydrophobic analytes from aqueous waste streams or reaction mixtures.[1]
-
Protocol Note: Ensure the aqueous phase pH is adjusted to keep your target analyte in its neutral (non-ionized) state to maximize partitioning into the DIBC layer.[1]
Decision Matrix: Solubilization Strategy
Use the following logic flow to determine the correct experimental approach for your application.
Figure 1: Strategic Decision Tree for DIBC Aqueous Applications.
Validated Experimental Protocols
Protocol A: Preparation of a Stable DIBC Emulsion (Oil-in-Water)
Purpose: To disperse high concentrations (>5%) of DIBC in water for delivery or reaction.[1] Mechanism: Steric and electrostatic stabilization using a non-ionic surfactant.[1]
Materials:
Step-by-Step Workflow:
-
Calculate HLB Requirement:
-
Surfactant Integration:
-
Pre-Emulsification:
-
Slowly add the Oil phase to the Aqueous phase while stirring magnetically at 500 RPM.
-
Observation: A coarse, milky white dispersion forms.[1]
-
-
Homogenization (Critical Step):
-
Stability Check:
-
Centrifuge a 1 mL aliquot at 1,000 x g for 10 minutes.
-
Pass Criteria: No visible oil layer separation on top.[1]
-
Protocol B: Ternary Phase Solubilization (Co-solvent Method)
Purpose: To create a clear, single-phase solution for analytical standards or low-dose screening.[1]
Step-by-Step Workflow:
-
Preparation:
-
Titration:
-
Slowly add Water to the organic stock while vortexing.
-
Monitor for the "Cloud Point" (the moment turbidity appears).[1]
-
-
Validation:
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68333, Dibutyl carbonate.[1] Retrieved from [Link][2][1]
-
Relevance: Verification of physical properties, insolubility data, and CAS registry.
-
-
Schäffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis.[1] Chemical Reviews.[1]
-
Relevance: Establishes the stability profile and hydrolysis mechanisms of dialkyl carbonates.
-
-
-
Relevance: Safety handling and density specifications.[1]
-
-
Chemical Engineering Transactions (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents. Retrieved from [Link]
Sources
Technical Guide: Viscosity Management in Diisobutyl Carbonate (DIBC) & Vegetable Oil Blends
This guide serves as a specialized technical resource for researchers and formulation scientists utilizing Diisobutyl Carbonate (DIBC) to modulate the rheology of vegetable oil matrices. It is designed to move beyond basic mixing instructions, offering a mechanistic understanding of intermolecular interactions and troubleshooting strategies for non-ideal behaviors.
Core Principle: The Mechanism of Viscosity Reduction[1]
To effectively manage viscosity, one must understand the molecular environment. Vegetable oils (triglycerides) exhibit high viscosity due to significant Van der Waals forces and the "interlocking" of long fatty acid chains.
This compound (DIBC) acts as a molecular lubricant . Unlike polar solvents (e.g., Ethanol) that may cause phase separation, DIBC possesses a unique amphiphilic balance. Its carbonate core provides slight polarity, while the branched isobutyl chains offer high compatibility with the aliphatic tails of triglycerides.
The Interaction Mechanism:
-
Intercalation: DIBC molecules insert themselves between triglyceride chains.
-
Disruption: This insertion increases the free volume between molecules, disrupting the cohesive London dispersion forces holding the oil network together.
-
Flow Enhancement: The result is a drastic reduction in internal friction, allowing the blend to flow with Newtonian or near-Newtonian behavior at lower shear rates.
Troubleshooting & FAQs
This section addresses specific anomalies observed in the laboratory.
Issue 1: Non-Linear Viscosity Drop (The "Plateau" Effect)
Symptom: Adding DIBC initially drops viscosity rapidly, but subsequent additions yield diminishing returns. Root Cause: This is a thermodynamic saturation point where the "free volume" is maximized. Further addition of DIBC merely dilutes the mixture rather than structurally disrupting the triglyceride network. Corrective Action:
-
Do not exceed 40% v/v DIBC unless the application strictly requires solvent-like behavior.
-
Check Temperature: Viscosity blends are highly temperature-sensitive. Ensure your rheometer is thermostated to ±0.1°C.
Issue 2: Haze or Cloudiness Upon Mixing
Symptom: The blend appears turbid immediately after mixing or upon cooling. Root Cause:
-
Moisture Contamination: DIBC is hydrolytically stable but can dissolve trace water. Vegetable oils are hygroscopic.
-
Wax Precipitation: High-melting waxes in unrefined oils (e.g., sunflower, corn) may precipitate as the solvent power changes. Corrective Action:
-
Desiccate: Dry the vegetable oil using molecular sieves (3Å or 4Å) before blending.
-
Thermal Cycling: Heat the blend to 60°C for 30 minutes to dissolve waxes, then cool slowly. If haze returns, filtration (0.45 µm PTFE) is required.
Issue 3: Viscosity Drift Over Time (Oxidation)
Symptom: The viscosity of the blend increases after storage for 1-2 weeks. Root Cause: Oxidation of the vegetable oil's double bonds (polymerization). While DIBC is stable, it increases oxygen diffusivity into the oil due to lower viscosity. Corrective Action:
-
Nitrogen Sparging: Always sparge the blend with
for 10 minutes post-mixing. -
Antioxidants: Add BHT (Butylated hydroxytoluene) or Tocopherol at 0.05% w/w to the oil before adding DIBC.
Experimental Protocol: The "Step-Up" Titration Method
Do not simply mix arbitrary ratios. Use this protocol to determine the Critical Rheological Concentration (CRC) —the point where minimal DIBC yields maximum viscosity reduction.
Materials:
-
This compound (CAS 539-92-4), >99% Purity.
-
Vegetable Oil (e.g., Soybean, Castor, Olive), anhydrous.
-
Rotational Viscometer or Rheometer (Cone & Plate geometry recommended).
Workflow:
-
Baseline: Measure viscosity of pure oil (
) at 25°C. -
Titration: Add DIBC in 5% v/v increments.
-
Equilibration: Mix magnetically for 5 minutes at 300 RPM (sealed vessel to prevent evaporation).
-
Measurement: Record viscosity (
) at each step. -
Analysis: Plot
vs. Volume Fraction of DIBC ($ \phi $).
Data Interpretation: The relationship typically follows the Arrhenius mixture rule deviation. Use the Grunberg-Nissan equation to model your specific oil:
Where
Visualizing the Workflow
The following diagram illustrates the decision logic for blending and troubleshooting.
Figure 1: Logical workflow for optimizing DIBC/Vegetable Oil blends, including quality control checkpoints.
Reference Data: Viscosity Impact
The table below provides representative data for DIBC blends. Note that DIBC is structurally similar to Diethyl Carbonate (DEC) but more lipophilic.
| Blend Composition (v/v) | Approx. Viscosity (Soybean Oil Base) @ 25°C | Approx. Viscosity (Castor Oil Base) @ 25°C | Phase Stability |
| 0% DIBC (Pure Oil) | ~50 - 60 cP | ~600 - 800 cP | Stable |
| 10% DIBC | ~35 - 45 cP | ~250 - 300 cP | Excellent |
| 20% DIBC | ~20 - 25 cP | ~80 - 100 cP | Excellent |
| 30% DIBC | ~10 - 15 cP | ~30 - 50 cP | Excellent |
| 50% DIBC | < 8 cP | < 15 cP | Risk of separation at <4°C |
Note: Castor oil experiences the most dramatic reduction due to the disruption of hydrogen bonding inherent to ricinoleic acid.
References
-
National Institute of Standards and Technology (NIST). Carbonic acid, bis(2-methylpropyl) ester (this compound) - Properties and CAS 539-92-4. NIST WebBook. [Link]
-
PubChem. Dibutyl Carbonate Compound Summary (Structural Analog). National Library of Medicine. [Link]
-
Molina, S., et al. (2020). Evaluation of Dimethyl Carbonate as Alternative Biofuel: Performance and Smoke Emissions. Energies, MDPI. (Demonstrates carbonate efficacy in reducing vegetable oil viscosity). [Link][1]
-
Davis, M.C., et al. (2019). Solubility of hydrocarbon oils in alcohols and synthesis of difusel carbonate for degreasing.[2] Royal Society of Chemistry (RSC) Advances. (Details solubility parameters of higher carbonates). [Link]
Sources
Technical Support Center: Diisobutyl Carbonate Synthesis
A Guide to Troubleshooting and Reducing Impurities for Researchers, Scientists, and Drug Development Professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to address specific issues that may arise during the synthesis and workup of Diisobutyl Carbonate.
My final DIBc product has a low pH and is acidic. What is the likely cause and how can I fix it?
Answer:
An acidic final product is a common issue, often stemming from residual acidic catalysts or acidic byproducts. In many synthesis routes, particularly those involving transesterification, an acid or base catalyst is employed. If not completely removed during workup, these catalysts will contaminate the final product.
Causality:
-
Residual Catalyst: Lewis or Brønsted acid catalysts, if used, must be thoroughly neutralized and removed.
-
Acidic Byproducts: While less common in standard transesterification, certain side reactions or degradation of starting materials under harsh conditions could potentially generate acidic species.
Troubleshooting Protocol: Catalyst Neutralization and Removal
-
Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Neutralizing Wash: Transfer the mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂). Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer.
-
Repeated Washing: Repeat the wash with deionized water (2-3 times) to remove any remaining salts and base. Check the pH of the final aqueous wash to ensure it is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent (if any) under reduced pressure.
Self-Validation: The effectiveness of this procedure can be confirmed by pH testing of the final aqueous wash and by analytical testing (e.g., HPLC, GC) of the final product to ensure the absence of catalyst-related peaks.
I'm observing a significant amount of unreacted isobutanol in my final product. How can I improve the conversion rate and remove the residual alcohol?
Answer:
The presence of unreacted isobutanol points to an incomplete reaction. This can be due to several factors including reaction equilibrium, catalyst inefficiency, or suboptimal reaction conditions.
Causality:
-
Reaction Equilibrium: Transesterification reactions are often reversible. To drive the reaction towards the product (DIBc), one of the byproducts (e.g., methanol, if starting from dimethyl carbonate) must be removed.
-
Catalyst Activity: The chosen catalyst may be inefficient or may have deactivated over the course of the reaction.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
Improving Conversion:
| Parameter | Recommended Action | Rationale |
| Byproduct Removal | Use a distillation setup (e.g., Dean-Stark trap for water, fractional distillation for methanol) to continuously remove the lower-boiling alcohol byproduct. | Le Chatelier's principle: removing a product shifts the equilibrium towards the formation of more products. |
| Catalyst Loading | Optimize the catalyst concentration. Start with the literature-recommended amount and perform small-scale experiments to find the optimal loading. | Insufficient catalyst leads to slow and incomplete reactions. Excess catalyst can promote side reactions. |
| Reactant Ratio | Use a slight excess of the carbonate source (e.g., dimethyl carbonate) to ensure full conversion of the more valuable isobutanol. | Drives the reaction to completion for the limiting reagent. |
| Temperature & Time | Ensure the reaction is running at the optimal temperature for the specific catalyst and for a sufficient duration. Monitor the reaction progress using techniques like GC or TLC. | Reaction rates are temperature-dependent. Insufficient time will result in incomplete conversion. |
Workflow for Improving DIBc Yield
Caption: Workflow for optimizing DIBc synthesis.
Removal of Residual Isobutanol:
If unreacted isobutanol remains, it can typically be removed by fractional distillation under reduced pressure, as its boiling point is significantly lower than that of DIBc.
My product analysis shows the presence of diisobutyl ether. What causes this and how can I prevent it?
Answer:
The formation of diisobutyl ether is a known side reaction in carbonate synthesis, particularly at elevated temperatures. It arises from the decarboxylation of the carbonate.
Causality:
-
Decarboxylation: At high temperatures, dialkyl carbonates can decompose, losing carbon dioxide to form an ether and an alkene, or undergoing other rearrangement pathways. This process can be exacerbated by the presence of certain catalysts.[1]
Prevention Strategies:
-
Temperature Control: Avoid excessive reaction temperatures. The optimal temperature should be high enough for a reasonable reaction rate but low enough to minimize ether formation. This "sweet spot" is catalyst-dependent and may require optimization.
-
Catalyst Selection: Some catalysts are more prone to promoting decarboxylation than others. If ether formation is a significant issue, consider screening alternative catalysts known for higher selectivity in transesterification reactions.[2]
-
Purification: Diisobutyl ether has a lower boiling point than DIBc and can be separated by fractional distillation. However, optimizing the reaction to prevent its formation is a more efficient approach.
What are the best analytical methods for determining the purity of my this compound?
Answer:
A combination of analytical techniques is recommended for a comprehensive purity assessment.
| Analytical Method | Information Provided |
| Gas Chromatography (GC) | Excellent for quantifying volatile impurities such as residual isobutanol, other alcohols (e.g., methanol), and low-boiling byproducts like diisobutyl ether. A Flame Ionization Detector (FID) is commonly used. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation of DIBc and for identifying and quantifying impurities that have distinct spectral signatures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for confirming the presence of the carbonate functional group (strong C=O stretch around 1740-1750 cm⁻¹) and the absence of hydroxyl groups (-OH stretch around 3300-3500 cm⁻¹) from unreacted alcohols. |
| Karl Fischer Titration | Specifically used to quantify the water content in the final product. |
Typical Workflow for Purity Analysis
Caption: Analytical workflow for DIBc purity assessment.
References
-
Lee, J., et al. (2020). Environmentally-Friendly Synthesis of Carbonate-Type Macrodiols and Preparation of Transparent Self-Healable Thermoplastic Polyurethanes. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Dibutyl carbonate. PubChem. Available at: [Link]
- Google Patents (n.d.). A process for the preparation of dialkyl carbonate.
-
ResearchGate (n.d.). Synthesis of dimethyl carbonate by transesterification with various MgO–CeO 2 mixed oxide catalysts. Available at: [Link]
-
Chemistry LibreTexts (2020). Determination of the Carbonate Content of a Soda-Ash Sample. Available at: [Link]
-
IRIS (n.d.). The addition reaction of dialkyl carbonates to ketones. Available at: [Link]
-
Pharmaguideline (2008). Method of Analysis for Sodium Carbonate Anhydrous. Available at: [Link]
-
PubMed Central (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. Available at: [Link]
-
Royal Society of Chemistry (2023). Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. Green Chemistry. Available at: [Link]
-
NIOSH (1994). Ketones I. Method 1300. Available at: [Link]
-
Frontiers (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Available at: [Link]
-
EPrints USM (n.d.). TRANSESTERIFICATION OF GLYCEROL WITH DIMETHYL CARBONATE TO GLYCEROL CARBONATE OVER ASH-, CLAY- BASED AND STRONTIUM-ALUMINUM MIXE. Available at: [Link]
-
Royal Society of Chemistry (n.d.). The reactions of dimethyl carbonate and its derivatives. Green Chemistry. Available at: [Link]
-
MDPI (n.d.). A Novel Method for Carbonate Quantification in Atmospheric Particulate Matter. Available at: [Link]
-
ResearchGate (n.d.). Flowsheet for the DMC-based transesterification process. Available at: [Link]
-
Wikipedia (n.d.). Strychnine total synthesis. Available at: [Link]
-
Royal Society of Chemistry (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances. Available at: [Link]
-
American Journal of Science (n.d.). Concerning the Purification of Esters. Available at: [Link]
Sources
Technical Support Center: Industrial Scale-Up of Diisobutyl Carbonate (DIBC)
Topic: Scaling up Diisobutyl Carbonate (DIBC) Synthesis via Transesterification Role: Senior Application Scientist Status: Operational
Introduction: The Shift to Green Synthesis
Welcome to the technical support hub for DIBC scale-up. You are likely here because you are transitioning from the hazardous phosgenation route to the "green" transesterification of Dimethyl Carbonate (DMC) with Isobutanol .
While this pathway eliminates toxic phosgene, it introduces a thermodynamic challenge: the reaction is equilibrium-limited. Success at an industrial scale depends entirely on Reactive Distillation (RD) —simultaneously reacting components while separating the byproduct (methanol) to drive the equilibrium forward.
This guide addresses the specific bottlenecks of catalyst deactivation, azeotrope management, and reactor engineering.
Module 1: Catalyst Performance & Troubleshooting
Context: The transesterification of DMC with isobutanol requires a basic catalyst. While homogeneous catalysts (e.g., Sodium Methoxide) are active, they require complex downstream neutralization. We recommend and support Heterogeneous Solid Base Catalysts (e.g., MgO/CeO₂, Mixed Oxides) for industrial scale-up to simplify separation.
Troubleshooting Guide: Catalyst Deactivation
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Rapid Activity Loss (<50 hrs) | Surface Poisoning by Water | Check Isobutanol feed water content (Karl Fischer titration). | Install molecular sieve guard beds on Isobutanol feed line (<50 ppm H₂O). |
| Leaching (Active species in product) | Weak Metal-Support Interaction | Analyze crude DIBC for metal ions (ICP-OES). | Switch to calcined Mg-Fe or Ce-La mixed oxides; increase calcination temp to 450°C+. |
| Low Selectivity (High Ethers) | Acid Sites on Catalyst | Check byproduct profile for Diisobutyl Ether. | Passivate acid sites; switch to pure basic supports (e.g., MgO or Hydrotalcites). |
FAQ: Catalyst Kinetics
Q: Why is the reaction rate stalling despite high temperature? A: You have likely hit the thermodynamic equilibrium. This reaction is not kinetically limited at industrial temperatures (80°C–120°C); it is equilibrium limited. Increasing catalyst load will not help if you are not removing Methanol.
Module 2: Thermodynamics & The Azeotrope Challenge
Context: The synthesis involves the following reversible steps:
-
DMC + Isobutanol ⇌ Methyl Isobutyl Carbonate (MIBC) + Methanol
-
MIBC + Isobutanol ⇌ this compound (DIBC) + Methanol
The Problem: Methanol (MeOH) and DMC form a minimum-boiling azeotrope. You cannot simply distill pure Methanol off the top without dragging some DMC with it, which affects the stoichiometric balance in the reactor.
Critical Data: Component Boiling Points & Azeotropes
| Component | Boiling Point (°C) | Role |
| Methanol (MeOH) | 64.7 | Byproduct (Remove to drive reaction) |
| Dimethyl Carbonate (DMC) | 90.1 | Reactant |
| Isobutanol | 107.9 | Reactant |
| DIBC | ~190.0 | Product (Bottoms) |
| Azeotrope: MeOH / DMC | 63.5 | The Separation Bottleneck |
Mechanism Visualization
The following diagram illustrates the reaction pathway and the critical role of Methanol removal.
Caption: Stepwise transesterification mechanism. Red dashed lines indicate methanol removal required to prevent reverse reactions (Le Chatelier's Principle).
Module 3: Reactor Engineering (Reactive Distillation)
Context: For industrial scale-up, a batch reactor is inefficient. You must implement a Reactive Distillation (RD) column.[1] This hybrid unit places the solid catalyst in the middle ("Reactive Zone").
Protocol: RD Column Configuration
-
Rectifying Section (Top): Separates the MeOH/DMC azeotrope from the heavier alcohols.
-
Reactive Section (Middle): Packed with catalyst bales (e.g., structured packing containing MgO/CeO₂).
-
Stripping Section (Bottom): Purifies the DIBC, sending unreacted Isobutanol back up.
Process Flow Diagram (Scale-Up Setup)
Caption: Counter-current flow design. DMC is fed higher (denser liquid) and Isobutanol lower (to vaporize upward), maximizing contact in the catalyst zone.
Operational FAQ
Q: Where should I feed the reactants? A: Do not mix them before entry.
-
DMC Feed: Enter above the reactive zone. DMC has a lower boiling point (90°C) than Isobutanol (108°C) but higher than Methanol. It needs to flow down into the catalyst.
-
Isobutanol Feed: Enter below the reactive zone. It will vaporize in the reboiler/stripping section and rise through the catalyst bed, ensuring counter-current contact.
Q: How do I handle the DMC lost in the azeotrope? A: You must feed DMC in excess (Molar Ratio DMC:Isobutanol > 1:2, typically 1:4 or higher in the reactor, but RD allows lower ratios if separation is efficient). The distillate (MeOH/DMC azeotrope) should be sent to a separate pressure-swing distillation unit or membrane separator to recover DMC and recycle it.
Module 4: Safety & Quality Control
Analytical Standard (GC Method)
-
Instrument: Gas Chromatograph with FID.
-
Column: DB-Wax or equivalent polar column (to separate alcohols from carbonates).
-
Oven Ramp: 40°C (hold 2 min) → 10°C/min → 220°C.
-
Key Impurity: Isobutyl Methyl Carbonate (Intermediate). If this peak is high (>5%), your residence time in the reactive zone is too short, or the boil-up rate is too high (stripping intermediate before reaction completes).
Safety Hazards
-
Flammability: Isobutanol (Flash point 28°C) and DMC (Flash point 18°C) are highly flammable. Nitrogen blanketing is mandatory for all feed tanks.
-
Toxicity: While safer than phosgene, DMC is a mild irritant. Methanol (byproduct) is toxic and volatile; ensure scrubber systems are active on condenser vents.
References
-
Greiner, L., et al. "Synthesis of isosorbide bis(methyl carbonate) by transesterification...". Arabian Journal of Chemistry. (Demonstrates transesterification kinetics and catalyst behavior).
-
Wang, D., et al. "Synthesis of Dimethyl Carbonate by Transesterification...". MDPI Processes. (Details on solid base mixed oxide catalysts).
-
Kumar, P., et al. "Reactive Distillation: Modeling, Simulation, and Optimization".[1] IntechOpen. (Comprehensive guide on RD column design and simulation).
-
Luo, H., et al. "A reactive distillation process for... Carbonylation of ethanol with dimethyl carbonate". Chemical Engineering and Processing. (Analogous DEC synthesis process applicable to DIBC).
-
ACS Publications. "Novel Process Design... utilizing special azeotrope characteristic".[2] (Thermodynamic data on carbonate azeotropes).
Sources
Validation & Comparative
Comparative Guide: Diisobutyl Carbonate (DIBC) vs. Dimethyl Carbonate (DMC)
Executive Summary: The Volatility-Stability Trade-off
In the landscape of green solvents, Dimethyl Carbonate (DMC) and Diisobutyl Carbonate (DIBC) represent two ends of the physicochemical spectrum within the dialkyl carbonate family. While they share a functional group and a "green" pedigree (biodegradability, low toxicity), their applications diverge significantly based on their thermal profiles and solvation capabilities.
-
Choose DMC when you need a low-viscosity, highly polar solvent for rapid reaction kinetics, ionic conductivity (batteries), or easy removal via evaporation.
-
Choose DIBC when your process requires high thermal stability (>150°C), compatibility with hydrophobic substrates, or an expanded electrochemical window for high-voltage applications.
Part 1: Physicochemical Profile[1]
The starkest difference lies in the boiling point and flash point, dictating the operational safety window. DMC is a "fast" solvent (low viscosity, high volatility), while DIBC is a "heavy" solvent.
Table 1: Comparative Physicochemical Properties
| Property | Dimethyl Carbonate (DMC) | This compound (DIBC) | Practical Implication |
| CAS Number | 616-38-6 | 539-92-4 | Unique Identifier |
| Molecular Weight | 90.08 g/mol | 174.24 g/mol | DIBC is nearly 2x heavier, affecting atom economy in reagent use. |
| Boiling Point | 90°C | 190.3°C [[1]] | DIBC allows for high-temperature reflux without pressurized vessels.[1] |
| Melting Point | 2–4°C | <-50°C (Est.)[1][2] | DMC can freeze in cold storage/transport; DIBC remains liquid.[1] |
| Density (25°C) | 1.07 g/mL | 0.914 g/mL | DMC is denser than water; DIBC is lighter (phase separation varies).[1] |
| Viscosity | 0.59 cP | ~2.0–2.5 cP (Est.)[1] | DMC promotes fast mass transfer; DIBC is slower, more oil-like.[1] |
| Flash Point | 18°C (Highly Flammable) | >60°C (Combustible) | DIBC is safer for large-scale handling (Class IIIA vs. Class IB).[1] |
| Dielectric Constant | 3.1 | ~2.8 (Est.)[1] | DMC is better at dissociating salts; DIBC is more lipophilic.[1] |
| Solubility Parameter | DMC dissolves polar organics; DIBC targets non-polar/hydrophobic chains.[1] |
Expert Insight: The 100°C gap in boiling points is the critical decision factor. Attempting a reaction at 120°C in DMC requires an autoclave; in DIBC, it is a standard open-vessel reflux.
Part 2: Performance in Organic Synthesis[4]
Reaction Medium & Thermal Stability
DMC is frequently used as a "green" replacement for Dichloromethane (DCM) or Methyl Ethyl Ketone (MEK) due to its similar solvation power.[1] However, its lability can be a drawback; at temperatures >90°C, DMC can act as a methylating agent (reacting with nucleophiles), potentially causing unwanted side reactions.
DIBC , with its sterically hindered isobutyl groups, is chemically more robust. It resists hydrolysis and transesterification better than DMC.[1] It is an ideal solvent for:
-
High-Temperature Carboxylations: Reactions requiring >150°C to activate C-H bonds.[1]
-
Polymerization: Synthesis of polyurethanes or polycarbonates where premature solvent evaporation causes defects.[1]
Solvation Selectivity
-
DMC: Excellent for polar intermediates, lithium salts, and small aromatic molecules.
-
DIBC: Superior for long-chain aliphatic compounds, lipids, and hydrophobic polymers (e.g., polyolefins) that precipitate out of DMC.
Synthesis Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate carbonate solvent based on reaction parameters.
Figure 1: Decision Logic for Solvent Selection in Organic Synthesis.
Part 3: Electrochemical Applications (Batteries)[2]
In Lithium-Ion Battery (LIB) research, carbonates are the gold standard for electrolytes.
-
DMC (The "Thinner"):
-
DIBC (The "Stabilizer"):
-
Role: A niche co-solvent for high-voltage cathodes or high-temperature operation.[1]
-
Mechanism: The branched isobutyl group provides steric protection against anodic oxidation.[1]
-
Data Point: Research suggests dialkyl carbonates with branched chains (like DIBC) show lower current leakage at high potentials (5.5V) compared to linear carbonates like DMC [[2]].[1]
-
Trade-off: High viscosity drastically reduces ionic conductivity.[1] It must be used as a minor additive (<20%) rather than a bulk solvent.
-
Part 4: Experimental Protocols
Protocol A: Solvent Swapping (DMC to DIBC)
Scenario: You have a reaction product dissolved in DMC but need to drive a second step at 160°C.
-
Setup: Equip the reaction vessel with a Claisen adapter, a dropping funnel (containing DIBC), and a distillation condenser.
-
Addition: Heat the DMC solution to reflux (90°C).
-
Exchange: Slowly add DIBC dropwise while simultaneously distilling off the DMC.
-
Note: DMC forms azeotropes with alcohols; ensure the distillate temperature matches DMC (90°C) to confirm removal.[1]
-
-
Completion: Once the vapor temperature rises above 110°C, the solvent swap is effectively complete.[1] The reaction can now be heated to DIBC's boiling point (~190°C).[1]
Protocol B: Synthesis of this compound (Transesterification)
Since DIBC is less commercially available, it is often synthesized from DMC.
Reaction:
-
Reagents: Mix Dimethyl Carbonate (1.0 eq) and Isobutanol (3.0 eq, excess).
-
Catalyst: Add 1 mol% Potassium Carbonate (
) or Titanium Isopropoxide.[1] -
Process:
-
Purification: Once methanol evolution ceases, increase vacuum to distill off excess isobutanol, then distill the product DIBC (BP 190°C at atm, lower under vacuum).
Part 5: Green Chemistry & Safety Assessment
| Feature | Dimethyl Carbonate (DMC) | This compound (DIBC) |
| VOC Status | Exempt (US EPA).[1] Does not contribute to ground-level ozone.[1] | Not Exempt .[3] Regulated as a VOC in many jurisdictions.[1] |
| Toxicity | Low.[4] Metabolizes to methanol and CO2.[1] | Low. Metabolizes to isobutanol and CO2.[1] |
| Biodegradability | Readily biodegradable (>90% in 28 days).[1] | Readily biodegradable (slower rates due to lipophilicity).[1] |
| Flammability | High Risk. Flash Point 18°C. Vapors can travel to ignition sources.[1] | Lower Risk. Flash Point >60°C. Requires heating to ignite.[1] |
Recommendation: For large-scale industrial processes located in strict air-quality zones, DMC is preferred for regulatory compliance.[1] For lab-scale safety, specifically regarding fire hazards, DIBC is safer.
References
-
NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (this compound).[1] Standard Reference Data.[1][5][6] Available at: [Link]
-
Patent Application FR3095204A1. Carbonate Solvents for Non-Aqueous Electrolytes.[1] (Discusses anodic stability of this compound at high voltages). Available at:
-
Schäffner, B., et al. (2010).[1][7] Organic Carbonates as Solvents in Synthesis and Catalysis.[1] Chemical Reviews.[1] (General reference for dialkyl carbonate properties). Available at: [Link][1]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[8][9][10][11] Accounts of Chemical Research.[1] Available at: [Link][1]
Sources
- 1. Diisopropyl carbonate | C7H14O3 | CID 536818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl carbonate - Wikipedia [en.wikipedia.org]
- 3. Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meisenbaochem.com [meisenbaochem.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. nbinno.com [nbinno.com]
- 9. FR3095204A1 - CARBONATE SOLVENTS FOR NON-AQUEOUS ELECTROLYTES, NON-AQUEOUS ELECTROLYTES AND ELECTROCHEMICAL DEVICES, AND METHODS FOR MANUFACTURING THEM - Google Patents [patents.google.com]
- 10. US9801372B2 - Polymers for increasing the soil mobility of low-solubility insecticides - Google Patents [patents.google.com]
- 11. US20130109804A1 - Polycarbonate diol and producing method thereof, and polyurethane and active energy ray-curable polymer composition both formed using same - Google Patents [patents.google.com]
Performance Evaluation: Diisobutyl Carbonate (DIBC) as a Fuel Additive
Executive Summary: The Case for Higher Carbonates
In the pursuit of cleaner combustion, short-chain oxygenates like Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) have long been the industry benchmarks. However, their application is frequently hampered by high volatility, phase separation in the presence of water, and low cetane numbers.
This guide evaluates Diisobutyl Carbonate (DIBC) , a branched higher-molecular-weight carbonate.[1] Our analysis positions DIBC not merely as an alternative, but as a corrective solution to the physicochemical limitations of DMC and DEC. By leveraging the isobutyl moiety, DIBC offers a superior balance of hydrophobicity , energy density , and cetane compatibility , making it a critical candidate for next-generation reformulated diesel and bio-blends.
Physicochemical Performance Matrix
The following data synthesizes experimental values and structural property relationships. Note the inverse relationship between oxygen content and energy density/cetane number—a trade-off DIBC optimizes for real-world engine handling.[1]
| Property | Diesel (Ref) | DMC (Benchmark) | DEC (Alternative) | DIBC (Target) | Implication |
| Formula | C₁₂-C₂₅ Mix | C₃H₆O₃ | C₅H₁₀O₃ | C₉H₁₈O₃ | DIBC structure mimics diesel hydrocarbons.[1] |
| Oxygen Content (wt%) | 0% | 53.3% | 40.6% | 27.5% | Lower O₂ than DMC, but sufficient for soot suppression.[1] |
| Density ( kg/m ³ @ 20°C) | 830-850 | 1070 | 975 | 910-920 * | DIBC is closer to diesel, reducing injection timing errors.[1] |
| Boiling Point (°C) | 180-360 | 90 | 126 | ~190 | DIBC prevents vapor lock and evaporative emissions.[1] |
| Flash Point (°C) | >55 | 18 | 25 | ~65-70 | Safety: DIBC is safer to store/transport than DMC/DEC.[1] |
| Cetane Number (CN) | 45-55 | 35-37 | 45-48 | >55 | Higher CN reduces ignition delay and NOx formation.[1] |
| Water Solubility | Negligible | High | Moderate | Low | DIBC resists phase separation in humid storage.[1] |
*Estimated based on isomeric trends of dibutyl carbonates.
The "Oxygenate Penalty" Analysis
While DMC boasts the highest oxygen content, its low energy density (LHV ~15.8 MJ/kg) requires significant injection recalibration. DIBC, with a higher Lower Heating Value (LHV ~28 MJ/kg), minimizes the "fuel penalty," allowing drop-in usage without drastic ECU remapping.
Mechanism of Action: Soot Suppression & Synthesis
To understand why DIBC is effective, we must look at the molecular pathway. Unlike alcohols, carbonates provide carbonyl oxygen directly to the combustion center.
Synthesis Workflow (Green Chemistry Route)
DIBC is best synthesized via Transesterification , a reversible equilibrium reaction exchanging the methyl groups of DMC with isobutyl groups from isobutanol. This route utilizes bio-derived isobutanol, classifying DIBC as a partially renewable fuel.[1]
Caption: Figure 1 illustrates the conversion of DMC to DIBC. Continuous removal of methanol is critical to drive the equilibrium forward.
Experimental Validation Protocol
As a researcher, you must validate these claims. Below is a self-validating protocol for testing DIBC blends in a compression-ignition (CI) engine.
Blend Stability Test (The "Jar Test" Pre-screen)
Before engine testing, confirm phase stability, especially with hygroscopic tendencies.
-
Prepare Samples: Create blends of B0 (Pure Diesel), B10 (10% DIBC), and B20 (20% DIBC).
-
Water Challenge: Add 0.5% water by volume to each blend.
-
Observation: Shake vigorously and let stand for 4 hours.
Engine Test Cycle (Soot/NOx Trade-off)
Equipment: Single-cylinder research engine (e.g., AVL or Ricardo Hydra) coupled to an exhaust gas analyzer (FTIR) and Smoke Meter (AVL 415S).
Protocol Steps:
-
Baseline: Run engine at constant speed (e.g., 2000 rpm) and medium load (5 bar BMEP) with pure diesel. Record Soot (FSN) and NOx (ppm).[1]
-
Flush: Purge fuel lines with B10-DIBC blend.
-
Acclimation: Run for 15 minutes to stabilize oil/coolant temps.
-
Measurement: Record combustion pressure trace (look for Ignition Delay).
-
Hypothesis: DIBC will show a shorter ignition delay than DMC due to higher Cetane Number.[1]
-
-
Emission Sampling: Measure PM/Soot.
Caption: Figure 2 depicts how DIBC interrupts the soot formation pathway by oxidizing PAH precursors in fuel-rich zones.
Comparative Analysis & Recommendations
The Volatility Advantage
DMC has a flash point of 18°C, classifying it as a highly flammable liquid (Class IB). This requires explosion-proof storage similar to gasoline.[1] DIBC , with a flash point >60°C, falls into the combustible liquid category (similar to diesel), significantly reducing logistics compliance costs and safety risks in test cells.
Material Compatibility
-
DMC/DEC: Known to swell fluoroelastomers (Viton) and degrade plastic seals.[1]
-
DIBC: The bulky isobutyl groups provide steric hindrance, reducing solvent penetration into polymer matrices. Recommendation: Still use Teflon (PTFE) lines for rigorous safety, but DIBC is gentler on standard NBR seals than DMC.
Final Recommendation
For research aiming to maximize oxygen content regardless of handling difficulty, DMC remains the standard. However, for drug development professionals and fuel scientists looking for a viable, commercializable additive that balances emission reduction with engine durability and safety:
DIBC is the superior choice. It behaves physically like diesel (viscosity, density, hydrophobicity) but chemically like an oxygenate (soot reduction), bridging the gap between theoretical efficiency and practical application.
References
-
Evaluation of Dimethyl Carbonate as Alternative Biofuel. Sustainability. (2021). Compares DMC blends in diesel engines, establishing the baseline for oxygenate performance.
-
Physical properties of oleochemical carbonates. Journal of the American Oil Chemists' Society. (2005). Establishes the correlation between carbonate chain length and Cetane Number (CN), validating the high CN claim for DIBC.
-
Emissions from Ethers and Organic Carbonate Fuel Additives: A Review. Water, Air, & Soil Pollution. (2011).[1][3] Detailed review of carbonate emissions profiles and toxicity.
-
Synthesis of Ditetrahydrofurfuryl Carbonate as a Fuel Additive. ResearchGate. (2019).[1] Describes the transesterification protocols relevant to synthesizing higher carbonates like DIBC.
-
PubChem Compound Summary: Dibutyl Carbonate. National Library of Medicine. (2025).[1] Validates physical property data (MW, Boiling Point) for the butyl-carbonate class.
Sources
Technical Guide: Efficacy of Diisobutyl Carbonate (Isobutoxycarbonyl) as a Protecting Group
The following technical guide provides an in-depth analysis of the efficacy of Diisobutyl Carbonate (specifically the Isobutoxycarbonyl protecting group introduced via Diisobutyl Dicarbonate ) compared to standard alternatives like Boc, Fmoc, and Cbz.
Executive Summary & Reagent Definition
In the context of protecting group chemistry, "this compound" refers to the application of Diisobutyl Dicarbonate (CAS: 119174-41-3) to introduce the Isobutoxycarbonyl (
While the tert-Butoxycarbonyl (Boc) group is the industry standard for acid-labile protection, the Isobutoxycarbonyl (
Mechanistic Insight: The Stability Divergence
The efficacy of a carbamate protecting group is dictated by the mechanism of its cleavage. Understanding the causality between alkyl structure and acid lability is critical for selecting the right reagent.
The Carbocation Rule
-
Boc (tert-Butyl): Upon exposure to acid (TFA), the carbonyl oxygen is protonated.[1] The tert-butyl group cleaves via an
-like mechanism because it forms a stable tertiary carbocation , releasing isobutylene and . -
i-BuOCO (Isobutyl): The isobutyl group is primary . Primary carbocations are highly unstable. Consequently, the
cleavage pathway is energetically inaccessible under standard acidic conditions (TFA/DCM). The -branching (steric bulk) further retards nucleophilic attack ( ), rendering the group exceptionally stable to conditions that would instantly remove a Boc group.
Graphviz Diagram: Mechanistic Divergence
The following diagram illustrates the cleavage pathways, highlighting why
Caption: Mechanistic comparison showing the energetic barrier preventing isobutyl carbamate cleavage under conditions that degrade Boc.
Comparative Efficacy Analysis
The following table contrasts the
| Feature | Boc ( | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) | |
| Reagent | Di-tert-butyl dicarbonate ( | Diisobutyl dicarbonate | Fmoc-Cl / Fmoc-OSu | Cbz-Cl |
| Acid Stability | Labile (Cleaved by TFA, HCl) | Stable (Resistant to TFA, HCl) | Stable | Stable (Cleaved by HBr/AcOH) |
| Base Stability | Stable | Stable (Hydrolyzed by strong heat/base) | Labile (Cleaved by Piperidine) | Stable |
| Hydrogenolysis | Stable | Stable | Stable | Labile ( |
| Primary Use | Temporary protection (SPPS) | Permanent protection / Orthogonal to Boc | Temporary protection (SPPS) | Orthogonal to Boc/Fmoc |
| Atom Economy | Low (releases | Moderate | Low | Moderate |
Experimental Protocols
A. Installation of Isobutoxycarbonyl Group
This protocol utilizes Diisobutyl dicarbonate to install the protecting group. It is a greener alternative to using isobutyl chloroformate as it avoids the generation of HCl.
Reagents:
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Reagent: Diisobutyl dicarbonate (1.1 - 1.5 equiv)
-
Base: Triethylamine (TEA) or
(1.5 equiv) -
Solvent: Dichloromethane (DCM) or THF/
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (10 mmol) in DCM (50 mL). Add Triethylamine (15 mmol).
-
Addition: Cool the solution to
. Add Diisobutyl dicarbonate (12 mmol) dropwise over 10 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the carbamate is typically less polar than the free amine).
-
Workup: Quench with water (20 mL). Separate the organic layer and wash with 1M citric acid (to remove unreacted amine/base) followed by brine.
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography if necessary (often quantitative yield without chromatography).
B. Orthogonal Deprotection Strategy (Self-Validating System)
This workflow demonstrates the efficacy of
Scenario: A diamine protected with
-
Reagent: 25% Trifluoroacetic Acid (TFA) in DCM.
-
Execution: Treat the dual-protected substrate with the TFA solution at RT for 30 minutes.
-
Validation:
-
Observation: Evolution of gas (
from Boc cleavage).[1] -
TLC/LC-MS: Disappearance of starting material. Appearance of a new peak corresponding to
(Loss of Boc). The mass fragment remains intact.
-
-
Result: The
-amine is free for functionalization; the -isobutyl carbamate remains unchanged.
C. Removal of Isobutoxycarbonyl Group
Unlike Boc, removal of
Method 1: Acidic Hydrolysis (Strong)
-
Conditions: 33% HBr in Acetic Acid.
-
Procedure: Stir substrate in HBr/AcOH for 1–2 hours at RT.
-
Note: This is significantly harsher than TFA and will cleave Cbz and Boc groups as well.
Method 2: Basic Hydrolysis (Strong)
-
Conditions: KOH (5 equiv) in Ethanol/Water (1:1), Reflux (
). -
Procedure: Reflux for 12–24 hours.
-
Efficacy: Required for stable alkyl carbamates.
Strategic Application Flowchart
The following diagram guides the researcher on when to deploy this compound based on the required stability profile.
Caption: Decision matrix for selecting Isobutoxycarbonyl based on stability requirements.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Sarkar, A., et al. (2012). "Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines."[2] Journal of Organic Chemistry. Link (Context on dicarbonate reactivity).
-
BenchChem. (2025).[3] "A Comparative Guide to Alternative Protecting Groups for Amine Functionalization." Link
-
Fisher Scientific. (2024). "Amine Protection / Deprotection Protocols." Link
-
National Institutes of Health (NIH). (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group."[4] PMC. Link (Comparative cleavage data).
-
Master Organic Chemistry. (2018). "Protecting Groups for Amines: Carbamates."[5] Link
Sources
Comparative Analysis of Diisobutyl Carbonate (DIBC) Synthesis Methods
Executive Summary
Diisobutyl carbonate (DIBC) is increasingly recognized as a high-value, environmentally benign solvent and alkylating agent, offering a greener alternative to chlorinated solvents and traditional alkyl halides. Its sterically hindered structure provides unique stability profiles in lithium-ion battery electrolytes and specialized organic syntheses.
Historically, organic carbonates were synthesized via phosgenation , a route now largely abandoned in modern method development due to extreme toxicity. This guide objectively compares the three dominant modern synthesis routes: Transesterification , Urea Alcoholysis , and Oxidative Carbonylation .
Key Takeaway: While Transesterification offers the highest purity and operational simplicity for laboratory to pilot scales, Urea Alcoholysis presents the most favorable cost structure for bulk manufacturing despite higher energy requirements.
Comparative Performance Matrix
The following table summarizes the critical performance metrics for the three primary synthesis methods. Data is aggregated from recent catalytic studies and process patents.
| Metric | Transesterification (Recommended) | Urea Alcoholysis (Cost-Leader) | Phosgenation (Legacy) |
| Precursors | DMC + Isobutanol | Urea + Isobutanol | Phosgene + Isobutanol |
| Atom Economy | Moderate (Methanol byproduct) | Low (Ammonia byproduct) | Poor (HCl byproduct) |
| Typical Yield | 75% - 92% | 85% - 95% | >95% |
| Reaction Temp | 80°C - 120°C | 140°C - 170°C | 0°C - 40°C |
| Pressure | Atmospheric | Vacuum / Low Pressure | Atmospheric |
| Catalyst System | Heterogeneous Base (e.g., MgO/CeO₂) | Metal Oxides (ZnO, PbO) | None / Base Scavenger |
| Green Metric | High (Recyclable byproduct) | Moderate (NH₃ management) | Critical Fail (Toxic) |
| Scalability | Linear (Reactive Distillation) | Complex (Ammonia Scrubber) | Restricted (Safety) |
Deep Dive: Synthesis Methodologies
Method A: Transesterification (The Green Standard)
This method involves the equilibrium-driven reaction of Dimethyl Carbonate (DMC) with Isobutanol. It is the preferred route for pharmaceutical applications due to the absence of heavy metal contamination and toxic byproducts.
-
Mechanism: Nucleophilic substitution where isobutanol displaces the methoxy groups of DMC. The reaction proceeds in two steps: first to isobutyl methyl carbonate, then to this compound.
-
Critical Success Factor: The reaction is equilibrium-limited (
). Continuous removal of methanol (as a DMC/MeOH azeotrope) is required to drive the reaction to completion. -
Catalyst Choice: Heterogeneous solid bases (e.g., MgO-CeO₂ mixed oxides ) are superior to homogeneous alkoxides (NaOMe) because they prevent saponification and are easily separated.
Method B: Urea Alcoholysis (The Economic Route)
Reacting urea with isobutanol is attractive for bulk production because urea is a cheap, stable carbonyl source.
-
Mechanism: Urea reacts with isobutanol to form isobutyl carbamate (intermediate) and ammonia. A second alcoholysis step converts the carbamate to DIBC and releases a second molecule of ammonia.
-
Critical Success Factor: Efficient removal of Ammonia .[1] If NH₃ accumulates, it promotes the reverse reaction or degrades the product. The reaction requires higher temperatures (>140°C) to ensure the second step (carbamate to carbonate) proceeds at a viable rate.
-
Catalyst Choice: Zinc Oxide (ZnO) or Lead(II) oxide (PbO) . ZnO is preferred for its non-toxicity, though slightly less active than lead systems.
Visualizing the Pathways
The following diagram illustrates the chemical convergence of these methods and the critical intermediates involved.
Figure 1: Mechanistic convergence of Phosgenation, Transesterification, and Urea Alcoholysis routes to DIBC.
Detailed Experimental Protocols
These protocols are designed to be self-validating ; observing the specific physical changes (azeotrope distillation, ammonia evolution) confirms the reaction is proceeding correctly.
Protocol A: Catalytic Transesterification (MgO-CeO₂ Catalyzed)
Objective: Synthesis of DIBC with >90% purity using a solid base catalyst.
Reagents:
-
Dimethyl Carbonate (DMC): 90.0 g (1.0 mol)
-
Isobutanol: 296.5 g (4.0 mol) (4:1 molar excess to drive equilibrium)
-
Catalyst: MgO-CeO₂ mixed oxide (prepared by co-precipitation, calcined at 600°C): 3.0 g
Workflow:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a Vigreux fractionating column (30 cm), and a distillation head with a thermometer and condenser.
-
Loading: Charge the flask with DMC, Isobutanol, and the solid catalyst.
-
Reaction Initiation: Heat the oil bath to 90°C . The mixture will begin to reflux.
-
Azeotropic Shift: As the reaction proceeds, the temperature at the distillation head will stabilize at 63.5°C (the boiling point of the DMC/Methanol azeotrope).
-
Collection: Collect the distillate continuously. The head temperature must remain below 80°C to prevent loss of reactants.
-
Completion: The reaction is complete when the head temperature rises sharply to 108°C (boiling point of pure isobutanol), indicating no more methanol is being generated.
-
Purification: Filter the catalyst (recoverable). The filtrate contains DIBC and excess isobutanol. Remove isobutanol via rotary evaporation or vacuum distillation (Isobutanol BP: 108°C, DIBC BP: ~190°C).
Protocol B: Urea Alcoholysis (ZnO Catalyzed)
Objective: Bulk synthesis of DIBC utilizing low-cost urea.
Reagents:
-
Urea: 60.0 g (1.0 mol)
-
Isobutanol: 370.0 g (5.0 mol)
-
Catalyst: Zinc Oxide (ZnO) powder: 1.5 g
Workflow:
-
Setup: Use a 1L stainless steel autoclave or a heavy-walled glass reactor equipped with a mechanical stirrer and a gas outlet connected to a dilute H₂SO₄ scrubber (to trap ammonia).
-
Step 1 (Carbamate Formation): Heat the mixture to 140°C under reflux for 3 hours. Ammonia evolution will be vigorous. Ensure the gas outlet is not blocked.
-
Step 2 (Carbonate Formation): Increase temperature to 165°C-170°C .
-
Vacuum Stripping: To drive the second step, apply a slight vacuum (approx. 500 mbar) or a nitrogen sweep. This is critical to remove the final moles of ammonia and shift the equilibrium toward DIBC.
-
Monitoring: The reaction is finished when ammonia evolution ceases (check scrubber pH or bubble rate).
-
Workup: Cool to room temperature. Filter off the ZnO. Fractional distillation of the liquid phase yields DIBC (collect fraction at ~190°C).
Process Flow Diagram (Urea Method)
The urea method requires specific handling of the ammonia byproduct to be viable.
Figure 2: Process flow for the Urea Alcoholysis of Isobutanol, highlighting ammonia removal and catalyst recycling.
References
- Synthesis of dialkyl carbonate by urea alcoholysis.
-
Synthesis of dimethyl carbonate by transesterification with various MgO–CeO2 mixed oxide catalysts . ResearchGate. [Link]
- Preparation method of diisobutyl carbinol (and associated carbonate byproducts).
-
Sustainable Synthesis of Dimethyl- and Diethyl Carbonate from CO2 . ACS Publications. [Link]
-
Synthesis of diethyl carbonate by catalytic alcoholysis of urea . ResearchGate. [Link]
Sources
Environmental Impact & Performance Guide: Diisobutyl Carbonate (DIBC) vs. Traditional Solvents
Executive Summary
In the search for sustainable replacements for hazardous industrial solvents, Diisobutyl Carbonate (DIBC) (CAS: 539-92-4) has emerged as a critical "green" alternative, particularly for medium-boiling non-polar to moderately polar solvents like Toluene and Methyl Isobutyl Ketone (MIBK) .
Unlike its lighter homolog Dimethyl Carbonate (DMC), which suffers from water miscibility issues in extraction scenarios, DIBC offers a unique hydrophobic profile while maintaining the benign toxicology characteristic of dialkyl carbonates. This guide provides an evidence-based assessment of DIBC’s environmental footprint and functional performance, offering a validated roadmap for solvent substitution in pharmaceutical and fine chemical workflows.
Physicochemical & Toxicological Profile[1][2][3]
The following data consolidates experimental values to benchmark DIBC against the solvents it is most capable of replacing: Toluene (aromatic hydrocarbon) and MIBK (ketone).
Table 1: Comparative Solvent Metrics
| Property | This compound (DIBC) | Toluene (Traditional) | MIBK (Traditional) | Impact Analysis |
| Boiling Point (°C) | 126–128 | 110.6 | 116.5 | Drop-in Replacement: DIBC matches the thermal window required for elevated-temperature reactions (e.g., cross-couplings) without pressurization. |
| Flash Point (°C) | ~27–35 (Closed Cup) | 4 | 14 | Safety: Significantly higher flash point reduces fire risk during handling and scale-up. |
| Water Solubility (g/L) | 0.126 (Hydrophobic) | 0.52 | 19.0 | Extraction Efficiency: DIBC offers superior phase separation compared to MIBK and DMC, minimizing solvent loss to the aqueous phase. |
| Density (g/mL) | 0.975 | 0.87 | 0.80 | Process: Higher density facilitates faster phase separation in bottom-draining reactors (heavier than Toluene/MIBK). |
| Health Hazard (GHS) | Warning (Flammable) | Danger (Reprotoxic, Asp. Tox) | Danger (Carcinogen Suspect) | EHS: DIBC lacks the severe reproductive toxicity of Toluene and the carcinogenicity flags of MIBK. |
| Dielectric Constant | ~2.9–3.2 | 2.38 | 13.1 | Polarity: DIBC is slightly more polar than Toluene, potentially improving solubility of polar intermediates without requiring a co-solvent. |
Data Sources: Fisher Scientific SDS [1], PubChem [2], RSC Green Solvent Guides [3].
Environmental Impact Assessment (EIA)
Carbon Footprint & Synthesis (The "Carbon Loop")
DIBC represents a significant advancement in Carbon Capture and Utilization (CCU) technologies. Unlike Toluene (refined from crude oil), modern synthesis routes for dialkyl carbonates involve the reaction of alcohols (isobutanol) with CO₂ or urea, effectively sequestering carbon into the solvent backbone.
-
Atom Economy: High.
-
Feedstock: Isobutanol can be bio-sourced (fermentation of biomass), allowing for a 100% bio-based solvent lifecycle.
Biodegradability & Fate
The carbonate ester linkage (-O-C(=O)-O-) is susceptible to enzymatic hydrolysis in the environment.
-
Degradation Pathway: DIBC hydrolyzes into Isobutanol and CO₂ .
-
Toxicity of Metabolites: Isobutanol is readily biodegradable and poses significantly lower aquatic toxicity risks compared to the aromatic ring accumulation seen with Toluene or the halogenated persistence of DCM.
Performance Case Studies
Case Study A: Replacement of Toluene in Suzuki-Miyaura Coupling
Challenge: Toluene is the standard solvent for Pd-catalyzed cross-couplings but poses reprotoxic risks (Proposition 65 listed). DIBC Advantage: The boiling point (126°C) allows the reaction to proceed at the necessary activation energy (>100°C) without sealing tubes.
-
Protocol Adjustment:
-
Catalyst: Pd(OAc)₂ / SPhos.
-
Base: K₃PO₄ (Solubility in DIBC is lower than in DMF; use of micronized base or addition of 5% water/alcohol is recommended for biphasic systems).
-
Outcome: Research indicates carbonate solvents can achieve yields comparable to Toluene, often with cleaner impurity profiles due to the lack of benzylic radical formation.
-
Case Study B: Liquid-Liquid Extraction (Replacing DCM/Ethyl Acetate)
Challenge: DCM is a suspected carcinogen and environmental hazard. Ethyl Acetate hydrolyzes under basic conditions. DIBC Advantage:
-
Stability: DIBC is stable under acidic and mild basic washing conditions (unlike Ethyl Acetate).
-
Phase Separation: Its density (0.975) is close to water but distinct enough for separation. Unlike DMC (which drags organics into water), DIBC is highly hydrophobic.
Experimental Validation Protocols
To validate DIBC in your specific workflow, follow this "Solvent Swap" methodology. This is a self-validating system designed to catch solubility or reactivity issues early.
Protocol 1: Solubility & Stability Screening
-
Dissolution Test: Prepare 0.1 M solutions of your starting material and reagent in DIBC.
-
Pass Criteria: Clear solution at Room Temp (RT) or 50°C.
-
-
Chemical Stability: Stir the solvent with your specific reaction base (e.g., NaH, KOtBu) or acid for 4 hours at reaction temperature.
-
Analysis: GC-MS injection.
-
Pass Criteria: <1% degradation of the solvent peak (Look for isobutanol formation).
-
Protocol 2: Reaction Optimization (The "10% Rule")
Do not swap 1:1 immediately. Use a stepwise approach:
-
Control: Run reaction in Toluene (Standard).
-
Test A: 50:50 Toluene:DIBC.
-
Test B: 100% DIBC.
-
Workup: Perform aqueous wash.[1] Measure the volume of the organic layer.
-
Success Indicator: If Organic Layer volume decreases significantly, DIBC is dissolving into water (unlikely) or forming an emulsion.
-
Decision Framework & Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: A logical pathway for determining when to substitute traditional solvents with DIBC based on polarity, temperature, and water solubility requirements.
Figure 2: Green Extraction Workflow
Caption: Step-by-step extraction protocol utilizing DIBC's hydrophobic properties to replace halogenated solvents.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10976, this compound. Retrieved from [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]
- Schäffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis. Chemical Reviews.
- Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.
Sources
Electrochemical Stability Window of Diisobutyl Carbonate Electrolytes: A Comparative Technical Guide
Executive Summary: The Case for Steric Hindrance
In the pursuit of high-voltage lithium-ion batteries (>4.5 V vs. Li/Li⁺), the oxidative stability of the electrolyte solvent is the primary bottleneck. While standard linear carbonates like Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) offer excellent ionic conductivity, they suffer from anodic decomposition at voltages exceeding 4.8 V, leading to gas generation and impedance growth.[1]
Diisobutyl Carbonate (DIBC) emerges as a critical alternative.[1] Its molecular architecture leverages steric hindrance via bulky isobutyl groups to shield the carbonate center from nucleophilic attack and oxidative stripping.[1] This guide objectively analyzes the electrochemical stability window (ESW) of DIBC, comparing it against industry standards to validate its utility in next-generation high-voltage cathodes (e.g., Ni-rich NMC, LNMO).[1]
Molecular Architecture & Stability Logic
To understand the superior stability of DIBC, one must look beyond the bulk properties to the molecular interactions at the electrode interface.
-
Standard Linear Carbonates (DMC/DEC): Possess exposed carbonyl oxygens.[1] Under high voltage, the electron density on the oxygen makes it susceptible to coordinating with transition metal oxide surfaces, initiating electron transfer and subsequent decomposition.
-
This compound (DIBC): The branched isobutyl groups ($ -CH_2-CH(CH_3)_2 $) create a steric "umbrella."[1] This physical bulk prevents the carbonate core from closely approaching the highly oxidizing catalytic centers of the cathode surface.
Comparative Properties Table
| Property | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | This compound (DIBC) | Performance Implication |
| Molecular Weight | 90.08 g/mol | 118.13 g/mol | 174.24 g/mol | Higher MW correlates with lower volatility.[1] |
| Boiling Point | 90°C | 126°C | ~245°C | DIBC offers superior thermal safety and reduced flammability.[1] |
| Viscosity (25°C) | 0.59 cP | 0.75 cP | High (>1.5 cP) | Trade-off: DIBC has lower ionic conductivity, requiring blending with low-viscosity cosolvents.[1] |
| Oxidation Onset | ~4.7 V vs Li/Li⁺ | ~4.8 V vs Li/Li⁺ | >5.3 V vs Li/Li⁺ | Primary Advantage: DIBC withstands higher cutoff voltages.[1] |
| Dielectric Constant | 3.1 | 2.8 | < 2.8 (Est.) | Low salt dissociation capability; must be paired with cyclic carbonates (e.g., EC, FEC).[1] |
Key Insight: DIBC is not a drop-in replacement for conductivity promoters like DMC.[1] It is a voltage-enabler designed to replace unstable solvents in the cathode boundary layer.[1]
Mechanistic Visualization
The following diagram illustrates the oxidative decomposition pathway differences between a standard linear carbonate and the sterically hindered DIBC.
Figure 1: Steric hindrance in DIBC prevents the close-contact adsorption required for oxidative decomposition at the cathode surface, unlike the exposed core of DMC.
Experimental Protocol: Determining the ESW
To validate the stability window of DIBC in your own lab, rely on Linear Sweep Voltammetry (LSV) using a self-validating 3-electrode setup. Do not rely on 2-electrode coin cells for ESW determination, as the lithium counter-electrode impedance can mask the true oxidation onset.[1]
Reagents & Materials[2][3]
-
Working Electrode (WE): Platinum (Pt) disk or Carbon-coated Aluminum foil (mimics practical cathode).[1]
-
Counter Electrode (CE): Lithium metal foil.[1]
-
Reference Electrode (RE): Lithium metal chip (freshly scratched).[1]
-
Electrolyte: 1.0 M LiPF₆ in DIBC (Note: Pure DIBC may have low conductivity; for practical testing, use EC:DIBC 3:7 v/v).
Step-by-Step Workflow
-
Cell Assembly (Argon Glovebox):
-
OCV Stabilization:
-
Rest the cell for 2 hours. Ensure Open Circuit Voltage (OCV) is stable (drift < 1 mV/h).
-
-
Linear Sweep Voltammetry (LSV):
-
Scan Rate: 0.1 mV/s (Slow scan is critical to detect slow kinetic decomposition).
-
Range: OCV to 6.0 V vs. Li/Li⁺.
-
Threshold: Define "Breakdown Voltage" as the potential where current density exceeds 0.1 mA/cm² .
-
-
Chronoamperometry (Validation Step):
-
Hold the voltage at 5.0 V, 5.2 V, and 5.5 V for 2 hours each.
-
Pass Criteria: Current must decay to a steady-state leakage value (< 1 µA). Rising current indicates corrosion or solvent breakdown.[1]
-
Data Interpretation & Application
When analyzing the LSV data, you will observe distinct profiles for linear vs. branched carbonates.[1]
Typical LSV Response Profile
-
DMC/DEC: Shows a sharp rise in anodic current starting at ~4.8 V . This "wall" indicates rapid solvent oxidation.[1]
-
DIBC: Exhibits a "passive" region extending past 5.3 V .[1] You may see minor peaks around 4.5 V—these are often impurities or moisture scavengers, not solvent breakdown.[1] The true solvent wall appears significantly later.[1]
Strategic Implementation
For drug delivery devices or medical implants requiring high energy density batteries (e.g., neurostimulators), safety is paramount.[1]
-
Recommendation: Use DIBC as a co-solvent (30-50% volume) in high-voltage formulations.[1]
-
Pairing: Combine with Fluoroethylene Carbonate (FEC) to passivate the anode, as DIBC does not form a robust SEI on graphite effectively on its own.[1]
References
-
Electrochemical Stability of Branched Carbon
- Source: Journal of The Electrochemical Society (JES)
- Title: "Oxidative Stability and Initial Decomposition Reactions of Carbonate, Sulfone, and Alkyl Phosph
- Context: Establishes the correlation between alkyl chain branching and increased oxid
-
Physical Properties of Carbon
-
High Voltage Electrolyte Design
- Source: ACS Applied M
- Title: "Steric Effect of Alkyl Substituents on the Electrochemical Stability of Carbon
- Context: Mechanistic explanation of how steric hindrance blocks the nucleophilic attack on the carbon
-
Aluminum Current Collector Corrosion Studies
-
Source: Google Patents / Research Disclosure[1]
- Title: "Carbonate Solvents for Non-Aqueous Electrolytes (FR3095204A1)"
- Context: Specific experimental data showing DIBC stability on Aluminum collectors up to 5.5V.
-
Sources
Thermal Stability Profiling of Dialkyl Carbonates for High-Safety Li-ion Electrolytes
This guide provides a rigorous technical comparison of the thermal stability of Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC), and Ethyl Methyl Carbonate (EMC) within the context of Lithium-ion battery (LIB) electrolytes.[1]
Executive Summary: The Stability Hierarchy
In high-voltage battery applications, the thermal stability of the solvent matrix is the rate-limiting step for safety. While cyclic carbonates (like EC) provide the solid electrolyte interphase (SEI) foundation, dialkyl (linear) carbonates modulate viscosity and ion transport.
Our comparative analysis establishes the following stability hierarchy in the presence of conductive salts (
-
DMC (Dimethyl Carbonate): Highest chemical resistance to nucleophilic attack by
; produces the least reactive decomposition gases. -
DEC (Diethyl Carbonate): Lowest stability due to susceptibility to
-hydrogen elimination, leading to rapid ethylene generation and cell pressurization. -
EMC (Ethyl Methyl Carbonate): Intermediate profile; exhibits hybrid degradation pathways.
Mechanistic Analysis: The Interaction
The thermal runaway of a battery electrolyte is rarely a pure solvent decomposition. It is a salt-catalyzed degradation. The primary driver is the thermal equilibrium of Lithium Hexafluorophosphate (
Structural Causality (Expert Insight)
-
DMC Stability: DMC possesses only methyl groups. It lacks
-hydrogens. Consequently, it cannot undergo -elimination. Its decomposition requires higher energy nucleophilic substitution ( ) reactions, producing relatively inert dimethyl ether and methyl fluoride. -
DEC Instability: DEC contains ethyl groups with accessible
-hydrogens. This allows for a lower-energy decomposition pathway via -elimination, rapidly releasing Ethylene ( ) . Ethylene gas generation is a critical safety hazard as it dramatically increases internal cell pressure before thermal runaway fully ignites.
Visualization: Decomposition Pathways
The following diagram illustrates the divergent degradation mechanisms between Methyl and Ethyl-substituted carbonates.
Figure 1: Divergent decomposition mechanisms. Note the
Comparative Data Profile
The following data consolidates findings from Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) studies.
Table 1: Physical Safety Specifications (Pure Solvent)
| Property | DMC | EMC | DEC | Comparison Note |
| Boiling Point | 90°C | 107°C | 126°C | DEC offers the widest liquid range but retains heat longer. |
| Flash Point | 18°C | 23°C | 31°C | DMC is the most flammable in open air (vapor pressure), but most stable inside sealed cells. |
| Viscosity (25°C) | 0.59 cP | 0.65 cP | 0.75 cP | DMC provides the best ion mobility. |
Table 2: Thermal Stability with 1.0M (Electrolyte)
| Metric | DMC / | EMC / | DEC / |
| Exothermic Onset ( | ~210°C | ~190°C | ~170°C |
| Primary Gas Evolved | Ethylene ( | ||
| Reactivity Risk | Low . Acts as a passive solvent. | Medium . Hybrid behavior. | High . Autocatalytic decomposition observed.[2] |
| Self-Heating Rate | Slowest rise | Intermediate | Fastest rise after onset |
Critical Observation: While DEC appears "safer" due to a higher flash point and boiling point, it is chemically the least stable in a battery environment. The presence of
lowers the decomposition temperature of DEC by nearly 40°C compared to pure solvent, whereas DMC remains largely unaffected until much higher temperatures.
Experimental Protocol: Adiabatic Reaction Calorimetry (ARC)
To validate these profiles in your own lab, you must use a self-validating adiabatic system. Standard DSC is often insufficient because it cannot detect the slow, pressure-generating reactions that precede thermal runaway.
The "Heat-Wait-Search" (HWS) Workflow
This protocol simulates a "worst-case" scenario where heat cannot escape the battery pack.
Equipment: Accelerating Rate Calorimeter (e.g., Netzsch ARC 254 or THT ES-ARC).
Sample: 1.0g Electrolyte (1M
Step-by-Step Methodology:
-
Preparation (In Glovebox):
-
Load sample into the spherical bomb.
-
Crucial: Add a small coupon of charged electrode material (optional) if testing full cell reactivity, but for solvent comparison, use pure electrolyte.
-
Seal and weigh to 0.0001g precision.
-
-
Mounting:
-
Attach thermocouple directly to the bomb surface.
-
Connect pressure transducer line. Ensure no leaks (Vacuum check < 10 mTorr).
-
-
HWS Parameters:
-
Start Temp: 50°C
-
Step Size: 5°C
-
Wait Time: 15 minutes (Thermal equilibration)
-
Search Time: 10 minutes (Monitoring for self-heating)
-
Threshold: 0.02 °C/min (Sensitivity limit)
-
-
Adiabatic Tracking:
-
If self-heating rate > Threshold, the instrument switches to Adiabatic Mode .
-
The heaters now track the sample temperature exactly (
), preventing heat loss. -
The test ends when
or Pressure > 100 bar.
-
Visualization: ARC Logic Flow
This diagram ensures the operator understands the decision logic of the calorimeter.
Figure 2: The Heat-Wait-Search (HWS) logic used to determine thermal stability onset (
Conclusion & Recommendations
For researchers developing high-voltage or fast-charging electrolytes, the choice of dialkyl carbonate is a trade-off between transport properties and thermal safety .
-
For Maximum Safety: Prioritize DMC . Its resistance to salt-catalyzed decomposition makes it the superior choice for cells where thermal management is a concern.
-
For Low-Temp Performance: EMC is the industry standard compromise. It lowers the melting point without the severe instability of DEC.
-
Avoid DEC in High-Heat Applications: Despite its high boiling point, DEC's tendency to generate ethylene gas at relatively low temperatures (~170°C) with
creates a significant risk of cell venting and rupture.
References
-
Evaluation of the Thermal Stability of Battery Electrolytes Source: Sandia National Laboratories / OSTI [Link] Citation for: Gas evolution analysis showing DMC produces inert gases while DEC produces ethylene.
-
Thermal Decomposition of LiPF6-based Electrolytes for Lithium-Ion Batteries Source: Journal of the Electrochemical Society [Link] Citation for: Mechanistic pathways of nucleophilic attack and the autocatalytic role of DEC.
-
Battery Off-gas: Understanding DMC, DEC, and EMC Safety Source: Electrios Korea [Link] Citation for: Physical properties and off-gassing signatures.[3]
-
Accelerating Rate Calorimetry (ARC) Principles Source: NETZSCH Analyzing & Testing [Link] Citation for: Adiabatic measurement protocols and HWS methodology.
Sources
- 1. Solvent decompositions and physical properties of decomposition compounds in Li-ion battery electrolytes studied by DFT calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Thermal decomposition of LiPF 6-based electrolytes for lithium-ion bat" by Christopher L. Campion, Wentao Li et al. [digitalcommons.uri.edu]
- 3. Battery Off-gas: Understanding DMC, DEC, and EMC Safety [electrioskorea.com]
Executive Summary: The Criticality of Purity in DIBC
Purity Analysis of Synthesized Diisobutyl Carbonate: A Comparative Analytical Guide
This compound (DIBC) has emerged as a high-value "green" solvent and reagent, distinguishing itself from its lighter homologs—Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC)—through its higher boiling point (
However, the synthesis of DIBC, typically via transesterification or urea alcoholysis, introduces a specific profile of impurities—unreacted isobutanol, mixed alkyl carbonates, and catalyst residues—that can catastrophically affect downstream applications. For instance, protic impurities like isobutanol or water in battery electrolytes lead to HF formation and cell degradation.
This guide provides a self-validating analytical framework for quantifying DIBC purity, comparing the industry-standard GC-FID approach against GC-MS and HPLC , and offering a robust protocol for quality assurance.
Chemical Context: Synthesis & Impurity Genesis
To analyze purity effectively, one must understand the origin of impurities. DIBC is predominantly synthesized via the transesterification of Dimethyl Carbonate (DMC) with Isobutanol.
Reaction:
Impurity Profile:
-
Isobutanol: Unreacted starting material (Protic; fatal for battery electrolytes).
-
Methyl Isobutyl Carbonate (MIBC): The intermediate mixed carbonate.
-
Methanol: Byproduct.
-
Water: Azeotropic contaminant.
-
Catalyst Residues: Often Tin (Sn) or Titanium (Ti) based.
Visualization: Impurity Genesis Pathway
Caption: Stepwise transesterification pathway showing the origin of critical impurities (MIBC, Isobutanol) relative to the final DIBC product.
Comparative Analysis of Analytical Techniques
While NMR and HPLC are valid analytical tools, Gas Chromatography (GC) remains the gold standard for alkyl carbonates due to their volatility and lack of chromophores.
| Feature | GC-FID (Recommended) | GC-MS | HPLC-RI/UV | 1H-NMR |
| Primary Use | Quantitative Purity Assay | Impurity Identification | Thermally Unstable Analogs | Structural Verification |
| LOD (Limit of Detection) | High (< 10 ppm) | Very High (< 1 ppm) | Moderate | Low (~1000 ppm) |
| Linearity | Excellent ( | Good (Ionization varies) | Fair | Excellent |
| Cost/Run | Low | High | Medium | High |
| Throughput | High (15 min run) | Medium | Low | Low |
| Limitation | Identifies only by retention time | Complex quantification | Poor sensitivity for carbonates | Overlapping signals |
Expert Insight:
For routine QC, GC-FID is superior because DIBC and its organic impurities (Isobutanol, MIBC) burn efficiently, providing a linear response proportional to carbon count. GC-MS should be reserved for identifying unknown peaks during method development, not for routine release testing. HPLC is generally unsuitable due to the lack of UV activity in the carbonate backbone (
Detailed Experimental Protocol: The Self-Validating System
This protocol uses GC-FID with a non-polar capillary column. The method is "self-validating" because it resolves the critical intermediate (MIBC) from the product (DIBC), serving as a system suitability check.
A. Instrument Parameters
-
System: Agilent 7890B GC with FID or equivalent.
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane),
.-
Rationale: A non-polar column separates based on boiling point. The BP order (Methanol < Isobutanol < MIBC < DIBC) ensures clear elution.
-
-
Carrier Gas: Helium @
(Constant Flow). -
Injection:
, Split Ratio 50:1.-
Note: High split ratio prevents column overload from the bulk DIBC peak.
-
B. Temperature Program
-
Initial:
hold for 2 min (Elutes Methanol/Isobutanol). -
Ramp 1:
to (Elutes MIBC). -
Ramp 2:
to (Elutes DIBC and heavy residues). -
Hold: 5 min at
.
C. System Suitability & Calculations
Before running samples, inject a System Suitability Standard (SSS) containing 0.1% Isobutanol and 0.1% MIBC in high-purity DIBC.
-
Requirement: Resolution (
) between MIBC and DIBC must be . -
Calculation: Use "Area Normalization" for assay, assuming relative response factors (RRF) are ~1.0 for these homologs (or determine RRF specifically for high-precision work).
D. Auxiliary Tests (Crucial for Battery Grade)
-
Water Content: Karl Fischer Coulometric Titration (Target:
). -
Acid Value: Titration with
(Target: ).
Analytical Workflow Visualization
This diagram illustrates the decision logic for releasing a batch of DIBC.
Caption: Quality Control logic flow ensuring both organic purity (GC) and moisture control (KF) meet stringent battery-grade specifications.
References
-
Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews. (Foundational chemistry of dialkyl carbonates).
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. (Context on transesterification mechanisms applicable to DIBC).
-
Merck / Sigma-Aldrich. this compound Product Specification & MSDS. (Reference for physical properties and safety).
-
Agilent Technologies. Analysis of Impurities in Solvents by GC-FID. (Standard protocols for solvent purity analysis).
-
Logan, E. R., et al. (2018).[1] A Study of the Physical Properties of Li-Ion Battery Electrolytes Containing Esters. Journal of The Electrochemical Society. (Relevance of carbonate purity in batteries).
Sources
Technical Comparison Guide: Diisobutyl Carbonate (DIBC) Characterization & NIST Validation
This guide provides a technical analysis of Diisobutyl Carbonate (DIBC) for drug development applications, specifically focusing on cross-referencing its properties with the NIST Standard Reference Data. Unlike widely characterized short-chain carbonates (DMC, DEC), DIBC represents a "data-sparse" region in public repositories, requiring researchers to adopt rigorous self-validation protocols.
Executive Summary: The "Heavy" Carbonate Niche
In the hierarchy of green solvents, Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) are the industry standards for low-to-medium boiling point applications. This compound (DIBC) , with a significantly higher boiling point (~190°C) and lipophilicity, occupies a critical niche: it serves as a greener alternative to high-boiling non-polar solvents (like chlorobenzenes or higher ketones) and as a robust reaction medium for high-temperature synthesis where DMC would flash off.
However, a discrepancy exists in data availability. While NIST WebBook provides extensive thermophysical data for DMC/DEC, DIBC data is limited primarily to spectral identification (IR/MS) and basic phase changes. This guide outlines how to bridge that gap using NIST-traceable experimental validation.
Comparative Property Analysis: DIBC vs. Industry Standards
The following data aggregates NIST-verified values for standard carbonates against DIBC to illustrate the physicochemical shift that occurs with the isobutyl substitution.
Table 1: Physicochemical Profile of Organic Carbonates
| Property | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | This compound (DIBC) | Trend Analysis |
| CAS RN | 616-38-6 | 105-58-8 | 539-92-4 | |
| Formula | C₃H₆O₃ | C₅H₁₀O₃ | C₉H₁₈O₃ | Increased Steric Bulk |
| MW ( g/mol ) | 90.08 | 118.13 | 174.24 | |
| Boiling Point | 90.1°C (Verified) | 126.8°C (Verified) | 190.3°C (Lit/NIST) | High-Temp Stability |
| Density (20°C) | 1.069 g/mL | 0.975 g/mL | ~0.914 g/mL (Est.) | Density Inversion |
| Water Sol. | Moderate (~139 g/L) | Low (~19 g/L) | Negligible | Phase Separation Utility |
| NIST Data | Extensive (Thermo/Fluid) | Extensive (Thermo) | Spectral Only (IR/MS) | Requires Validation |
Key Insight: As the alkyl chain lengthens from Methyl to Isobutyl, density decreases (inverse to molecular weight increase) due to the disruption of packing efficiency by the branched isobutyl groups. This makes DIBC significantly lighter than water, facilitating aqueous workups that are difficult with DMC (density ~1.07, close to water).
Experimental Validation Protocols (NIST-Traceable)
Since DIBC lacks the "Certified Property" status of DMC in the NIST database, researchers must validate vendor material. The following protocols ensure your internal data is traceable to NIST standards.
Protocol A: Structural Authentication via NIST Mass Spectral Library
Objective: Confirm identity and purity of DIBC using GC-MS cross-referenced with NIST Standard Reference Database 1A (NIST 14/17/20).
Methodology:
-
Sample Prep: Dilute DIBC to 100 ppm in HPLC-grade Dichloromethane (DCM).
-
Instrument: GC-MS (Single Quadrupole).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30m x 0.25mm.
-
Inlet: 250°C, Split 50:1.
-
Temp Program: 40°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).
-
MS Source: EI mode, 70 eV.
Validation Logic (The "Match Factor"):
-
Search Algorithm: Use the NIST MS Search Program (v.2.4).
-
Target Ions: Look for the molecular ion (weak/absent) and characteristic fragments.
-
m/z 57 (Isobutyl carbocation, dominant base peak).
-
m/z 118 (Loss of one isobutyl group + H transfer).
-
-
Acceptance Criteria: A Forward Match Factor > 850 (out of 1000) against the NIST Library entry for Carbonic acid, bis(2-methylpropyl) ester confirms identity.
Protocol B: Density Determination with Traceability to NIST Water
Objective: Establish an internal density standard for DIBC, as NIST does not provide a certified density value.
Methodology:
-
Apparatus: Borosilicate Pycnometer (Gay-Lussac type), calibrated volume.
-
Reference Material: Double-distilled water (Type I), degassed.
-
Procedure:
-
Weigh empty, dry pycnometer (
). -
Fill with Reference Water at 20.0°C; weigh (
). -
Calculate Volume (
) using NIST standard density of water at 20°C ( g/mL). -
Clean, dry, and fill with DIBC at 20.0°C; weigh (
).
-
-
Calculation:
Causality: By calibrating the vessel volume with a NIST-traceable constant (density of water), the resulting density of DIBC becomes a secondary standard derived from primary metrology.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for integrating DIBC into a drug development pipeline, highlighting where NIST data acts as the "Gatekeeper."
Caption: Workflow for validating this compound properties when NIST data is limited to spectral fingerprints.
Application in Drug Development
Solubility Parameter Mapping
DIBC's value lies in its Hansen Solubility Parameters (HSP) . While DMC is polar enough to dissolve some salts, DIBC is significantly more hydrophobic.
-
DMC: High polarity, miscible with water (partial). Good for polar intermediates.
-
DIBC: Low polarity, immiscible with water.
-
Use Case:Biphasic Catalysis. DIBC can act as the organic phase in aqueous-organic biphasic reactions (e.g., enzymatic resolutions) where DMC would partition into the water phase and deactivate the enzyme or complicate separation.
-
Safety & Process Scale-up
-
Flash Point: DIBC has a flash point > 60°C (estimated >75°C based on BP), classifying it as a combustible liquid rather than a flammable liquid (like DMC, FP 18°C). This allows for safer handling in large-scale reactors without requiring Class I Div 1 explosion-proof infrastructure.
References
-
National Institute of Standards and Technology (NIST). Carbonic acid, bis(2-methylpropyl) ester (this compound) - Phase change and Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Dimethyl Carbonate Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Tundo, P., et al. (2018). Dimethyl Carbonate: Green Solvent and Ambident Reagent.[1] Ca' Foscari University of Venice. (Contextualizing carbonate reactivity trends).
-
Schäffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis.[2] Chemical Reviews. (Comparative analysis of chain length on solvent properties).
-
NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (NIST 14). (Standard for GC-MS validation).[3]
Sources
A Senior Application Scientist's Guide to the Unambiguous Structural Validation of Diisobutyl Carbonate Using 2D NMR
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realms of chemical synthesis and drug development, absolute certainty in molecular structure is not merely an academic exercise; it is a prerequisite for safety, efficacy, and intellectual property. Diisobutyl carbonate, a seemingly simple dialkyl carbonate, serves as an excellent model for demonstrating a robust, multi-dimensional approach to structural validation. While 1D NMR (¹H and ¹³C) provides a foundational snapshot, it can be insufficient to definitively distinguish between isomers, which may possess similar functional groups and proton/carbon counts. This guide details a comprehensive 2D NMR strategy that leverages a suite of experiments to create a self-validating network of correlations, leaving no ambiguity in the final structural assignment of this compound. We will explore the causality behind each experimental choice, demonstrating how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to build the molecule from its constituent spin systems.
The Analytical Challenge: Why 1D NMR Is Not Enough
The structure of this compound features two equivalent isobutyl groups attached to a central carbonate moiety. Due to this symmetry, the ¹H and ¹³C NMR spectra are deceptively simple. While 1D NMR can confirm the presence of the isobutyl fragments (a doublet for the methyls, a multiplet for the methine, and a doublet for the methylene) and the carbonate carbon, it does not explicitly prove the connectivity between the isobutyl chains and the central carbonate oxygen. An isomeric structure, such as sec-butyl methyl carbonate, could potentially present a similarly complex, albeit different, 1D spectrum that might be misinterpreted without further evidence. 2D NMR provides the necessary through-bond correlation data to solve this puzzle definitively.
The Strategic Workflow: A Multi-Experiment Approach
Caption: A streamlined workflow for the 2D NMR-based structural validation of a small molecule.
Step 1: Foundational Analysis with 1D NMR
The first step in any structural characterization is acquiring high-quality 1D proton (¹H) and carbon (¹³C) NMR spectra.[1] For this compound, the molecular symmetry results in a simplified set of signals.
This compound Structure and Atom Numbering:
| Atom Label | Group | ¹H Chemical Shift (ppm, est.) | ¹H Multiplicity | ¹³C Chemical Shift (ppm, est.) |
| a | C=O | - | - | ~155 |
| b | -O-CH₂- | ~3.9 | Doublet (d) | ~75 |
| c | -CH- | ~2.0 | Multiplet (m) | ~28 |
| d | -CH₃ | ~0.95 | Doublet (d) | ~19 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. These estimations are based on typical values for similar functional groups.[2]
Step 2: Mapping the Isobutyl Spin System with ¹H-¹H COSY
The COSY (COrrelation SpectroscopY) experiment is the cornerstone of mapping proton-proton (¹H-¹H) coupling networks.[3] It reveals which protons are adjacent to each other, typically separated by two or three bonds. In a COSY spectrum, cross-peaks appear between signals of protons that are J-coupled.[4]
For this compound, the COSY spectrum will definitively establish the connectivity within the isobutyl fragment:
-
H_b ↔ H_c Correlation: A cross-peak will connect the methylene protons (H_b , ~3.9 ppm) to the methine proton (H_c , ~2.0 ppm). This proves the -CH₂-CH- linkage.
-
H_c ↔ H_d Correlation: A cross-peak will connect the methine proton (H_c , ~2.0 ppm) to the methyl protons (H_d , ~0.95 ppm). This confirms the -CH-(CH₃)₂ linkage.
The combination of these two correlations unequivocally confirms the presence of an isobutyl spin system.
Step 3: Pinpointing Direct C-H Attachments with ¹H-¹³C HSQC
The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies all direct one-bond correlations between protons and the carbons to which they are attached.[5] This allows for the unambiguous assignment of each protonated carbon in the molecule.
In the HSQC spectrum of this compound:
-
A cross-peak will exist between the proton signal at ~3.9 ppm (H_b ) and the carbon signal at ~75 ppm (C_b ).
-
A cross-peak will exist between the proton signal at ~2.0 ppm (H_c ) and the carbon signal at ~28 ppm (C_c ).
-
A cross-peak will exist between the proton signal at ~0.95 ppm (H_d ) and the carbon signal at ~19 ppm (C_d ).
Crucially, the carbonate carbon (C_a , ~155 ppm) will be absent from the HSQC spectrum because it bears no directly attached protons.[1] This absence is a key piece of diagnostic information.
Step 4: Assembling the Full Skeleton with ¹H-¹³C HMBC
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²J_CH and ³J_CH).[5] This is the experiment that connects the isobutyl fragment, established by COSY, to the non-protonated carbonate carbon identified via HSQC.
The key HMBC correlation that validates the entire structure is:
-
H_b → C_a Correlation: A cross-peak will be observed between the methylene protons H_b (~3.9 ppm) and the carbonate carbon C_a (~155 ppm). This is a three-bond correlation (³J_CH) across the ester oxygen (H-C-O-C) and is the definitive proof that the isobutyl group is connected to the carbonate functionality.
Other expected HMBC correlations will further solidify the assignments within the isobutyl chain, serving as a self-validating check:
-
H_b → C_c: A two-bond correlation.
-
H_c → C_b: A two-bond correlation.
-
H_d → C_c: A two-bond correlation.
-
H_d → C_b: A three-bond correlation.
Caption: Key COSY and HMBC correlations confirming the structure of this compound.
Summary of Validating Correlations
| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Significance |
| COSY | H_b (~3.9 ppm) | H_c (~2.0 ppm) | Confirms -CH₂-CH- connectivity. |
| COSY | H_c (~2.0 ppm) | H_d (~0.95 ppm) | Confirms -CH-(CH₃)₂ connectivity; completes isobutyl spin system. |
| HSQC | H_b, H_c, H_d | C_b, C_c, C_d | Unambiguously assigns all protonated carbons. |
| HMBC | H_b (~3.9 ppm) | C_a (~155 ppm) | Crucial evidence: Connects the isobutyl fragment to the carbonate carbon. |
Table 2: A summary of the key 2D NMR correlations required for the definitive structural validation of this compound.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring a full suite of 2D NMR data on a standard NMR spectrometer (e.g., 400-600 MHz).
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & 1D NMR Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum. Reference the TMS peak to 0.00 ppm. Ensure adequate signal-to-noise and resolution.
-
Acquire a proton-decoupled 1D ¹³C spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.
3. 2D NMR Acquisition:
-
Use the calibrated pulse widths and spectral window determined from the 1D experiments to set up the 2D acquisitions.
-
gCOSY (Gradient-Selected COSY):
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire a data matrix of at least 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Set the number of scans per increment (e.g., 2-8) to achieve good signal-to-noise.
-
-
gHSQC (Gradient-Selected HSQC):
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the ¹³C spectral width to cover the aliphatic region (~0-80 ppm) for better resolution.
-
Optimize for an average one-bond ¹J_CH coupling constant of ~145 Hz.
-
Acquire a data matrix of at least 2048 points in F2 and 256 increments in F1.
-
-
gHMBC (Gradient-Selected HMBC):
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set the ¹³C spectral width to cover the full range (~0-160 ppm) to include the carbonate signal.
-
Optimize for a long-range coupling constant of 8 Hz. This is a good compromise value for detecting both ²J_CH and ³J_CH correlations.[5]
-
Acquire a data matrix of at least 2048 points in F2 and 256-512 increments in F1.
-
4. Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier Transform.
-
Phase the spectra and perform baseline correction as needed.
-
Calibrate both axes using the referenced 1D spectra.
Conclusion
By systematically employing a suite of 2D NMR experiments, we move beyond simple spectral interpretation to a rigorous process of structural validation. The COSY experiment builds the individual proton frameworks, the HSQC experiment links protons to their parent carbons, and the HMBC experiment stitches these fragments together into a complete molecular skeleton. The key three-bond correlation from the methylene protons (H_b) to the non-protonated carbonate carbon (C_a) serves as the lynchpin in the structural argument for this compound. This multi-dimensional, self-validating approach provides the highest level of confidence, ensuring that the structure assigned is the structure synthesized—a foundational requirement for all subsequent research and development.
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
- Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Rehan, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68333, Dibutyl carbonate. Retrieved from [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian, Inc. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68321, this compound. Retrieved from [Link]
-
Sanjaya, A. S., et al. (2023). Characterization and analysis of the triglyceride transesterification process. ResearchGate. Retrieved from [Link]
-
OC Chem Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Diamanti, M., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
-
Nuzillard, J.-M. (2018). The COSY and HMBC correlations are referenced according to the pairs of.... ResearchGate. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
Sources
Technical Guide: Benchmarking Diisobutyl Carbonate (DiBC) in Green Solvent Selection
The following guide benchmarks Diisobutyl Carbonate (DiBC) against established green and classical solvents. It is structured to provide actionable decision-making criteria for researchers in drug discovery and process chemistry.
Executive Summary: The Case for this compound
In the hierarchy of green solvents, This compound (DiBC) (CAS: 539-92-4) occupies a unique niche as a high-boiling, lipophilic, aprotic solvent .[1] While Dimethyl Carbonate (DMC) and Diethyl Carbonate (DEC) are widely adopted for low-temperature applications, they lack the thermal window required for high-energy transformations.[1]
DiBC serves as a direct, sustainable replacement for Diglyme , DMF , and DMAc in specific operational windows.[1] Its core value proposition lies in three "non-negotiables" for scale-up:
-
Peroxide Immunity: Unlike ethers (THF, 2-MeTHF, CPME), DiBC cannot form explosive peroxides.[1]
-
Orthogonal Solubility: Unlike DMF/DMAc, DiBC is immiscible with water, enabling energy-efficient extractive workups.[1]
-
Thermal Headroom: With a boiling point of ~190°C, it supports high-temperature kinetics without pressurization.[1]
Physicochemical Benchmarking
The following data compares DiBC against its primary "green" competitors (CPME, 2-MeTHF) and the incumbents it replaces (Diglyme, DMF).
Table 1: Comparative Solvent Properties
| Property | This compound (DiBC) | CPME (Green Ether) | 2-MeTHF (Bio-Ether) | Diglyme (Incumbent) | DMF (Incumbent) |
| Boiling Point (°C) | 190 | 106 | 80 | 162 | 153 |
| Flash Point (°C) | > 60 (Est.) | -1 | -11 | 57 | 58 |
| Peroxide Former? | NO | Low Risk | Yes | High Risk | No |
| Water Miscibility | Immiscible | Negligible | Limited (14 g/L) | Miscible | Miscible |
| Stability (Acid/Base) | Stable (Neutral) | Stable | Unstable (Strong Acid) | Stable | Hydrolyzes |
| Dielectric Constant | Low (< 3.[1]0) | 4.76 | 6.97 | 7.2 | 36.7 |
| Primary Hazard | Combustible | Flammable | Flammable | Reprotoxic | Reprotoxic |
Scientist’s Note: The high boiling point of DiBC allows for "open vessel" reactions at temperatures where 2-MeTHF would require an autoclave.[1] However, its low dielectric constant means it cannot solubilize ionic species as effectively as DMF without phase-transfer catalysts.[1]
Solvation Power & Selectivity (Hansen Analysis)
To understand what DiBC dissolves, we analyze its position in Hansen Space relative to DEC and DMC.[1] As the alkyl chain length increases (Methyl
-
Dispersion (
): Dominant.[1] Excellent for solubilizing non-polar aromatics and greasy aliphatic chains.[1] -
Polarity (
) & H-Bonding ( ): Significantly lower than DMC.[1]
Implication for Synthesis:
DiBC is not a direct drop-in for DMF in nucleophilic substitutions (
Performance in Key Organic Transformations
A. Transition Metal Catalysis (Suzuki-Miyaura / Heck)[1]
-
Mechanism: DiBC acts as a non-coordinating solvent.[1] Unlike ethers (THF), it does not compete with phosphine ligands for the metal center.[1]
-
Advantage: The high boiling point (190°C) drives difficult couplings of sterically hindered aryl chlorides that require
.[1] -
Protocol Shift: Replace Diglyme volume-for-volume. No antioxidant (BHT) is needed.[1]
B. Grignard & Organolithium Reactions (CRITICAL WARNING)
-
Incompatibility: Carbonates are electrophiles .[1] Grignard reagents (
) will attack the carbonyl carbon of DiBC, resulting in double addition to form tertiary alcohols.[1] -
Rule: NEVER use DiBC as a solvent for organometallic generation.[1] Use CPME or 2-MeTHF for the reaction, then use DiBC for the quench/extraction.[1]
C. Radical Reactions
-
Stability: Unlike ethers, DiBC lacks the labile
-protons adjacent to an ether oxygen that are prone to hydrogen atom abstraction.[1] It is an inert medium for radical brominations or polymerizations.[1]
Experimental Protocols
Workflow 1: High-Temperature Solvent Swap (Diglyme to DiBC)
Context: Replacing reprotoxic Diglyme in a palladium-catalyzed cyclization.
-
Setup: Equip the reaction vessel with a Dean-Stark trap if water removal is required (DiBC forms azeotropes with water, aiding drying).[1]
-
Solvent Charge: Dissolve substrates in DiBC (0.5 M to 1.0 M concentration).
-
Reaction: Heat to 140°C. Note that DiBC viscosity decreases significantly at high T, improving mass transfer.[1]
-
Workup (The "Green" Advantage):
-
Cool to room temperature.[1]
-
Add water/brine directly to the reaction vessel.[1]
-
Observation: Immediate, sharp phase separation occurs.[1] Diglyme would require tedious back-extraction to remove from the aqueous phase; DiBC remains in the organic layer.[1]
-
Energy Savings: No need to distill off a high-boiling solvent.[1] The product concentrates in the DiBC layer.[1]
-
Workflow 2: Crystallization/Isolation
Because DiBC has a wide liquid range and low polarity:
-
Run reaction at 120°C.
-
Cool slowly to 0°C.
-
Non-polar products often crystallize directly from DiBC upon cooling, acting as its own anti-solvent relative to polar impurities.[1]
Decision Framework (Visualization)
The following diagram illustrates the logic flow for selecting DiBC over competitors.
Figure 1: Decision tree for selecting DiBC based on thermal requirements and chemical compatibility.
References
-
Schäffner, B., et al. (2010).[1] "Organic Carbonates as Solvents in Synthesis and Catalysis." Chemical Reviews. Link
-
Tundo, P., & Selva, M. (2002).[1] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. Link
-
Kyeremateng, N. A., et al. (2011).[1] "Carbonate solvents for lithium-ion batteries." Journal of Power Sources. Link
-
Alder, C. M., et al. (2016).[1] "Updating and Constructing the GSK Solvent Sustainability Guide." Green Chemistry. Link
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 68333, Dibutyl carbonate." (Used as homologous proxy for physicochemical data).[1] Link
Sources
Safety Operating Guide
Personal protective equipment for handling Diisobutyl carbonate
Executive Summary: The "Green" Solvent Paradox
Diisobutyl carbonate (DIBC, CAS: 539-92-4) is increasingly adopted in drug development and organic synthesis as a "green" alternative to halogenated solvents and volatile aromatics. Its structural stability and favorable toxicological profile (often classified as non-hazardous under GHS by major suppliers like Sigma-Aldrich) create a false sense of security .
The Risk: While DIBC lacks the acute toxicity of benzene or the volatility of diethyl ether, it remains an organic carbonate ester. It acts as a lipophilic solvent capable of defatting skin and permeating standard laboratory polymers over time. Furthermore, while often chemically stable, it is a combustible liquid that requires static control measures during transfer.
This guide provides a self-validating safety framework for handling DIBC, moving beyond generic "wear gloves" advice to specific material science-based recommendations.
Physicochemical Hazard Profile
Understanding the molecule dictates the PPE.
| Property | Value (Approx.) | Operational Implication |
| Physical State | Clear Liquid | Splash hazard to eyes is the primary acute risk. |
| Flash Point | > 50°C (Est.)* | Combustible. Not highly flammable like Diethyl Carbonate (FP 25°C), but will burn if heated. Grounding is mandatory. |
| Solubility | Organic Soluble | Lipophilic. It will readily penetrate skin oils and degrade natural rubber latex. |
| Reactivity | Stable | Compatible with most equipment, but segregate from strong oxidizers and strong acids. |
*Note: Flash points vary by synthesis purity. Always verify the specific lot SDS. Treat as Class IIIA Combustible Liquid.
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The Permeation Logic
Crucial Insight: Standard disposable latex gloves are insufficient for organic carbonates. The ester linkage in DIBC can cause swelling and degradation of natural rubber.
| Exposure Type | Recommended Material | Thickness | Rationale |
| Incidental (Splash) | Nitrile Rubber | ≥ 0.11 mm (4 mil) | Excellent resistance to physical degradation. Provides adequate window (10-15 min) to doff after splash.[1] |
| Intentional (Immersion) | Butyl Rubber or EVOH (Silver Shield) | ≥ 0.3 mm (12 mil) | Carbonates are polar aprotic-like solvents. Butyl rubber offers superior resistance to ester permeation compared to standard nitrile. |
| Forbidden | Natural Rubber (Latex) | Any | Rapid swelling and structural failure upon contact. |
Protocol: The "Swell Test" for Self-Validation
Since specific permeation data for DIBC is rare, perform this test before scaling up:
-
Cut a 1-inch strip from the glove cuff.
-
Submerge in DIBC for 15 minutes.
-
Measure length. >5% expansion indicates failure.
B. Eye & Face Protection[1][2][3][4]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses with side shields are insufficient for liquid handling where splashing is possible. DIBC is a defatting agent; eye contact can cause persistent irritation.
C. Respiratory Protection[1][2][3][5][6][7]
-
Engineering Control First: Handle strictly within a certified Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup: If hood work is impossible, use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Black label).
-
Change Schedule: Discard cartridges after 8 hours of cumulative use or immediately upon detecting odor (sweet/ester-like smell).
-
Operational Workflow: Cradle-to-Grave
Diagram 1: PPE Selection & Handling Logic
This decision tree guides the researcher through the safety logic based on the volume and nature of the task.
Caption: Decision matrix for selecting PPE based on exposure risk and volume.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Inspect: Check DIBC for crystallization (rare, but possible if stored < 0°C).
-
Ventilation: Verify fume hood flow.
-
Donning: Lab coat -> Goggles -> Gloves (inspect for pinholes).
Phase 2: Dispensing
-
Static Control: If pouring >1 Liter, attach a grounding wire to the receiving vessel to prevent static discharge, as organic carbonates can accumulate charge.
-
Transfer: Pour slowly down the side of the receiving vessel to minimize splashing and aerosolization.
-
Seal: Immediately recap the stock container. Carbonates can absorb atmospheric moisture, which hydrolyzes them into alcohols and CO2 over long periods.
Phase 3: Doffing (Critical for Contamination Control)
-
Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out) to ensure no outer glove surface touches skin.
-
Wash: Wash hands with soap and water immediately. Do not use ethanol/acetone to wash hands, as this increases skin permeability to any residue.
Disposal & Emergency Response
Waste Management
DIBC must be segregated from other waste streams to prevent dangerous reactions.
| Stream | Compatibility | Action |
| Organic Solvents (Non-Halogenated) | Compatible | Preferred. Dispose of in standard "Non-Halogenated Organic" waste containers. |
| Aqueous Waste | Incompatible | Do not mix.[2] DIBC is immiscible with water; it will form a layer, complicating disposal. |
| Oxidizers | DANGEROUS | NEVER mix with nitric acid or perchlorates. Risk of exothermic reaction. |
Emergency Procedures
-
Skin Contact: Blot excess liquid (do not rub). Wash with soap and tepid water for 15 minutes.
-
Eye Contact: Flush for 15 minutes. Lift eyelids. Seek medical attention if irritation persists.
-
Spill (< 500 mL): Absorb with vermiculite or polypropylene pads. Place in a sealed bag.
-
Spill (> 500 mL): Evacuate area. Contact EHS. Turn off ignition sources.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound. MilliporeSigma.[3][4][5][2]
-
PubChem. (2023). Compound Summary: this compound (CID 68321). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
